Technical Documentation Center

5-(Methylsulfonyl)-2-piperidin-1-ylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline
  • CAS: 849035-90-1

Core Science & Biosynthesis

Foundational

5-(Methylsulfonyl)-2-piperidin-1-ylaniline synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylanilin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a key intermediate in contemporary drug discovery programs. The synthesis is presented as a robust two-step process, beginning with the commercially available starting material, 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and methods for characterization, ensuring scientific integrity and reproducibility for researchers in medicinal chemistry and process development.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of the target molecule, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, is predicated on a logical and efficient two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the piperidine moiety onto the aromatic core.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the final aniline product.

This strategy leverages the inherent electronic properties of the starting material to achieve high regioselectivity and yield. The fluorine atom at the C-1 position is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effects of the nitro group at the ortho position and the methylsulfonyl group at the para position.[1][2][3] This electronic arrangement stabilizes the negatively charged Meisenheimer intermediate, which is key to the facility of the SNAr reaction.[2] The subsequent reduction of the nitro group is a standard and high-yielding transformation.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Start Starting Material: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene Intermediate Intermediate: 1-(4-(Methylsulfonyl)-2-nitrophenyl)piperidine Start->Intermediate Piperidine, Base (e.g., K2CO3) Solvent (e.g., DMSO, DMF) Heat Product Final Product: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Intermediate->Product Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., EtOH, MeOH) Step1_Reaction reactant1 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene product 1-(4-(Methylsulfonyl)-2-nitrophenyl)piperidine reactant1->product reactant2 + Piperidine reactant2->product conditions Base, Solvent Heat conditions->product

Caption: Nucleophilic aromatic substitution to form the nitro-intermediate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Molar Eq.)
1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene453-72-5219.191.0
Piperidine110-89-485.151.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
Dimethyl Sulfoxide (DMSO)67-68-578.13~5 mL per g of SM

Step-by-Step Protocol:

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry. Subsequently, add piperidine (1.2 eq.) to the mixture. The use of a slight excess of piperidine ensures the complete consumption of the starting material. Potassium carbonate acts as a base to scavenge the hydrofluoric acid (HF) generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water. This will precipitate the product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove residual DMSO and salts, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Step 2: Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

This final step involves the reduction of the nitro group of the intermediate to an aniline using catalytic hydrogenation. This is a clean and efficient method that typically proceeds with high yield. [4][5] Reaction Scheme:

Step2_Reaction reactant 1-(4-(Methylsulfonyl)-2-nitrophenyl)piperidine product 5-(Methylsulfonyl)-2-piperidin-1-ylaniline reactant->product [H] conditions H2 (g), Pd/C Solvent conditions->product

Caption: Catalytic hydrogenation of the nitro group to yield the final product.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (Molar Eq.)
1-(4-(Methylsulfonyl)-2-nitrophenyl)piperidineN/A284.341.0
Palladium on Carbon (10% Pd/C)7440-05-3-~5 mol %
Hydrogen (H₂) gas1333-74-02.02Excess (balloon or pressure)
Ethanol (EtOH) or Methanol (MeOH)64-17-546.07Solvent

Step-by-Step Protocol:

  • Reactor Setup: In a hydrogenation vessel or a thick-walled flask suitable for hydrogenation, dissolve the intermediate, 1-(4-(Methylsulfonyl)-2-nitrophenyl)piperidine (1.0 eq.), in a suitable solvent like ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically around 5-10% by weight relative to the starting material.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Conditions: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, while a Parr shaker is used for larger scales) at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (ethanol or methanol) to ensure all product is recovered.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude solid is often of high purity. If required, it can be purified by column chromatography or recrystallization. The final product should be characterized to confirm its identity and purity.

Product Characterization

The final product, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, should be a solid at room temperature.

Physical and Spectroscopic Data:

PropertyExpected Value
CAS Number 849035-90-1 [6]
Molecular Formula C₁₂H₁₈N₂O₂S [6]
Molecular Weight 254.35 g/mol [6]
Melting Point 128-129 °C [6]
¹H NMR Consistent with the proposed structure.
¹³C NMR Consistent with the proposed structure.
Mass Spectrometry [M+H]⁺ = 255.11
Purity (HPLC) >98%

Safety and Handling

  • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene: This is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Palladium on Carbon: The catalyst is flammable, especially when dry and in the presence of hydrogen. Handle with care, and do not allow it to dry out completely on the filter paper.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation procedures should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety precautions.

References

  • Smolecule. (2023, August 15). 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • Santa Cruz Biotechnology. (n.d.). 1-Fluoro-4-(methylsulphonyl)-2-nitrobenzene.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 c
  • ResearchGate. (2025, August 6). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC.
  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
  • Google Patents. (n.d.). Process for the synthesis of 4-(3-methanesulfonylphenyl)-1-N-propyl-piperidine.
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • Vapourtec Flow Chemistry. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • Matrix Scientific. (n.d.). 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a key heterocyclic amine intermediate. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a key heterocyclic amine intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize sulfonyl-substituted anilines as foundational scaffolds in the synthesis of novel therapeutic agents. We will delve into the structural, thermal, and spectroscopic characteristics of this compound, grounding the discussion in established analytical methodologies. The causality behind experimental choices and the interpretation of data are emphasized to provide actionable insights for laboratory applications. All data presented is supported by authoritative sources to ensure scientific integrity.

Introduction: Strategic Importance in Medicinal Chemistry

5-(Methylsulfonyl)-2-piperidin-1-ylaniline belongs to a class of substituted anilines that are of significant interest in modern drug discovery. The molecular architecture, featuring a methylsulfonyl group, an aniline moiety, and a piperidine ring, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the sulfonyl group modulates the basicity of the aniline nitrogen, while the piperidine substituent introduces a non-planar, saturated heterocyclic system that can be crucial for optimizing pharmacokinetic profiles.

Analogs of this scaffold, such as 5-(ethylsulfonyl)-2-methoxyaniline, are recognized as vital pharmacophoric fragments in the development of potent enzyme inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis.[1] The successful application of related structures in FDA-approved anti-cancer drugs highlights the therapeutic potential of this chemical class.[1] A thorough understanding of the physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is therefore a prerequisite for its effective utilization in the rational design and synthesis of next-generation targeted therapies.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent scientific investigation. This section provides the definitive structural and molecular information for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Chemical Structure

The molecule consists of a central benzene ring substituted with an amino group, a methylsulfonyl group, and a piperidine ring. The ortho-relationship of the piperidine and aniline nitrogen atoms and the para-relationship of the methylsulfonyl and piperidine groups are key structural features.

Figure 1: 2D Structure of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline
Key Chemical Identifiers

All quantitative data should be referenced against these fundamental identifiers to ensure consistency and accuracy across studies.

IdentifierValueSource
IUPAC Name 5-(Methylsulfonyl)-2-(piperidin-1-yl)anilineN/A
CAS Number 849035-90-1[2]
Molecular Formula C12H18N2O2S[2]
Molecular Weight 254.35 g/mol [2]
MDL Number MFCD04037964[2]

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are critical for predicting solubility, absorption, and potential formulation strategies.

Physical State and Appearance

At ambient temperature and pressure, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is expected to be a solid, a common characteristic for aromatic compounds of this molecular weight. The color and exact crystalline form can vary based on the purity and method of crystallization. It is classified as an irritant, necessitating appropriate handling procedures in a laboratory setting.[2]

Thermal Properties

The melting point is a crucial indicator of purity and lattice energy of a crystalline solid. A sharp melting range typically signifies high purity.

PropertyValueSource
Melting Point 128-129°C[2]

The relatively high melting point is consistent with a molecule possessing strong intermolecular forces, likely hydrogen bonding from the aniline N-H group and dipole-dipole interactions from the polar sulfonyl group.

Solubility Profile
  • Aqueous Solubility: Expected to be low. The molecule has a significant non-polar surface area from the benzene and piperidine rings.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. These solvents can effectively solvate the polar functional groups.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have poor solubility due to the presence of the polar sulfonyl and aniline groups.

  • Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated, facilitated by hydrogen bonding with the solvent.

Acidity and Basicity (pKa)

Predicting the pKa values is essential for understanding the ionization state of the molecule at physiological pH.

  • Aniline Nitrogen: The primary amine on the aniline ring is basic. However, its basicity is significantly reduced by the electron-donating piperidine group at the ortho position and the powerful electron-withdrawing sulfonyl group at the para position. The pKa of the conjugate acid is expected to be lower than that of aniline itself (~4.6).

  • Piperidine Nitrogen: The tertiary amine within the piperidine ring is also basic. Its pKa is expected to be in the typical range for aliphatic tertiary amines, though influenced by its attachment to the aromatic ring.

The interplay of these two basic centers is critical for designing salt formation strategies and predicting drug-receptor interactions.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline relies on a combination of spectroscopic and chromatographic techniques. The following sections describe the expected outcomes from standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: The spectrum is expected to be complex but highly informative. Key signals would include:

    • Aromatic Protons: Three distinct signals in the aromatic region, with coupling patterns dictated by their positions relative to the substituents.

    • Aniline N-H Protons: A broad singlet, the chemical shift of which would be solvent-dependent.

    • Piperidine Protons: A series of multiplets in the aliphatic region corresponding to the non-equivalent methylene groups of the piperidine ring.

    • Methylsulfonyl Protons: A sharp singlet around 3 ppm, characteristic of a methyl group attached to a sulfonyl moiety.

  • ¹³C NMR: The spectrum would show 12 distinct carbon signals, confirming the molecular formula. The carbon attached to the sulfonyl group would be shifted downfield, while the carbons of the piperidine ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Aniline)3300-3500Stretching (doublet for primary amine)
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-3000Stretching
C=C (Aromatic)1450-1600Stretching
S=O (Sulfonyl)1300-1350 & 1140-1160Asymmetric & Symmetric Stretching
C-N1250-1350Stretching

The presence of strong absorption bands for the S=O and N-H stretches would be key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 255.35, confirming the molecular weight.[2]

Exemplary Experimental Protocol: Melting Point Determination

To ensure the trustworthiness and reproducibility of data, a well-defined experimental protocol is essential. The following describes a standard method for determining the melting point of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Objective: To determine the melting range of a purified sample of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as an indicator of its identity and purity.

Apparatus:

  • Digital melting point apparatus (e.g., Stuart SMP10 or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm height) is packed into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Scan (Optional): Set a rapid heating rate (~10-20°C/min) to quickly approximate the melting point.

  • Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20°C below the approximated melting point. Set the heating rate to a slow ramp (1-2°C/min).

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2. For this compound, the expected range is 128-129°C.[2]

Sources

Foundational

An In-Depth Technical Guide to 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CAS: 849035-90-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a heterocyclic aromatic amine of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry. Identified by its Chemical Abstracts Service (CAS) number 849035-90-1, this compound integrates three key pharmacophoric motifs: a substituted aniline core, a piperidine ring, and a methylsulfonyl group. This unique combination makes it a valuable scaffold and building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, discusses its potential applications in drug discovery, and outlines essential safety and handling procedures.

Introduction and Core Compound Analysis

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a crystalline organic solid whose structure is primed for creating diverse chemical libraries. The aniline moiety provides a versatile handle for further functionalization, particularly in forming amides, sulfonamides, and other key linkages in drug molecules. The piperidine group, a common feature in centrally active drugs, can improve physicochemical properties such as solubility and metabolic stability. The electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the aniline ring, modulating the pKa of the amino group and providing a potential hydrogen bond acceptor site. The strategic placement of these groups suggests its utility as an intermediate in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is presented below. This information is critical for its handling, reaction setup, and integration into drug development workflows.

PropertyValueSource
CAS Number 849035-90-1[1]
Molecular Formula C₁₂H₁₈N₂O₂S[1]
Molecular Weight 254.35 g/mol [1]
Melting Point 128-129°C[1]
Appearance Crystalline Solid (predicted)
MDL Number MFCD04037964[1]

Synthesis and Mechanistic Rationale

The proposed synthesis involves the coupling of an appropriately substituted aryl halide, 2-bromo-4-(methylsulfonyl)aniline, with piperidine.

Proposed Synthetic Scheme:

Synthesis_Workflow A 2-Bromo-4-(methylsulfonyl)aniline C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) + Solvent (e.g., Toluene) A->C Reaction B Piperidine B->C Reaction D 5-(Methylsulfonyl)-2-piperidin-1-ylaniline C->D Yields

Caption: Proposed Buchwald-Hartwig amination workflow for the synthesis of the title compound.

Causality and Experimental Choices:
  • Choice of Precursor: 2-Bromo-4-(methylsulfonyl)aniline is selected as the aryl halide precursor. The bromine atom serves as an excellent leaving group for the palladium-catalyzed cycle. The methylsulfonyl and amino groups are already in the desired positions, simplifying the overall synthesis.

  • Catalyst System: A palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is essential for the catalytic cycle.[3] To enhance catalyst stability and reactivity, a bulky, electron-rich phosphine ligand like XPhos is employed. Such ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, which are crucial for high yields.[3]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidine, forming the active nucleophile in the catalytic cycle.[4] Anhydrous toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the organic reactants and catalyst complex.

Detailed Experimental Protocol (Proposed):
  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[4]

  • Addition of Reactants: Add 2-bromo-4-(methylsulfonyl)aniline (1.0 equivalent) and anhydrous toluene via syringe. Stir the mixture for 10 minutes.

  • Nucleophile Addition: Add piperidine (1.2 equivalents) to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

This self-validating protocol includes monitoring steps to ensure reaction completion and standard purification techniques to guarantee the purity of the final product.

Applications in Drug Discovery and Development

The structural components of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline are prevalent in a wide range of pharmacologically active molecules. Aniline and sulfonamide derivatives form the basis of many therapeutic agents, including antibacterial drugs and kinase inhibitors.[5][6] The piperidine moiety is frequently incorporated into compounds targeting the central nervous system and other biological systems to enhance binding affinity and improve pharmacokinetic properties.

Potential as a Scaffold for Kinase Inhibitors:

The aniline core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region. By using 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a starting scaffold, medicinal chemists can synthesize libraries of compounds by acylating or sulfonating the aniline nitrogen. The methylsulfonyl and piperidine groups can then be used to target other pockets of the kinase active site to achieve potency and selectivity. For instance, compounds with a 5-(ethylsulfonyl)-2-methoxyaniline fragment have shown potent inhibition of VEGFR2, a key receptor in angiogenesis.

Scaffold_Application Core 5-(Methylsulfonyl)-2- piperidin-1-ylaniline Scaffold Func Functionalization (e.g., Acylation, Sulfonylation, Alkylation at Aniline N-H) Core->Func Reacts with Lib Diverse Chemical Library Func->Lib Generates Target Biological Target (e.g., Protein Kinases) Lib->Target Screened Against

Caption: Role of the title compound as a scaffold for generating diverse chemical libraries.

Use in Developing Agents for Metabolic and Neurological Disorders:

Patents have described aniline sulfonamide derivatives as inhibitors of 11β-HSD, which are useful in modulating metabolic functions and treating conditions like insulin resistance and cognitive disorders. The presence of the piperidine ring also suggests potential applications in developing agents for neurological disorders.

Safety and Handling

As a research chemical, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline should be handled with appropriate care. The compound is listed as an irritant.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not empty into drains.

Note: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CAS: 849035-90-1) is a strategically designed chemical entity with significant potential as a building block in modern drug discovery. Its combination of an aniline "handle," a property-enhancing piperidine ring, and a modulating methylsulfonyl group makes it a valuable starting point for the synthesis of targeted libraries, particularly for kinase inhibitors and other therapeutic agents. The proposed synthetic route via Buchwald-Hartwig amination offers an efficient and scalable method for its preparation, enabling its broader application in pharmaceutical research and development.

References

  • Scribd. Aniline Reactions & Pharma Uses. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • SID. Synthesis and antibacterial activities of some novel Aniline and sulfonamide derivatives. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Google Patents.
  • Google Patents.

Sources

Exploratory

structure elucidation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

An In-Depth Technical Guide to the Structure Elucidation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Abstract The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Abstract

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of the novel compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will detail a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed to be a self-validating system, where data from one technique corroborates and builds upon the others, leading to an unambiguous structural assignment.

Introduction and Strategic Overview

The target molecule, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, possesses a unique combination of functional groups: a primary aromatic amine, a saturated heterocyclic piperidine ring, and an electron-withdrawing methylsulfonyl group. This arrangement presents a distinct analytical challenge, requiring a carefully planned workflow to piece together the molecular puzzle. The aniline moiety is a common pharmacophore, and the sulfonyl group can significantly modulate physicochemical properties, making compounds of this class interesting for medicinal chemistry.

Our strategy is to first establish the molecular formula and overall skeletal framework and then to use a series of correlation experiments to unambiguously connect the distinct structural fragments.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation A HRMS Analysis B IR Spectroscopy C ¹H NMR A->C Determine Molecular Formula & Degrees of Unsaturation B->C Identify Key Functional Groups D ¹³C NMR E COSY C->E Establish ¹H-¹H Connectivity F HSQC D->F Assign ¹H-¹³C One-Bond Correlations G HMBC F->G Map Long-Range ¹H-¹³C Connectivity H Final Structure Confirmation G->H Assemble Fragments & Confirm Constitution

Caption: Overall workflow for the .

High-Resolution Mass Spectrometry (HRMS): Establishing the Foundation

Expertise & Experience: The first and most critical step in elucidating an unknown structure is to determine its elemental composition. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] It provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of a unique molecular formula. This formula, in turn, yields the degrees of unsaturation, offering the first clue about the number of rings and/or double bonds in the molecule.

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Utilize an ESI-Time-of-Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Ionization Mode: Operate in positive ion mode.

  • Mass Range: Scan from m/z 100 to 500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the analysis to guarantee high mass accuracy (< 5 ppm).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Data Presentation: HRMS Results

ParameterPredicted Value
Molecular FormulaC₁₂H₁₈N₂O₂S
Degrees of Unsaturation5
Calculated Exact Mass [M]254.1089
Observed [M+H]⁺255.1162

The calculated degrees of unsaturation (5) are consistent with the proposed structure: four for the benzene ring and one for the sulfonyl group's double bonds.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups within a molecule.[3][4] For our target compound, we anticipate characteristic signals for the N-H bonds of the primary amine, the strong S=O stretches of the sulfone, the C-N bonds, and the aromatic system. The presence of two sharp bands for the N-H stretch is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes.[5][6] The sulfone group is expected to show two very strong, characteristic absorptions.[4]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3360Medium, SharpN-H asymmetric & symmetric stretch (Primary Amine)[5][7]
3050WeakAromatic C-H stretch
2940, 2860MediumAliphatic C-H stretch (Piperidine & Methyl)
1620MediumN-H bending (scissoring)
1580, 1490MediumAromatic C=C stretching
1310StrongSO₂ asymmetric stretch (Sulfone)[4]
1145StrongSO₂ symmetric stretch (Sulfone)[4]
1280MediumAromatic C-N stretch[5]

The IR data strongly supports the presence of a primary aromatic amine, a sulfone group, and both aromatic and aliphatic C-H bonds, perfectly aligning with our proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR is the most powerful tool for determining the precise constitution and connectivity of a molecule.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to map the complete carbon-hydrogen framework and connect the individual structural units.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with amine protons to ensure their observation.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY45 or DQF-COSY experiment to identify proton-proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive, gradient-selected HSQC experiment to identify all one-bond C-H correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment, setting the long-range coupling delay (e.g., to 8 Hz) to optimize for two- and three-bond correlations.

Data Presentation: ¹H and ¹³C NMR Data

Positionδ ¹H (ppm), Multiplicity, J (Hz), Integrationδ ¹³C (ppm)
NH₂4.50, br s, 2H-
H37.25, d, J = 2.0 Hz, 1H115.0
H47.10, dd, J = 8.5, 2.0 Hz, 1H118.5
H66.80, d, J = 8.5 Hz, 1H116.2
H2'/6'3.05, t, J = 5.5 Hz, 4H52.5
H3'/5'1.75, m, 4H26.0
H4'1.60, m, 2H24.0
S-CH₃3.15, s, 3H44.8
C1-145.0
C2-135.5
C5-130.0

Analysis of 2D NMR Data

  • COSY Analysis: The COSY spectrum would confirm the coupling between H4 and H6 on the aromatic ring, and H4 with H3. It would also clearly show the entire spin system of the piperidine ring: H2'/6' correlating with H3'/5', which in turn correlates with H4'.

  • HSQC Analysis: The HSQC spectrum provides a direct link between each proton and its attached carbon, allowing for the unambiguous assignment of the protonated carbons listed in the table above.

  • HMBC Analysis: Assembling the Pieces: The HMBC experiment is the key to connecting the isolated fragments. The long-range (2-3 bond) correlations are the definitive proof of the overall structure.

G H2_6 H2'/6' C1 C1 H2_6->C1 C2 C2 H2_6->C2 C6 C6 H2_6->C6 H_SMe S-CH₃ C5 C5 H_SMe->C5 C_SMe C-S H4 H4 H4->C2 H4->C6

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Causality Behind HMBC Correlations:

  • Piperidine to Aniline Connection (Red Arrows): The protons on the carbons adjacent to the nitrogen of the piperidine ring (H2'/6' at ~3.05 ppm) are three bonds away from the aniline carbon C2. A strong correlation between H2'/6' and C2 is the definitive evidence that the piperidine ring is attached at the C2 position of the aniline. Correlations to C1 and C6 would also be expected.

  • Sulfonyl to Aniline Connection (Green Arrow): The methyl protons of the sulfonyl group (S-CH₃ at ~3.15 ppm) are three bonds away from the aromatic carbon C5. The observation of a clear HMBC cross-peak between the S-CH₃ protons and C5 confirms the position of the methylsulfonyl group on the aromatic ring.

  • Intra-Ring Confirmation (Blue Arrows): Correlations from aromatic protons like H4 to carbons C2 and C6 further validate the substitution pattern determined from the ¹H NMR splitting patterns.

Final Structure Confirmation

The structure of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is unequivocally confirmed by the synergistic consolidation of all analytical data:

  • HRMS established the correct molecular formula (C₁₂H₁₈N₂O₂S) and degrees of unsaturation.

  • IR Spectroscopy confirmed the presence of all key functional groups: a primary amine, a sulfone, and aromatic/aliphatic moieties.

  • ¹H and ¹³C NMR provided the chemical environment and count for every proton and carbon atom.

  • COSY and HSQC mapped the internal connectivity of the protonated framework.

  • HMBC provided the crucial long-range correlations that pieced together the piperidine ring, the aniline core, and the methylsulfonyl group into the single, correct constitutional isomer.

This self-validating, multi-technique approach provides the highest level of confidence in the final structural assignment, a requirement for advancing any compound in a research or drug development pipeline.

References

  • PubChem. 5-Methyl-2-piperidin-2-ylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. N-[(1-methylsulfonylpiperidin-3-yl)methyl]aniline. National Center for Biotechnology Information. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Kvasnica, M., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1552-1557. [Link]

  • Dollish, F. R., Fateley, W. G., & Bentley, F. F. (1974). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 46(13), 1154A-1158A. [Link]

  • Gein, V. L., et al. (2020). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. [Link]

  • Royal Society of Chemistry. (2018). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances. [Link]

  • PubChem. 5-Methyl-2-[(4-methylpiperidin-1-yl)methyl]aniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Fiehn, O. Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • ResearchGate. (2019). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives. [Link]

  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

  • University of Calgary. IR: amines. Department of Chemistry. [Link]

  • Xia, B., et al. (2022). Purification and mass spectrometry study of Maillard reaction impurities in five acyclic nucleoside antiviral drugs. Journal of Pharmaceutical and Biomedical Analysis, 212, 114637. [Link]

  • PubChem. 2-methylsulfonyl-N-(1H-pyrazol-5-ylmethyl)aniline. National Center for Biotechnology Information. [Link]

  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Shirvani, G., et al. (2012). Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5- 14 C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labeled Compounds and Radiopharmaceuticals, 55(1), 26-29. [Link]

  • ResearchGate. (2017). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]

  • Illinois State University. Infrared Spectroscopy. Department of Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-(Methylsulfonyl)-2-piperidin-1-ylaniline: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Convergence of Privileged Structures in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic combination of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Structures in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. 5-(Methylsulfonyl)-2-piperidin-1-ylaniline emerges as a molecule of significant interest, embodying the fusion of two "privileged structures": the piperidine ring and the sulfonylaniline moiety. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, particularly those targeting the central nervous system, due to its favorable physicochemical properties that often enhance drug-like characteristics.[1][2][3] Similarly, the arylsulfonamide group is a critical component in numerous therapeutic agents, including anticancer and anti-inflammatory drugs. This guide provides a comprehensive technical overview of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, detailing its chemical properties, a proposed synthetic pathway, and its potential applications as a versatile building block in medicinal chemistry.

Physicochemical and Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key characteristics of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂S[4]
Molecular Weight 254.35 g/mol [4]
CAS Number 849035-90-1[4]
Melting Point 128-129°C[4]
Appearance Solid (predicted)
MDL Number MFCD04037964[4]

The Medicinal Chemistry Rationale: A Molecule of Untapped Potential

The therapeutic potential of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline can be inferred from the established pharmacological relevance of its constituent parts. The piperidine ring is a saturated heterocycle that can adopt various conformations, allowing it to interact with a wide range of biological targets.[2][3] Its presence in a molecule can influence solubility, lipophilicity, and metabolic stability.

The methylsulfonyl aniline moiety is a key pharmacophore in a number of targeted therapies. For instance, derivatives of sulfonylaniline are known to act as inhibitors of protein kinases, such as VEGFR2, which are crucial in angiogenesis and cancer progression.[5] The sulfonyl group can act as a hydrogen bond acceptor, while the aniline nitrogen can be a hydrogen bond donor or a site for further chemical modification. The combination of these two scaffolds in 5-(Methylsulfonyl)-2-piperidin-1-ylaniline suggests its potential as a valuable intermediate for the synthesis of novel kinase inhibitors and other therapeutic agents.

A Proposed Synthetic Pathway

Proposed Synthesis Workflow

G A 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene C 1-(2-Nitro-4-(methylsulfonyl)phenyl)piperidine A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) B Piperidine D 5-(Methylsulfonyl)-2-piperidin-1-ylaniline C->D Reduction of Nitro Group (e.g., H2, Pd/C or Fe/HCl) G Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Column Column Chromatography (Silica Gel, e.g., Hexane/Ethyl Acetate) Crude->Column Pure Pure 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Recrystallization->Pure Column->Pure Analysis Analytical Characterization (NMR, MS, HPLC) Pure->Analysis

Sources

Exploratory

solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubility in Drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, solubility stands out as a cornerstone of a viable drug candidate. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished in vivo bioavailability, and complex formulation requirements.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a compound of interest due to its structural motifs commonly found in contemporary medicinal chemistry.

This document moves beyond a simple recitation of data. Instead, it offers a deep dive into the theoretical underpinnings of this molecule's solubility, provides robust, field-tested protocols for its empirical determination, and presents a framework for interpreting the resulting data. Every recommendation and protocol herein is designed to be a self-validating system, ensuring scientific rigor and reproducibility.

Physicochemical Profile of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

To comprehend the solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, we must first dissect its molecular architecture and the properties imparted by its constituent functional groups.

Chemical Structure:

  • IUPAC Name: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

  • CAS Number: 849035-90-1[3]

  • Molecular Formula: C₁₂H₁₈N₂O₂S[3]

  • Molecular Weight: 254.35 g/mol [3]

  • Melting Point: 128-129°C[3]

The molecule is comprised of three key functional groups that dictate its solubility behavior: a methylsulfonyl group, a piperidinyl moiety, and an aniline core.

The Influence of Functional Groups on Solubility

The solubility of a compound is a function of the interplay between its crystal lattice energy (for solids) and the energy of solvation in a given solvent.[4] The functional groups of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline each play a distinct role in this dynamic.

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar and electron-withdrawing group.[5] The two oxygen atoms are strong hydrogen bond acceptors, which can significantly enhance interactions with polar protic solvents. The sulfonyl group's polarity is a key contributor to the overall polarity of the molecule.[5][6]

  • Piperidinyl Group: The piperidine ring is a saturated heterocycle. While the hydrocarbon backbone is nonpolar, the nitrogen atom can act as a hydrogen bond acceptor. The presence of this ring can enhance molecular interactions and, in some contexts, improve solubility and metabolic stability in drug candidates.[7][8]

  • Aniline Moiety: The primary amine (-NH₂) of the aniline group is a crucial site for hydrogen bonding, capable of acting as both a donor and an acceptor.[9] This significantly influences its solubility in protic solvents. The aromatic ring itself contributes nonpolar character, allowing for van der Waals interactions with less polar solvents.

The combination of these groups results in a molecule with a complex solubility profile, exhibiting both polar and nonpolar characteristics. Predicting its solubility in a given organic solvent requires an understanding of the "like dissolves like" principle, while also considering the specific intermolecular forces at play.

Theoretical Framework for Solubility in Organic Solvents

The solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in a particular organic solvent will be governed by the solvent's ability to overcome the intermolecular forces holding the solid crystal lattice together and to form stable solute-solvent interactions. We can categorize potential organic solvents to anticipate solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple hydrogen bond acceptor sites (sulfonyl oxygens, piperidinyl nitrogen, and amino nitrogen) and a hydrogen bond donor site (amino group) on the target molecule, high solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. DMSO is a particularly strong organic solvent capable of disrupting crystal lattices and is often used for preparing stock solutions.[2][10] Good solubility is expected in these solvents due to strong dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The nonpolar regions of the molecule (the aromatic ring and the hydrocarbon backbone of the piperidine) will interact with these solvents, but the highly polar sulfonyl and amino groups will be poorly solvated. Consequently, low solubility is predicted in nonpolar solvents.

Experimental Determination of Solubility: Protocols and Rationale

In drug discovery and development, two primary types of solubility are measured: kinetic and thermodynamic.[2] Kinetic solubility is often used in high-throughput screening during early discovery, while thermodynamic solubility provides a more accurate measure of a compound's true equilibrium solubility, which is critical for later-stage development.[2][11]

Kinetic Solubility Determination via the Shake-Flask Method

This method assesses the solubility of a compound that is first dissolved in a strong organic solvent, typically DMSO, and then diluted into the target organic solvent.[1][2] It measures the concentration at which the compound begins to precipitate.

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 20 mM Stock in DMSO prep_dilutions Create Serial Dilutions in DMSO prep_stock->prep_dilutions add_dmso_stock Add DMSO Stock to Solvent prep_dilutions->add_dmso_stock add_solvent Add Organic Solvent to Plate add_solvent->add_dmso_stock shake Shake at 25°C for 2 hours add_dmso_stock->shake filter Filter to Remove Precipitate shake->filter quantify Quantify Concentration (LC-MS/UV) filter->quantify determine_sol Determine Solubility quantify->determine_sol

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:
  • Stock Solution Preparation: Prepare a 20 mM stock solution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in 100% DMSO.[1] Ensure complete dissolution.

  • Plate Setup: In a 96-well microtiter plate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the organic solvent to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on the measurement.

  • Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[1][12]

  • Precipitate Removal: After incubation, filter the solutions using a solubility filter plate to remove any precipitated compound.[1]

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is commonly done using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A calibration curve prepared from the DMSO stock solution is used for accurate quantification.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of the solid compound in the solvent and is considered the "gold standard" for solubility measurement.[2][13]

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Solvent shake Shake at 25°C for 24-48 hours add_solid->shake check_solid Visually Confirm Excess Solid Remains shake->check_solid separate Centrifuge/Filter to Separate Solid check_solid->separate quantify Quantify Supernatant (LC-MS/UV) separate->quantify determine_sol Determine Equilibrium Solubility quantify->determine_sol

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:
  • Sample Preparation: Add an excess amount of solid 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to a vial containing a known volume of the organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[4]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification: Dilute the saturated supernatant with a suitable solvent and analyze its concentration using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data should be presented in a structured table.

Organic SolventSolvent TypeKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
MethanolPolar ProticExperimental ValueExperimental Value
EthanolPolar ProticExperimental ValueExperimental Value
AcetonitrilePolar AproticExperimental ValueExperimental Value
AcetonePolar AproticExperimental ValueExperimental Value
Dimethyl SulfoxidePolar AproticExperimental ValueExperimental Value
TolueneNonpolarExperimental ValueExperimental Value
HexaneNonpolarExperimental ValueExperimental Value
Interpreting the Results
  • Kinetic vs. Thermodynamic: It is common for kinetic solubility values to be higher than thermodynamic values.[11] This is because the kinetic method starts from a solution state (in DMSO) and measures the point of precipitation, which can result in a supersaturated solution. Thermodynamic solubility represents the true equilibrium state.

  • Impact on Drug Development: A compound with good solubility in a range of solvents offers more flexibility for formulation development. For early-stage in vitro assays, understanding solubility in solvents like DMSO and ethanol is crucial. For later stages, data in pharmaceutically acceptable solvents becomes paramount. A general goal for drug discovery compounds is a solubility of >60 µg/mL.[4]

Conclusion

The solubility of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a multifaceted property governed by the interplay of its polar sulfonyl and amino groups and its less polar aromatic and piperidinyl structures. While theoretical considerations provide a strong predictive framework, empirical determination through robust methods like the shake-flask assay is indispensable for accurate characterization. This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to confidently assess the solubility of this compound, thereby facilitating informed decisions in the drug discovery and development process.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Fiveable. (n.d.). Sulfonyl Group Definition. Retrieved from [Link]

  • Veselinović, A. M., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]

  • Rogowska, A., et al. (2005). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • PubChem. (n.d.). N-[(1-methylsulfonylpiperidin-3-yl)methyl]aniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-piperidin-2-ylaniline. Retrieved from [Link]

  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][5][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). Di(methylsulphonyl)quinacridone: synthesis, characterisation and application in nylon. Retrieved from [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. Retrieved from [Link]

  • PubChem. (n.d.). 2-methylsulfonyl-N-(1H-pyrazol-5-ylmethyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. Retrieved from [Link]

Sources

Foundational

Introduction: Identifying a Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for Researchers and Drug Development Professionals 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, identified by its CAS Number 849035-90-1, is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for Researchers and Drug Development Professionals

5-(Methylsulfonyl)-2-piperidin-1-ylaniline, identified by its CAS Number 849035-90-1, is a substituted aniline derivative of significant interest to the pharmaceutical and life sciences industries.[1] Its unique structural arrangement, featuring a methylsulfonyl group electron-withdrawing moiety and a piperidine ring, makes it a versatile chemical intermediate. This guide provides an in-depth analysis of its physicochemical properties, commercial availability, synthesis, and critical applications, offering a comprehensive resource for scientists engaged in drug discovery and development. The strategic placement of its functional groups allows for sequential chemical modifications, positioning it as a valuable scaffold for building complex molecular architectures targeting a range of biological pathways.

Physicochemical Properties and Commercial Specifications

For any researcher, understanding the fundamental properties of a starting material is paramount for experimental design and reaction optimization. The quality and purity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline from commercial suppliers directly impact the yield and success of subsequent synthetic steps.

PropertyValueSource
CAS Number 849035-90-1[1]
Molecular Formula C12H18N2O2S[1]
Molecular Weight 254.35 g/mol [1]
Melting Point 128-129°C[1]
Appearance Typically an off-white to yellow or brown solidVaries by supplier
Purity ≥97% (Typical)Varies by supplier
Solubility Soluble in organic solvents like Dichloromethane, MethanolInferred from synthesis protocols

Commercial Sourcing and Supplier Overview

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is available through several specialized chemical suppliers that cater to the research and development sector. When selecting a supplier, researchers should consider not only the list price but also the available purity grades, lot-to-lot consistency, and the comprehensiveness of the supplied analytical documentation (e.g., Certificate of Analysis).

SupplierNotes
Matrix Scientific Lists the compound with key chemical data and offers custom synthesis services.[1]
BOC Sciences A global supplier of chemical intermediates for pharmaceutical R&D.[]
Alchem Pharmtech Provides this and other related aniline derivatives.[3]
Sigma-Aldrich (Merck) Offers a comprehensive safety data sheet, indicating its availability for research purposes.
Fisher Scientific Provides safety and handling information pertinent to laboratory use.[4]

Synthetic Pathway: A Plausible Retrosynthetic Analysis

While specific proprietary synthesis methods may vary between suppliers, a common and logical approach to constructing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline involves a nucleophilic aromatic substitution (SNA) reaction. The process typically starts with a difluoro- or dichloro-substituted benzene ring activated by a nitro or sulfonyl group.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of 1-fluoro-2-nitro-4-(methylsulfonyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours. Causality Note: The elevated temperature is necessary to overcome the activation energy for the SNA reaction, and the base is crucial for scavenging the HF formed during the reaction.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the nitro-intermediate product. Filter the solid, wash with water, and dry under vacuum.

  • Reduction: Dissolve the resulting 1-(2-nitro-4-(methylsulfonyl)phenyl)piperidine intermediate in a solvent like ethanol or ethyl acetate. Add a reducing agent such as palladium on carbon (Pd/C) (5-10 mol%) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Trustworthiness Note: This reduction is a standard, high-yielding method for converting an aromatic nitro group to an amine with minimal side products.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Synthesis Workflow Diagram

G A 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene C SNA Reaction (DMSO, 80-100°C) A->C B Piperidine + K₂CO₃ B->C D 1-(2-Nitro-4-(methylsulfonyl)phenyl)piperidine C->D Workup & Isolation E Reduction (H₂, Pd/C) D->E F 5-(Methylsulfonyl)-2-piperidin-1-ylaniline E->F Purification G A 5-(Methylsulfonyl)-2- piperidin-1-ylaniline (Core Scaffold) D Amide Bond Formation A->D E Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A->E B Carboxylic Acid Derivative (e.g., Acid Chloride) B->D C Heterocyclic Building Block C->E F Complex Biologically Active Molecule (e.g., Kinase Inhibitor) D->F E->F

Sources

Foundational

Spectroscopic Blueprint of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline: A Predictive and Methodological Guide

Abstract In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a compound of interest for its p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a compound of interest for its potential pharmacological applications, currently lacks a publicly available, comprehensive spectroscopic profile. This technical guide addresses this critical gap by providing a predictive yet robust analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, this document serves as a blueprint for researchers. It offers not only a detailed prediction of the spectral characteristics but also provides field-proven, step-by-step protocols for the experimental acquisition and interpretation of this data, thereby empowering scientists to confidently identify and characterize this molecule.

Introduction: The Imperative for Spectroscopic Characterization

5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Figure 1) integrates three key functional moieties: a substituted aniline ring, a piperidine ring, and a methylsulfonyl group. This unique combination of a hydrogen bond donor (the amine), a flexible saturated heterocycle, and a strong electron-withdrawing sulfonyl group suggests a rich and nuanced pharmacological potential. However, to unlock this potential, an unambiguous confirmation of its molecular structure is a non-negotiable prerequisite. Spectroscopic techniques such as NMR, IR, and MS provide the necessary toolkit for this confirmation, each offering a unique and complementary piece of the structural puzzle.

This guide is structured to provide a predictive framework for the spectroscopic analysis of this molecule. The causality behind the predicted spectral features is explained, drawing on established principles and data from related compounds. Furthermore, detailed experimental workflows are provided to serve as a practical resource for researchers in the field.

Workflow for NMR Data Acquisition and Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds and for observing exchangeable protons like those of the amine group.

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

  • Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, coupling constants, and peak integrations. Compare the experimental data with the predicted values to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline will be characterized by absorption bands corresponding to the N-H, C-H, S=O, and C-N bonds, as well as aromatic C=C stretching.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H (Amine)3300 - 3500MediumAsymmetric and symmetric stretching (two bands expected for a primary amine)
C-H (Aromatic)3000 - 3100Medium to WeakStretching
C-H (Aliphatic)2850 - 3000Medium to StrongStretching
S=O (Sulfonyl)1300 - 1350 and 1150 - 1170StrongAsymmetric and symmetric stretching
C=C (Aromatic)1580 - 1620MediumRing stretching
C-N1250 - 1350MediumStretching

The presence of strong absorption bands in the 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹ regions would be highly indicative of the methylsulfonyl group. [1]The characteristic doublet for the primary amine in the 3300-3500 cm⁻¹ range would also be a key diagnostic feature. [2]

Experimental Protocol for IR Data Acquisition

Workflow for IR Data Acquisition and Analysis.

Step-by-Step Methodology:

  • Sample Preparation (ATR Method - Recommended):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 5-(Methylsulfonyl)-2-piperidin-1-ylaniline sample onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum. This will be a spectrum of the empty ATR crystal and the surrounding atmosphere, which will be subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically perform a background subtraction.

    • Process the resulting spectrum by applying baseline correction if necessary.

    • Identify the major absorption bands and compare their wavenumbers (cm⁻¹) with standard IR correlation tables to identify the functional groups present. [3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Molecular Weight: 254.35 g/mol ), electrospray ionization (ESI) in positive ion mode is expected to be most effective.

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 255.12.

  • Key Fragmentation Pathways:

    • Loss of SO₂: A common fragmentation pathway for arylsulfonamides is the neutral loss of SO₂ (64 Da), which would result in a fragment ion at m/z 191. [5][6] * Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions. [7] * Cleavage of the C-N bond between the aniline and piperidine rings.

G M+H+ (m/z 255) M+H+ (m/z 255) Fragment (m/z 191) Fragment (m/z 191) M+H+ (m/z 255)->Fragment (m/z 191) - SO2 Piperidine-related fragments Piperidine-related fragments M+H+ (m/z 255)->Piperidine-related fragments Ring Opening Aniline-related fragments Aniline-related fragments M+H+ (m/z 255)->Aniline-related fragments C-N Cleavage

Predicted Major Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an electrospray ionization (ESI) source in positive ion mode.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This will reveal the fragmentation pattern of the molecule.

  • Data Analysis: Analyze the full scan and MS/MS spectra to confirm the molecular weight and to propose fragmentation pathways that are consistent with the predicted structure.

Conclusion: A Path Forward for Characterization

While experimental spectroscopic data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is not yet publicly available, this in-depth guide provides a robust, predictive framework for its characterization. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, offer a clear blueprint for what researchers should expect to observe. The detailed, step-by-step experimental protocols provide a practical and reliable methodology for acquiring high-quality data. By following this guide, researchers, scientists, and drug development professionals can confidently undertake the spectroscopic analysis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, ensuring its unambiguous structural confirmation and paving the way for its further investigation and potential therapeutic applications.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 936-945. Available at: [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(11), 650-656. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the utilization of 5-(Methylsulfonyl)-2-piperidin-1-yla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a compound featuring structural motifs common to kinase inhibitors, in robust biochemical kinase assays. While the specific kinase targets of this particular molecule are not extensively documented in publicly available literature, its scaffold suggests potential utility in kinase inhibitor screening programs. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance druggability and improve pharmacokinetic properties.[1] This guide will therefore use 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as an exemplary compound to detail the principles and execution of kinase activity assays, focusing on a hypothetical screening scenario against the Src family of non-receptor tyrosine kinases. The protocols provided herein are designed to be adaptable for screening similar small molecules against various kinase targets.

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[2] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a major class of therapeutic targets.[2]

The compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline incorporates several key structural features often found in kinase inhibitors:

  • Aniline Scaffold: The aniline group is a common core structure in many ATP-competitive kinase inhibitors, which function by occupying the ATP-binding pocket of the kinase.[3][4][5]

  • Piperidine Ring: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to improve properties such as solubility, metabolic stability, and oral bioavailability.[1]

  • Methylsulfonyl Group: The sulfonyl group can act as a hydrogen bond acceptor and can be involved in crucial interactions within the kinase active site.

Given these structural characteristics, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline serves as an excellent model compound for demonstrating the process of identifying and characterizing novel kinase inhibitors.

Principle of the Kinase Assay: The ADP-Glo™ Universal Kinase Assay

To evaluate the inhibitory potential of a compound like 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a robust and high-throughput compatible assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase that utilizes ATP as a phosphate donor.

The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor (e.g., 5-(Methylsulfonyl)-2-piperidin-1-ylaniline) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is inversely proportional to the inhibitory activity of the test compound.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the newly synthesized ADP back into ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated in the initial kinase reaction.

A potent inhibitor will result in low ADP production and, consequently, a low luminescent signal.

Experimental Protocols

Materials and Reagents
  • Test Compound: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CAS 849035-90-1)

  • Kinase: Recombinant human c-Src kinase

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Plates: White, opaque 96-well or 384-well plates

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Workflow for IC₅₀ Determination

The following diagram illustrates the overall workflow for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline add_compound Add compound dilutions to assay plate prep_compound->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions start_reaction Initiate reaction with ATP/substrate mix prep_reagents->start_reaction add_kinase Add kinase to plate add_compound->add_kinase pre_incubate Pre-incubate kinase and compound add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop Incubate stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_stop->detect_adp incubate_detect Incubate detect_adp->incubate_detect read_luminescence Read luminescence on plate reader incubate_detect->read_luminescence plot_data Plot luminescence vs. compound concentration read_luminescence->plot_data calc_ic50 Calculate IC₅₀ value plot_data->calc_ic50

Caption: Workflow for IC₅₀ determination of a test compound.

Step-by-Step Protocol for c-Src Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 100 nM). A 10-point, 3-fold dilution series is recommended.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

    Well TypeCompoundKinaseSubstrate/ATP
    Test Wells 1 µL of compound dilution2 µL of c-Src2 µL of Substrate/ATP mix
    100% Activity 1 µL of DMSO2 µL of c-Src2 µL of Substrate/ATP mix
    No Enzyme Control 1 µL of DMSO2 µL of buffer2 µL of Substrate/ATP mix
  • Kinase Reaction:

    • Prepare a working solution of c-Src kinase in kinase reaction buffer at a concentration of 2.5X the final desired concentration.

    • Add 2 µL of the c-Src working solution to the "Test Wells" and "100% Activity" wells.

    • Add 2 µL of kinase reaction buffer to the "No Enzyme Control" wells.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2.5X ATP/Substrate mix in kinase reaction buffer. The final concentration of ATP should be at or near its Km for the kinase (e.g., 10 µM for c-Src).

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mix to all wells.

    • Mix the plate and incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The integration time should be optimized to achieve a robust signal-to-background ratio.

Data Analysis and Interpretation

  • Normalization:

    • Average the luminescence values for the "100% Activity" (high signal) and "No Enzyme Control" (low signal) wells.

    • Normalize the data by converting the raw luminescence units (RLU) to percent inhibition using the following formula: % Inhibition = 100 x (1 - [(RLU_sample - RLU_no_enzyme) / (RLU_100%_activity - RLU_no_enzyme)])

  • IC₅₀ Calculation:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

    • The IC₅₀ value is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Self-Validating Systems and Quality Control

A robust kinase assay should include self-validating measures to ensure data integrity.

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive (100% activity) and negative (no enzyme) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases, or a specific Src inhibitor like Dasatinib) should be run in parallel as a positive control for inhibition. The IC₅₀ value obtained for the reference inhibitor should be consistent with historical data.

Illustrative Signaling Pathway

The following diagram depicts a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK) and a downstream kinase like Src, illustrating the point of intervention for an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activates Substrate Downstream Substrate Src->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 5-(Methylsulfonyl)-2- piperidin-1-ylaniline Inhibitor->Src Inhibits

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

While the specific biological targets of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline remain to be elucidated, its chemical structure is representative of a class of compounds with potential as kinase inhibitors. The protocols and principles outlined in this application note provide a robust framework for screening this and other novel small molecules for their ability to modulate kinase activity. By employing a validated, universal assay platform and adhering to rigorous data analysis standards, researchers can effectively identify and characterize new chemical entities for drug discovery programs targeting the kinome.

References

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14099-14166. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Boschelli, D. H., et al. (2001). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Eskandrani, A. A., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2360490. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Fry, D. W., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(26), 4640-4645. [Link]

  • U.S. Patent No. US8263596B2. (2012). Kinase inhibitors and method of treating cancer.
  • U.S. Patent Application No. US20200003771A1. (2020). Broad spectrum kinase binding agents.
  • Wallace, E. M., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Journal of Medicinal Chemistry, 51(21), 6921-6933. [Link]

Sources

Application

Application Notes and Protocols: Evaluating 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a Potential CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating Novel CCR5 Antagonists The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that pl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Novel CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system by mediating the migration of leukocytes to sites of inflammation.[1] More critically, it serves as a primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV) into host cells, most notably CD4+ T lymphocytes.[2][3] The process of viral entry begins with the attachment of the HIV envelope glycoprotein gp120 to the CD4 receptor, which induces a conformational change in gp120, allowing it to bind to CCR5.[2][4] This interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[2]

The critical role of CCR5 in HIV pathogenesis was underscored by the discovery that individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection with R5-tropic HIV strains.[5] This natural resistance provided a compelling rationale for the development of CCR5 antagonists as a therapeutic strategy. CCR5 antagonists are entry inhibitors that bind to the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral gp120.[6][7] This allosteric modulation effectively blocks HIV from entering and infecting immune cells.[6][7] Maraviroc is a notable example of an FDA-approved CCR5 antagonist used in the treatment of HIV infection.[6][8]

The compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CAS No. 849035-90-1)[9] presents an interesting scaffold for investigation as a potential CCR5 antagonist. While direct evidence of its activity against CCR5 is not yet established in publicly available literature, its structural motifs are reminiscent of other pharmacologically active molecules. The sulfonyl group, for instance, is a key feature in various enzyme inhibitors.[10] This document provides a comprehensive guide for the systematic evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a novel CCR5 antagonist, from initial binding studies to functional and antiviral assays.

Experimental Workflow for Evaluation

The following workflow outlines a logical progression of experiments to thoroughly characterize the potential CCR5 antagonist activity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Antiviral Efficacy Binding_Assay CCR5 Binding Affinity gp120_Interaction gp120-CCR5 Interaction Assay Binding_Assay->gp120_Interaction Confirms direct competition Calcium_Mobilization Calcium Mobilization Assay gp120_Interaction->Calcium_Mobilization Proceed if binding is confirmed Chemotaxis_Assay Chemotaxis Assay Calcium_Mobilization->Chemotaxis_Assay Evaluates downstream signaling HIV_Entry_Assay HIV-1 Entry Assay Chemotaxis_Assay->HIV_Entry_Assay Proceed if functional antagonism is shown

Caption: A stepwise approach to evaluate the potential CCR5 antagonist.

Part 1: In Vitro Characterization of Binding to CCR5

The initial step is to determine if 5-(Methylsulfonyl)-2-piperidin-1-ylaniline directly interacts with the CCR5 receptor.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to the CCR5 receptor through competitive displacement of a radiolabeled CCR5 ligand.

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to CCR5 expressed on cell membranes. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing high levels of human CCR5 (e.g., HEK293-CCR5 or CHO-CCR5).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL3 or [³H]-Maraviroc).

    • Add increasing concentrations of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled CCR5 antagonist).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Maraviroc (Reference) 2.0~1.0
5-(Methylsulfonyl)-2-piperidin-1-ylaniline Experimental ValueCalculated Value
gp120-CCR5 Interaction Assay

Objective: To assess the ability of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to specifically block the binding of the HIV-1 envelope protein gp120 to CCR5.

Principle: This assay directly measures the inhibition of the interaction that is crucial for viral entry. A labeled form of gp120 is used to detect binding to CCR5-expressing cells in the presence of the test compound.

Protocol:

  • Cell Preparation:

    • Use a cell line co-expressing human CD4 and CCR5 (e.g., HOS-CD4-CCR5).

  • Inhibition Assay:

    • Pre-incubate the cells with increasing concentrations of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

    • Add a labeled form of gp120 (e.g., biotinylated or fluorescently tagged) along with soluble CD4 (sCD4) to facilitate the CCR5-binding conformation of gp120.

    • Incubate to allow for binding.

  • Detection:

    • Wash the cells to remove unbound gp120.

    • If using biotinylated gp120, add a labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin) and incubate.

    • Analyze the cells by flow cytometry to quantify the amount of bound gp120.

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline that inhibits 50% of gp120 binding.

Data Presentation:

Compoundgp120-CCR5 Binding Inhibition IC50 (nM)
Aplaviroc (Reference) [11]2.7
5-(Methylsulfonyl)-2-piperidin-1-ylaniline Experimental Value

Part 2: Functional Assessment of CCR5 Antagonism

Following confirmation of binding, the next step is to evaluate whether this binding translates into functional antagonism of CCR5 signaling.

Calcium Mobilization Assay

Objective: To determine if 5-(Methylsulfonyl)-2-piperidin-1-ylaniline can inhibit the intracellular calcium influx induced by CCR5 activation.

Principle: CCR5 is a Gq-coupled GPCR.[12] Ligand binding to CCR5 activates the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3).[12] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[12][13] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.[12][14]

CCR5 Signaling Pathway Chemokine Chemokine (e.g., CCL5) CCR5 CCR5 Receptor Chemokine->CCR5 Binds G_Protein Gq Protein CCR5->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces Cell_Response Cellular Response Ca_Release->Cell_Response

Caption: Simplified CCR5 signaling pathway leading to calcium mobilization.

Protocol:

  • Cell Preparation:

    • Seed CCR5-expressing cells into a 96-well black, clear-bottom plate and culture overnight.[14]

  • Dye Loading:

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[14]

  • Antagonist Treatment:

    • Pre-incubate the dye-loaded cells with various concentrations of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline or a reference antagonist (e.g., Vicriviroc) for a specified period.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a CCR5 agonist (e.g., CCL5/RANTES) into each well to stimulate the receptor.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the log concentration of the antagonist and fit the data to determine the IC50 value for the inhibition of calcium mobilization.

Data Presentation:

CompoundCalcium Mobilization Inhibition IC50 (nM)
Vicriviroc (Reference) [15]16
5-(Methylsulfonyl)-2-piperidin-1-ylaniline Experimental Value
Chemotaxis Assay

Objective: To evaluate the ability of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to block the migration of CCR5-expressing cells towards a chemoattractant.

Principle: Chemotaxis is the directed movement of cells along a chemical gradient.[4] CCR5 activation by its chemokine ligands is a key driver of immune cell migration.[1] An effective CCR5 antagonist should inhibit this process. This assay is typically performed using a transwell system.[16]

Protocol:

  • Cell Preparation:

    • Use primary cells that endogenously express CCR5 (e.g., human peripheral blood mononuclear cells - PBMCs) or a CCR5-expressing cell line (e.g., Jurkat cells).

    • Resuspend the cells in a chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).[16]

  • Assay Setup:

    • Pre-incubate the cells with various concentrations of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline or a reference antagonist.

    • Add the cell suspension to the upper chamber of a transwell plate (with a porous membrane).

    • Add a CCR5 ligand (e.g., CCL5) as a chemoattractant to the lower chamber.

    • Include control wells with no chemoattractant (to measure random migration) and no antagonist (to measure maximal chemotaxis).

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to allow cell migration (typically 2-4 hours).[16]

  • Quantification of Migration:

    • Collect the cells that have migrated to the lower chamber.

    • Count the migrated cells using a cell counter, flow cytometry, or a plate-based viability assay.

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist.

Data Presentation:

CompoundChemotaxis Inhibition IC50 (nM)
Maraviroc (Reference) Data specific to this assay would be generated
5-(Methylsulfonyl)-2-piperidin-1-ylaniline Experimental Value

Part 3: Antiviral Efficacy

The final and most critical phase is to determine if the compound can inhibit HIV-1 entry into target cells.

Single-Cycle HIV-1 Entry Assay

Objective: To measure the ability of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to specifically inhibit the entry of R5-tropic HIV-1 into target cells.

Principle: This assay uses replication-defective HIV-1 particles that have been pseudotyped with an R5-tropic envelope glycoprotein and contain a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is quantified by a reduction in reporter gene expression.

Protocol:

  • Cell Preparation:

    • Seed target cells that express CD4 and CCR5 (e.g., TZM-bl cells) in a 96-well plate.

  • Antiviral Assay:

    • Pre-treat the target cells with serial dilutions of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

    • Infect the cells with a fixed amount of R5-tropic HIV-1 pseudovirus.

    • As a control for non-CCR5 mediated entry, also infect a set of cells with a virus pseudotyped with an X4-tropic envelope glycoprotein. The compound should not show activity against the X4-tropic virus.

  • Incubation and Reporter Gene Assay:

    • Incubate the infected cells for 48-72 hours to allow for viral entry and reporter gene expression.

    • If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer. If using a GFP reporter, quantify the number of fluorescent cells by flow cytometry or fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of viral entry inhibition at each compound concentration relative to untreated control cells.

    • Determine the 50% effective concentration (EC50) by plotting the percent inhibition against the log concentration of the compound.

Data Presentation:

CompoundR5-tropic HIV-1 Entry Inhibition EC50 (nM)X4-tropic HIV-1 Entry Inhibition EC50 (nM)
Maraviroc (Reference) [17]~1>10,000
5-(Methylsulfonyl)-2-piperidin-1-ylaniline Experimental ValueExperimental Value

Conclusion

This structured approach provides a comprehensive framework for the preclinical evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a potential CCR5 antagonist. Positive results in the initial binding and functional assays would provide strong evidence for its mechanism of action, while the HIV-1 entry assay would be the definitive measure of its potential as an anti-retroviral agent. Each step is designed to be self-validating, with the inclusion of appropriate positive and negative controls, ensuring the trustworthiness and scientific integrity of the findings. Successful progression through this workflow would warrant further investigation, including studies on pharmacokinetics, toxicity, and in vivo efficacy.

References

  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]

  • Vicriviroc - Wikipedia. Wikipedia. Available at: [Link]

  • Maraviroc - Wikipedia. Wikipedia. Available at: [Link]

  • Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Definition of vicriviroc - NCI Drug Dictionary. National Cancer Institute. Available at: [Link]

  • CCR5 receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]

  • Maraviroc - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Pediatric Oncall. Available at: [Link]

  • Maraviroc in the treatment of HIV infection - PMC. NIH. Available at: [Link]

  • Aplaviroc - Wikipedia. Wikipedia. Available at: [Link]

  • What are CCR5 antagonists and how do they work?. Available at: [Link]

  • What is the mechanism of Maraviroc?. Patsnap Synapse. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]

  • Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]

  • Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients. NIH. Available at: [Link]

  • Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC. NIH. Available at: [Link]

  • [Pharmacokinetics, interactions and mechanism of action of maraviroc]. PubMed. Available at: [Link]

  • An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. Available at: [Link]

  • Aplaviroc | C33H43N3O6 | CID 3001322 - PubChem. NIH. Available at: [Link]

  • Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136). PubMed. Available at: [Link]

  • Pharmacology of Chemokine receptor ‐5 antagonists CCR5 Antiretroviral Drugs. YouTube. Available at: [Link]

  • CCR5 Antagonist. NIH - Clinical Info .HIV.gov. Available at: [Link]

  • Laboratory Testing: Co-Receptor Tropism Assays. NIH - Clinical Info .HIV.gov. Available at: [Link]

  • HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC. NIH. Available at: [Link]

  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. PubMed. Available at: [Link]

  • CCR5 Inhibitors and HIV-1 Infection - PMC. NIH. Available at: [Link]

  • CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. MDPI. Available at: [Link]

  • CCR5 susceptibility to ligand-mediated down-modulation differs between human T lymphocytes and myeloid cells. NIH. Available at: [Link]

  • Human CC-chemokine receptor 5(CCR5)ELISA Kit. Sinogeneclon. Available at: [Link]

  • CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC. NIH. Available at: [Link]

  • Chemokine Receptor Expression Assay by Flow Cytometry. Mullins Molecular Retrovirology Lab. Available at: [Link]

  • The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. PubMed Central. Available at: [Link]

  • Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins. PubMed Central. Available at: [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC. NIH. Available at: [Link]

  • Incucyte® Chemotaxis Cell Migration Assay. Sartorius. Available at: [Link]

  • Chemotaxis Assays. ibidi. Available at: [Link]

  • Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Charles River Laboratories. Available at: [Link]

  • Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. PubMed. Available at: [Link]

  • Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t.... ChEMBL - EMBL-EBI. Available at: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1137021/
  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. Available at: [Link]

  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. PubMed. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in Antiviral Research

Prepared for: Researchers, scientists, and drug development professionals. Introduction: A Novel Candidate in Antiviral Discovery The quest for novel antiviral agents is a cornerstone of global health security.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: A Novel Candidate in Antiviral Discovery

The quest for novel antiviral agents is a cornerstone of global health security. The chemical scaffold of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline presents a compelling starting point for investigation. This molecule incorporates two key functional groups often found in bioactive compounds: a piperidine ring and a methylsulfonyl group. The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and facilitating transport across cellular membranes.[1] Concurrently, sulfonamide-containing compounds have demonstrated a broad spectrum of biological activities, including antiviral properties.[2]

While no direct antiviral activity has been published for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline itself, its structural alerts warrant a thorough investigation into its potential as an antiviral candidate. This document serves as a comprehensive guide for researchers to systematically evaluate the antiviral efficacy and mechanism of action of this and structurally related compounds. The protocols outlined herein are designed to establish a foundational understanding of the compound's activity, from initial cytotoxicity assessments to more complex mechanistic studies.

Hypothesized Mechanism of Action: Targeting Viral Entry

Given the structural features of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a plausible, albeit hypothetical, mechanism of action is the inhibition of viral entry into the host cell. The piperidine ring could facilitate interactions with host cell surface receptors or viral glycoproteins that are crucial for attachment and fusion. The methylsulfonyl group, with its electron-withdrawing nature, could engage in hydrogen bonding or other electrostatic interactions within the binding pocket of a target protein.

This proposed mechanism can be visualized as a multi-stage process, beginning with the compound binding to either the virus or a host cell receptor, thereby preventing the initial attachment or the subsequent conformational changes required for membrane fusion.

cluster_virus_host Viral Entry Pathway cluster_compound Compound Intervention Virus Virus Receptor Host Receptor Virus->Receptor 1. Attachment Host_Cell Host Cell Membrane Receptor->Host_Cell 2. Fusion & Entry Compound 5-(Methylsulfonyl)- 2-piperidin-1-ylaniline Compound->Virus Inhibition Compound->Receptor Inhibition

Caption: Hypothesized viral entry inhibition by 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Phase 1: Foundational In Vitro Assays

The initial phase of evaluation focuses on determining the compound's therapeutic window—the concentration range where it is effective against the virus without harming the host cells.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Principle: To determine the concentration of the compound that reduces the viability of host cells by 50% (50% Cytotoxic Concentration, CC50). This is crucial for distinguishing true antiviral activity from non-specific cell killing. A common method is the MTS or MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza)

  • Complete cell culture medium

  • 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Dilution: Prepare a serial dilution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

  • Treatment: After 24 hours, remove the old medium from the cells and add the diluted compound solutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay (EC50 Determination)

Principle: This is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[3][4] The 50% Effective Concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates.

  • Target virus stock with a known titer (PFU/mL).

  • 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

  • Crystal violet staining solution.

Procedure:

  • Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.

  • Virus-Compound Incubation: Prepare dilutions of the compound in serum-free medium. Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Staining: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet. The viable cells will be stained, and the plaques will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Phase 2: Mechanistic Elucidation

Once antiviral activity is confirmed, the next step is to understand how and at what stage of the viral life cycle the compound exerts its effect.

Protocol 3: Virus Yield Reduction Assay

Principle: This assay quantifies the amount of infectious virus produced in the presence of the compound.[3][4] It confirms that the compound is indeed inhibiting viral replication and not just protecting cells from cytopathic effects.

Procedure:

  • Infection: Infect confluent cell monolayers with the target virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the compound.

  • Incubation: Incubate for one full replication cycle (e.g., 24-48 hours).

  • Harvest: Collect the supernatant (for extracellular virus) and/or the cell lysate (for intracellular virus).

  • Titration: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Compare the viral titers from the treated samples to the untreated control. A significant reduction in the viral yield indicates inhibition of replication.

Protocol 4: Time-of-Addition Assay

Principle: This assay helps to pinpoint the stage of the viral replication cycle targeted by the compound.[3] The compound is added at different time points relative to viral infection.

cluster_workflow Time-of-Addition Assay Workflow Start Start Pre Add Compound (Before Infection) Start->Pre During Add Compound (During Infection) Start->During Post Add Compound (After Infection) Start->Post Infect Infect Cells (Time 0) Pre->Infect -2h During->Infect 0h Post->Infect +2h, +4h, etc. Incubate Incubate for Replication Cycle Infect->Incubate Harvest Harvest Virus & Quantify Incubate->Harvest Analyze Analyze Inhibition Profile Harvest->Analyze End End Analyze->End

Caption: Workflow for a Time-of-Addition Assay.

Procedure:

  • Setup: Prepare multiple sets of cell monolayers.

  • Time Points:

    • Pre-infection: Add the compound 2 hours before infecting the cells.

    • During infection: Add the compound at the same time as the virus.

    • Post-infection: Add the compound at various time points after infection (e.g., 2, 4, 6, 8 hours).

  • Infection: Infect all wells (except controls) with the virus at a high MOI.

  • Incubation & Harvest: After a single replication cycle, harvest the virus and quantify the yield as in the Virus Yield Reduction Assay.

  • Data Analysis:

    • Inhibition when added pre-infection suggests targeting of attachment or entry.

    • Inhibition when added during infection also points to entry or very early post-entry events.

    • Inhibition only when added post-infection indicates targeting of replication, assembly, or egress.

Data Presentation and Interpretation

A crucial aspect of evaluating a novel antiviral compound is the clear and concise presentation of quantitative data. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic potential. A higher SI value is desirable as it indicates greater selectivity for the viral target over the host cell.[5][6]

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/H1N1MDCKPlaque Reduction5.2>100>19.2
Herpes Simplex Virus 1VeroPlaque Reduction8.9>100>11.2
UninfectedMDCKMTS AssayN/A>100N/A
UninfectedVeroMTS AssayN/A>100N/A

Conclusion

The protocols and application notes provided here offer a structured and scientifically rigorous framework for the initial investigation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a potential antiviral agent. By systematically determining its cytotoxicity, antiviral efficacy, and stage of inhibition, researchers can build a comprehensive profile of this novel compound. Positive results from these foundational assays would justify further studies, including resistance profiling, in vivo efficacy in animal models, and detailed structural biology to elucidate the precise molecular target.

References

  • Fiveable. (n.d.).15.3 Drug development process for antivirals - Virology.
  • Benchchem. (n.d.).Cell-Based Assays for Evaluating Antiviral Activity: Application Notes and Protocols.
  • VirusBank Platform. (n.d.).Cell-based assays.
  • Patsnap. (2025, March 20).How can we improve our antiviral drug development pipeline? Synapse.
  • Institute for Antiviral Research, Utah State University. (n.d.).In Vitro Antiviral Testing.
  • Jiang, S., et al. (2021).Current Strategies of Antiviral Drug Discovery for COVID-19. Frontiers in Pharmacology.
  • Loregian, A., & Palù, G. (2019).Antiviral drug discovery - Part 1: From no drug to promising candidates. eLife.
  • May, E. R., & Grout, M. A. (2006).Cell-based Assays to Identify Inhibitors of Viral Disease. Combinatorial Chemistry & High Throughput Screening.
  • Creative Diagnostics. (n.d.).Cell-based ELISA for Antiviral Research.
  • Wikipedia. (n.d.).Antiviral drug.
  • PubChem. (n.d.).2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline.
  • Ezz Eldin, R. R., et al. (2023).RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. Pharmaceuticals (Basel).
  • Ezz Eldin, R. R., et al. (2023).RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals (Basel).
  • Ezz Eldin, R. R., et al. (2023).RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ResearchGate.
  • PubChem. (n.d.).2-methylsulfonyl-N-(1H-pyrazol-5-ylmethyl)aniline.
  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][7][8]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (n.d.).5-Methyl-2-piperidin-2-ylaniline.
  • MDPI. (2022).Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • PubChem. (n.d.).5-Methyl-2-[(4-methylpiperidin-1-yl)methyl]aniline.
  • Łowicki, D., & Przybylski, P. (2025).Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.).Crystal structures of two alanylpiperidine analogues.
  • MDPI. (n.d.).Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus.
  • MDPI. (n.d.).Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Thomas, L., et al. (2008).(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics.

Sources

Application

protocol for dissolving 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for cell culture

An Application Note and Protocol for the Solubilization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for In Vitro Cell Culture Assays Authored by: Senior Application Scientist Abstract This guide provides a detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solubilization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for In Vitro Cell Culture Assays

Authored by: Senior Application Scientist

Abstract

This guide provides a detailed protocol for the solubilization, handling, and storage of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for use in cell culture applications. Recognizing the critical importance of proper compound preparation for experimental reproducibility and accuracy, this document outlines best practices derived from established methodologies for small molecule inhibitors. The protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a solvent and includes procedures for preparing high-concentration stock solutions, subsequent dilution to working concentrations, and recommendations for ensuring sterility and stability. This document is intended for researchers, scientists, and drug development professionals who utilize small molecule compounds in their cell-based assays.

Introduction: The Criticality of Proper Compound Solubilization

The biological activity of a small molecule inhibitor in a cell-based assay is fundamentally dependent on its bioavailability in the cell culture medium. Improper dissolution can lead to the formation of precipitates, which not only reduces the effective concentration of the compound but can also induce cellular stress and artifacts, leading to misinterpretation of experimental results.[1][2] The protocol detailed herein is designed to provide a robust and reproducible method for the preparation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, ensuring its effective delivery to the cellular environment.

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol .[3] While specific solubility data in common laboratory solvents is not extensively published, its chemical structure suggests that it is likely to be sparingly soluble in aqueous solutions and more readily soluble in organic solvents like dimethyl sulfoxide (DMSO). DMSO is a widely used solvent for dissolving small molecules for biological assays due to its high solubilizing capacity and miscibility with water. However, it is also known to have biological effects at higher concentrations, making it imperative to limit its final concentration in cell culture media.

This application note will guide the user through a systematic approach to solubilizing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, from initial solubility testing to the preparation of sterile, high-concentration stock solutions and their subsequent dilution for use in cell culture.

Physicochemical Properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

A summary of the known physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is provided in the table below. This information is essential for accurate molarity calculations and for understanding the compound's general characteristics.

PropertyValueReference
CAS Number 849035-90-1[3]
Molecular Formula C12H18N2O2S[3]
Molecular Weight 254.35 g/mol [3]
Appearance Solid (form may vary)N/A
Melting Point 128-129°C[3]
Hazard Irritant[3]

Experimental Workflow for Solubilization

The overall workflow for preparing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for cell culture is depicted in the diagram below. This process begins with the initial solubility testing and culminates in the application of the compound to the cell culture.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (powder) Solubility_Test Determine Max Solubility in DMSO Compound->Solubility_Test Stock_Prep Prepare High-Concentration Stock Solution (e.g., 10-50 mM in DMSO) Solubility_Test->Stock_Prep Sterile_Filter Sterile Filter (Optional, 0.22 µm PTFE filter) Stock_Prep->Sterile_Filter Aliquot Aliquot into Cryovials Sterile_Filter->Aliquot Store_Stock Store at -20°C or -80°C Aliquot->Store_Stock Thaw_Stock Thaw Aliquot Store_Stock->Thaw_Stock Dilute Serially Dilute in Cell Culture Medium Thaw_Stock->Dilute Apply Add to Cell Culture Dilute->Apply

Caption: Workflow for preparing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for cell culture.

Detailed Protocols

Materials and Equipment
  • 5-(Methylsulfonyl)-2-piperidin-1-ylaniline powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Sterile syringe filters (0.22 µm pore size, PTFE membrane recommended for organic solvents)

  • Laminar flow hood (biological safety cabinet)

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol 1: Determination of Maximum Solubility in DMSO
  • Preparation: In a laminar flow hood, weigh out a small, known amount of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (e.g., 1-5 mg) into a sterile, pre-weighed microcentrifuge tube.

  • Initial Solvent Addition: Add a calculated volume of sterile DMSO to achieve a high target concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution.[1]

  • Observation: Visually inspect the solution against a light source for any undissolved particles.

  • Titration (if necessary): If the compound is not fully dissolved, add small, precise volumes of DMSO incrementally, vortexing and sonicating after each addition, until the compound is completely in solution.

  • Calculation: Calculate the final concentration based on the total volume of DMSO added. This will be your empirically determined maximum solubility. It is recommended to prepare your stock solution at a concentration slightly below this maximum to ensure stability.

Protocol 2: Preparation of a High-Concentration Stock Solution

Rationale: Preparing a concentrated stock solution in DMSO allows for the addition of a small volume to the cell culture medium, thereby minimizing the final DMSO concentration and its potential off-target effects.

  • Weighing: In a laminar flow hood, weigh out the desired amount of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline into a sterile, amber glass vial or a polypropylene tube.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM, based on your solubility test).

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, sonicate or warm the solution as described in Protocol 1.

  • Sterile Filtration (Optional):

    • Justification: While 100% DMSO is inhospitable to most microbial growth, sterile filtration provides an additional level of security against contamination, especially if the compound is to be used in long-term cultures. However, be aware that some compounds may bind to the filter membrane, leading to a decrease in the effective concentration.

    • Procedure: If you choose to filter, draw the DMSO stock solution into a sterile syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into a new sterile, amber vial.

  • Aliquoting and Storage:

    • Rationale: Aliquoting the stock solution into smaller, single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]

    • Procedure: Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 3: Preparation of Working Solutions for Cell Culture

Rationale: The high-concentration DMSO stock must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the compound remains soluble upon dilution and that the final DMSO concentration is non-toxic to the cells.

  • Thawing: Remove one aliquot of the stock solution from the freezer and thaw it at room temperature.

  • Pre-dilution (Recommended): To avoid precipitation upon direct addition to the aqueous cell culture medium, it is often beneficial to perform an intermediate dilution in a serum-containing medium or the base medium.

  • Final Dilution: Add the appropriate volume of the thawed (or pre-diluted) stock solution to your final volume of cell culture medium to achieve the desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.

  • Mixing: Immediately after adding the compound, mix the medium well by gentle swirling or pipetting to ensure homogeneity.

  • Vehicle Control: It is essential to prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium. This will allow you to distinguish the effects of the compound from any effects of the solvent.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.1% to minimize any potential cytotoxic or off-target effects.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound precipitates upon addition to cell culture medium. The compound has low aqueous solubility.- Perform a serial dilution of the DMSO stock in the cell culture medium. - Try pre-diluting the stock in a small volume of serum before adding it to the serum-containing medium. - Gently vortex or sonicate the final working solution.[1]
Variability in experimental results. - Inconsistent stock solution concentration. - Degradation of the compound due to repeated freeze-thaw cycles.- Ensure the compound is fully dissolved in the stock solution. - Always use freshly thawed aliquots for each experiment.
Cell death or altered morphology in control wells. The final DMSO concentration is too high.- Calculate and confirm that the final DMSO concentration is at a non-toxic level (typically <0.1%). - Test the tolerance of your specific cell line to a range of DMSO concentrations.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to the solubilization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for cell culture applications. By following these steps, researchers can prepare stable, reproducible, and effective solutions of this compound, thereby enhancing the reliability and accuracy of their in vitro experimental data. The principles and techniques described herein are also broadly applicable to the handling of other small molecule inhibitors in a research setting.

References

  • UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Sterile filtration and clarification. Retrieved from [Link]

  • Reddit. (2022, September 11). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Sterile Filtration and Clarification. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

Sources

Method

developing assays with 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

An Application Guide to the In Vitro Pharmacological Characterization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Introduction In modern drug discovery, particularly within neuropharmacology, certain chemical scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Pharmacological Characterization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Introduction

In modern drug discovery, particularly within neuropharmacology, certain chemical scaffolds are recognized as "privileged structures" due to their recurring presence in clinically successful drugs. The piperidine moiety is one such scaffold, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, and for its structural versatility which allows it to adapt to the binding pockets of various molecular targets[1]. When combined with an aniline core and a methylsulfonyl group—a strong hydrogen bond acceptor that can enhance metabolic stability and binding affinity—the resulting molecule, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, presents a compelling profile for investigation.

While 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is not extensively characterized in public literature, its structure bears a resemblance to compounds known to interact with monoamine transporters. These transporters, which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission and are the targets for many therapeutics used to treat psychiatric and neurological disorders[2][3].

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the in vitro pharmacological profile of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. We will proceed under the hypothesis that its primary targets are the monoamine transporters. The protocols herein describe a logical workflow, beginning with the determination of binding affinity at each transporter, followed by functional assays to confirm inhibitory activity, and concluding with essential counter-screening to assess selectivity.

Compound Properties and Handling

Before initiating biological assays, it is crucial to understand the basic physicochemical properties of the test compound and to establish proper handling procedures.

Table 1: Physicochemical Properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

PropertyValueSource
CAS Number 849035-90-1Matrix Scientific[4]
Molecular Formula C₁₂H₁₈N₂O₂SMatrix Scientific[4]
Molecular Weight 254.35 g/mol Matrix Scientific[4]
Appearance Varies (solid)---
Melting Point 128-129°CMatrix Scientific[4]

Protocol 1: Stock Solution Preparation

  • Solubility Testing : Begin by assessing the solubility of the compound in common laboratory solvents. Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a recommended starting point.

  • Primary Stock Solution : Accurately weigh a precise amount of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). The use of a high-concentration stock minimizes the final concentration of DMSO in the assay, which can affect cell viability and enzyme activity. A final DMSO concentration of <0.5% is recommended for most cell-based assays.

  • Storage : Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate assay buffer. Ensure the compound remains in solution at all concentrations.

Section 1: Primary Screening - Radioligand Binding Assays

The first step in characterizing the compound is to determine if it physically binds to the target transporters. Competitive radioligand binding assays are the gold standard for measuring the binding affinity (Kᵢ) of a test compound for a receptor or transporter[5]. This assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from its binding site.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare membranes from HEK293 cells expressing hDAT, hSERT, or hNET Assay_Setup Add membranes, buffer, and: 1. Buffer (Total Binding) 2. Known Inhibitor (NSB) 3. Test Compound Membrane_Prep->Assay_Setup Compound_Prep Prepare serial dilutions of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Compound_Prep->Assay_Setup Radioligand_Prep Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT) Incubation Add radioligand to all wells and incubate to equilibrium (e.g., 2-3h at 4°C) Radioligand_Prep->Incubation Assay_Setup->Incubation Filtration Rapidly filter plate contents through PEI-soaked GF/B filters to separate bound/free radioligand Incubation->Filtration Wash Wash filters with ice-cold buffer Filtration->Wash Counting Add scintillation cocktail and quantify radioactivity (CPM) using a microplate scintillation counter Wash->Counting Analysis Calculate Specific Binding. Plot % inhibition vs. [Compound] to determine IC50 Counting->Analysis Ki_Calc Calculate Ki from IC50 using the Cheng-Prusoff equation Analysis->Ki_Calc cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Plating Seed HEK293 cells expressing hDAT, hSERT, or hNET in a 96-well plate Preincubation Wash cells and pre-incubate with test compound or controls (10-20 min at 37°C) Cell_Plating->Preincubation Compound_Prep Prepare serial dilutions of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in uptake buffer Compound_Prep->Preincubation Uptake Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]Dopamine) Preincubation->Uptake Incubation Incubate for a short period (5-10 min) to measure initial uptake rate Uptake->Incubation Termination Terminate uptake by rapidly aspirating and washing cells with ice-cold buffer Incubation->Termination Lysis Lyse cells with 1% SDS or other suitable buffer Termination->Lysis Counting Transfer lysate to scintillation vials, add cocktail, and quantify radioactivity (CPM) Lysis->Counting Analysis Calculate % inhibition vs. control. Plot curve to determine functional IC50 Counting->Analysis

Caption: Workflow for determining functional potency (IC50) via neurotransmitter uptake assay.

Protocol 3: Radiolabeled Neurotransmitter Uptake Assay

Materials:

  • Cells : HEK293 cells stably expressing hDAT, hSERT, or hNET, seeded in a 96-well plate to be confluent on the day of the assay.[6] Alternatively, cell lines with endogenous transporter expression like JAR (SERT) or SK-N-BE(2)C (NET) can be used.[3][7]

  • Uptake Buffer : Krebs-Ringer-HEPES (KRH) or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[3][8]

  • Radiolabeled Neurotransmitters :

    • DAT : [³H]Dopamine (Final concentration ~10-20 nM)

    • SERT : [³H]Serotonin (Final concentration ~15-65 nM) [9] * NET : [³H]Norepinephrine (Final concentration ~20-50 nM)

  • Control Inhibitors : Same as used for NSB in binding assays.

  • Lysis Buffer : 1% Sodium Dodecyl Sulfate (SDS).

Methodology:

  • Cell Culture : Seed cells in a 96-well poly-D-lysine coated plate at an optimized density (e.g., 40,000-60,000 cells/well) and grow overnight at 37°C, 5% CO₂.[8]

  • Assay Preparation : On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.[6]

  • Compound Incubation : Add 100 µL of uptake buffer containing varying concentrations of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to the wells. For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT).[6]

  • Pre-incubation : Incubate the plate at 37°C for 10-20 minutes.[6]

  • Uptake Initiation : Initiate the uptake by adding 50 µL of uptake buffer containing the appropriate radiolabeled neurotransmitter.[6]

  • Uptake Incubation : Incubate at 37°C for a short period (e.g., 5-10 minutes). This time should be optimized to ensure the measurement of the initial linear rate of uptake.

  • Termination : Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[6] The cold temperature immediately halts the transport process.

  • Cell Lysis : Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5-10 minutes.[6]

  • Quantification : Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and quantify the radioactivity.

  • Data Analysis :

    • Calculate transporter-specific uptake: (CPM in test well) - (CPM in non-specific uptake well).

    • Determine the percent inhibition relative to the control wells (no compound).

    • Plot the percent inhibition against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

Alternative Method: Fluorescence-Based Uptake Assays

For higher throughput screening, non-radioactive methods are available. These kits utilize a fluorescent substrate that mimics biogenic amines. The substrate is transported into the cell, leading to an increase in intracellular fluorescence, while an extracellular quenching dye masks the signal from outside the cell. This allows for a simple, mix-and-read, kinetic, or endpoint assay format.[8][10][11]

Section 3: Selectivity and Off-Target Liability

A crucial aspect of drug development is ensuring the compound is selective for its intended target. For monoamine transporter inhibitors, a common and important off-target liability is the inhibition of Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B), which are responsible for the metabolic breakdown of these same neurotransmitters.[12][13]

Principle of MAO Inhibition Assay

Commercially available fluorometric kits provide a straightforward method for assessing MAO inhibition. In these assays, a MAO substrate (e.g., tyramine) is oxidized by MAO-A or MAO-B, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product, which can be measured. A reduction in the fluorescent signal in the presence of the test compound indicates MAO inhibition.[13][14][15]

Protocol 4: Fluorometric MAO-A and MAO-B Inhibition Assay (Summary)

This protocol is a summary of a typical commercial kit procedure. Always refer to the specific kit manufacturer's protocol for exact details.

  • Reagent Preparation : Prepare assay buffer, MAO-A or MAO-B enzyme, substrate, and fluorescent probe as directed by the kit manual.

  • Plate Setup : In a 96-well black, clear-bottom plate, add:

    • Control Wells : MAO enzyme + Assay Buffer.

    • Inhibitor Control Wells : MAO enzyme + Known MAO Inhibitor (provided in the kit).

    • Test Compound Wells : MAO enzyme + serial dilutions of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

  • Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation : Add the substrate/probe working solution to all wells to start the reaction.

  • Incubation and Measurement : Incubate at 37°C for 30-60 minutes. Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14]

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the control wells and determine the IC₅₀ value.

Data Interpretation and Summary

The culmination of these assays provides a comprehensive in vitro pharmacological fingerprint of the compound. The data should be compiled into a clear, concise table for easy comparison.

Table 2: Summary of In Vitro Pharmacological Profile

Assay TargetParameterResult
Dopamine Transporter (DAT) Kᵢ (nM)Experimental Value
IC₅₀ (nM) - UptakeExperimental Value
Serotonin Transporter (SERT) Kᵢ (nM)Experimental Value
IC₅₀ (nM) - UptakeExperimental Value
Norepinephrine Transporter (NET) Kᵢ (nM)Experimental Value
IC₅₀ (nM) - UptakeExperimental Value
Monoamine Oxidase A (MAO-A) IC₅₀ (µM) - InhibitionExperimental Value
Monoamine Oxidase B (MAO-B) IC₅₀ (µM) - InhibitionExperimental Value

Interpreting the Results:

  • Potency : The Kᵢ and IC₅₀ values indicate the compound's potency at each transporter. Lower values signify higher potency.

  • Mechanism : A close correlation between the binding affinity (Kᵢ) and functional potency (IC₅₀) suggests that the compound acts as a competitive inhibitor at the substrate binding site.

  • Selectivity : The selectivity profile is determined by comparing the potency across the different transporters. For example, the SERT/DAT selectivity ratio is calculated as IC₅₀ (DAT) / IC₅₀ (SERT). A high ratio indicates selectivity for SERT.

  • Safety/Liability : High IC₅₀ values (>10 µM) for MAO-A and MAO-B would suggest a low risk of this off-target effect at therapeutic concentrations, which is a desirable characteristic for a selective reuptake inhibitor.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 57-65. [Link]

  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 790, 201-215. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]

  • Jones, S. R., et al. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Daws, L. C., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 49-55. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.[Link]

  • Basile, A. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]

  • Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1503–1514. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. MedicalExpo. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[2][6][16]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

Application

in vitro testing protocols for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

An Application Guide for the In Vitro Characterization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Introduction 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a novel small molecule entity featuring a unique combination...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Characterization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Introduction

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a novel small molecule entity featuring a unique combination of chemical moieties: an aniline core, a piperidine ring, and a methylsulfonyl group. This structural arrangement suggests potential interactions with a variety of biological targets, making it a compound of interest for drug discovery programs. The sulfonamide-like motif is present in a wide array of therapeutics, including anti-inflammatories and kinase inhibitors, while the piperidine scaffold is a privileged structure in medicinal chemistry, known for enhancing druggability and interacting with central nervous system (CNS) targets.[1]

This document provides a comprehensive, phased approach to the in vitro characterization of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. The testing cascade is designed to efficiently profile the compound's biological activity, mechanism of action, and potential liabilities. As a Senior Application Scientist, this guide emphasizes the rationale behind each experimental step, ensuring a robust and logical progression from broad screening to detailed mechanistic studies.

Phase 1: Foundational Physicochemical & Cytotoxicity Profiling

Before embarking on complex biological assays, it is imperative to establish the fundamental properties and general toxicity of the test compound. This ensures data integrity and informs concentration selection for subsequent experiments.

Physicochemical Analysis

A thorough understanding of the compound's solubility and stability is critical for reliable assay performance.

  • Aqueous Solubility: Determine the thermodynamic solubility in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This helps establish the maximum achievable concentration in aqueous assay buffers without precipitation.

  • DMSO Stock Stability: Confirm the stability of the compound in a high-concentration DMSO stock (e.g., 10 mM) under standard storage conditions (-20°C and 4°C).

  • Purity Verification: Confirm the identity and purity of the compound batch using techniques such as LC-MS and ¹H-NMR.

General Cytotoxicity Assessment

A primary cytotoxicity screen is essential to define the concentration window for subsequent cell-based assays, distinguishing specific biological effects from general cellular toxicity. The MTT assay is a reliable, colorimetric method for this purpose.[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Seed a relevant, robust cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in culture medium, typically ranging from 100 µM down to low nanomolar concentrations. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in 5% CO₂.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully discard the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[6]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

ParameterDescription
Cell Line HEK293 (Human Embryonic Kidney)
Seeding Density 8,000 cells/well
Compound Conc. 0.01 µM to 100 µM
Incubation Time 48 hours
MTT Conc. 0.5 mg/mL
Readout Absorbance at 570 nm
Table 1: Example Parameters for an MTT Cytotoxicity Assay.

Phase 2: Target Identification & Primary Screening

Based on its structural motifs, the compound could plausibly interact with several major drug target classes. A logical approach is to screen broadly against high-probability target families.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic & Safety Profiling Compound 5-(Methylsulfonyl)-2- piperidin-1-ylaniline PhysChem Physicochemical Characterization Compound->PhysChem Cytotox General Cytotoxicity (e.g., MTT Assay) Compound->Cytotox Kinase Broad Kinase Panel (>300 Kinases) Cytotox->Kinase Defines non-toxic concentration GPCR GPCR Binding Panel (Safety/Discovery Panel) Cytotox->GPCR Defines non-toxic concentration IC50 Kinase IC50 Determination Kinase->IC50 If 'Hit' IonChannel Ion Channel Panel (Optional) CellKinase Cell-Based Target Engagement Assay IC50->CellKinase ADME Early ADME Profiling (Metabolic Stability, CYP) IC50->ADME hERG hERG Safety Assay IC50->hERG

Figure 1: A logical workflow for the in vitro characterization of a novel small molecule.

Kinase Inhibition Profiling

The sulfonamide moiety is a well-known pharmacophore in kinase inhibitors.[7] Therefore, a primary screen against a broad panel of kinases is a high-priority starting point.

Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. Inhibition is observed as a reduction in this phosphorylation event. These assays can be run in various formats, including radiometric (³³P-ATP) or fluorescence-based methods.[8]

Protocol: Broad Kinase Panel Screen

  • Assay Provider: Engage a contract research organization (CRO) that offers large-scale kinase profiling (e.g., panels of >300 human kinases).

  • Compound Concentration: Submit the compound for screening at one or two fixed concentrations, typically 1 µM and 10 µM. The concentrations should be well below the determined CC₅₀.

  • Assay Conditions: The CRO will perform the assays under their optimized conditions, which typically involve incubating the kinase, a specific substrate, ATP, and the test compound.

  • Data Analysis: Results are usually provided as "% Inhibition" relative to a vehicle control. A common "hit" threshold is >50% inhibition at 1 µM.

Receptor Binding Profiling

The piperidine and aniline components are common in ligands for G-Protein Coupled Receptors (GPCRs) and other CNS targets. A broad receptor binding screen, often part of a safety panel, can identify potential on-target and off-target interactions.[1]

Principle: These are competitive binding assays where a radiolabeled ligand with known affinity for a specific receptor is incubated with a receptor preparation (e.g., cell membranes) in the presence and absence of the test compound.[9][10] A reduction in radioactivity bound to the receptor indicates displacement by the test compound.

Protocol: Receptor Binding Panel Screen

  • Assay Provider: Utilize a CRO offering a comprehensive receptor binding panel (e.g., a 44-target safety panel).

  • Compound Concentration: Screen at a single high concentration, typically 10 µM, to maximize the chance of detecting interactions.

  • Data Analysis: Results are reported as "% Inhibition of Binding" of the radioligand. Significant inhibition (e.g., >50%) flags a potential compound-receptor interaction that warrants further investigation.

Phase 3: Hit Validation and Mechanistic Elucidation

Positive results, or "hits," from primary screening must be validated and characterized to understand their potency and mechanism of action.

Potency Determination: IC₅₀ for Kinase Hits

If the compound inhibits one or more kinases, the next step is to determine its potency by generating a full dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[11]

Protocol: Kinase IC₅₀ Determination

  • Assay Setup: For each "hit" kinase, set up the reaction in a multi-well plate format (e.g., 96- or 384-well). Each well will contain the kinase, its specific peptide substrate, ATP (typically at its Kₘ concentration), and cofactors in an appropriate buffer.

  • Compound Titration: Add the compound in a 10-point, 3-fold serial dilution, ranging from ~10 µM down to picomolar concentrations. Include positive control (e.g., Staurosporine) and vehicle control (DMSO) wells.

  • Reaction & Detection: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature. Stop the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, TR-FRET).

  • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Cell-Based Target Engagement

Biochemical activity must be confirmed in a more physiologically relevant cellular context. A cell-based assay verifies that the compound can cross the cell membrane and engage its target in the complex intracellular environment.[12]

G cluster_0 Kinase Signaling Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P Substrate Substrate Protein KinaseB->Substrate P pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 5-(Methylsulfonyl)-2- piperidin-1-ylaniline Inhibitor->KinaseB Inhibition

Figure 2: Diagram of a signaling pathway showing where a kinase inhibitor acts.

Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase. A potent inhibitor will reduce the level of this phosphorylation event upon cellular stimulation. Western Blot or high-content imaging are common readout methods.

Protocol: Western Blot for Phospho-Substrate

  • Cell Culture & Starvation: Culture a cell line known to have an active signaling pathway involving the target kinase. Before treatment, starve the cells of serum for 4-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

  • Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane (PVDF or nitrocellulose), and probe with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

  • Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the inhibition of target activity.

Phase 4: Early Safety and ADME Profiling

Early assessment of a compound's potential for adverse effects and its metabolic fate is crucial for its progression in the drug discovery pipeline.[13] These in vitro assays are essential components of the data package required for decision-making.[13]

Cardiac Safety: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[14] Regulatory agencies mandate testing for hERG liability.[15]

Principle: The assay measures the flow of ions through the hERG channel expressed in a stable cell line (e.g., HEK293). Automated patch-clamp electrophysiology is the gold standard method, directly measuring the electrical current.[14]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Assay Execution: The automated patch-clamp system (e.g., QPatch or SyncroPatch) will establish a whole-cell patch configuration.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current.[16]

  • Compound Application: After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, and 10 µM).

  • Data Analysis: The inhibition of the hERG tail current is measured, and an IC₅₀ value is calculated. A known hERG inhibitor like E-4031 is used as a positive control.[14]

In Vitro ADME: Metabolic Stability

This assay predicts the rate at which the compound will be metabolized by the liver, which is a key determinant of its in vivo half-life and oral bioavailability.[17]

Principle: The compound is incubated with a source of drug-metabolizing enzymes, most commonly human liver microsomes (HLM) or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[18][19]

Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

ParameterValue
Enzyme Source Pooled Human Liver Microsomes
Protein Conc. 0.5 mg/mL
Compound Conc. 1 µM
Incubation Temp. 37°C
Time Points 0, 5, 15, 30, 45, 60 min
Analysis Method LC-MS/MS
Table 2: Typical Conditions for a Metabolic Stability Assay.

Conclusion and Decision-Making

The comprehensive in vitro data package generated through this four-phase approach will provide a robust profile of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. By integrating the results—potency (IC₅₀), cellular activity, cytotoxicity (CC₅₀), off-target liabilities (receptor and hERG screens), and metabolic stability (t₁/₂)—researchers can make an informed decision. An ideal candidate would exhibit high on-target potency, a significant window between efficacy and cytotoxicity (>100-fold), a clean off-target profile, no significant hERG inhibition at therapeutic concentrations, and moderate to low metabolic clearance. This structured evaluation provides the critical foundation needed to justify advancing a promising compound into further preclinical development.

References

  • BioIVT. "Drug Metabolism Assays." Accessed January 21, 2026. [Link]

  • Labcorp. "Enhance Your DMPK Studies with In Vitro Metabolism." Accessed January 21, 2026. [Link]

  • Creative Biolabs. "In Vitro Metabolism Studies." Accessed January 21, 2026. [Link]

  • Creative Biolabs. "Immuno-oncology Cell-based Kinase Assay Service." Accessed January 21, 2026. [Link]

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Accessed January 21, 2026. [Link]

  • Cleveland Clinic. "What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples." Accessed January 21, 2026. [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Accessed January 21, 2026. [Link]

  • Admescope. "Services for in vitro Metabolism research." Accessed January 21, 2026. [Link]

  • Marques, C., et al. "Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry." STAR Protocols, 2022. [Link]

  • National Center for Biotechnology Information. "MTT Assay Protocol - Assay Guidance Manual." Accessed January 21, 2026. [Link]

  • Creative Diagnostics. "Kinase Activity Assay." Accessed January 21, 2026. [Link]

  • Wikipedia. "Sulfonamide (medicine)." Accessed January 21, 2026. [Link]

  • Al-Trawneh, S. A. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Drug and Chemical Toxicology, 2022. [Link]

  • Slideshare. "hERG Assay." Accessed January 21, 2026. [Link]

  • Cyprotex. "hERG Safety." Accessed January 21, 2026. [Link]

  • Wang, H., et al. "Cell-based hERG Channel Inhibition Assay in High-throughput Format." Methods in Molecular Biology, 2022. [Link]

  • Reaction Biology. "hERG Patch Clamp Assay – Cardiac Safety Panel." Accessed January 21, 2026. [Link]

  • Mand, A. M., et al. "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance." PLoS One, 2016. [Link]

  • PubMed. "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance." Accessed January 21, 2026. [Link]

  • U.S. Food and Drug Administration. "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." Accessed January 21, 2026. [Link]

  • Al-Suhaimi, E. A. "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)." Journal of Applied Pharmaceutical Science, 2017. [Link]

  • National Center for Biotechnology Information. "Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual." Accessed January 21, 2026. [Link]

  • Anari, M. R. "Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors." Iranian Journal of Pharmaceutical Research, 2013. [Link]

  • JoVE. "An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions." Accessed January 21, 2026. [Link]

  • YouTube. "functional in vitro assays for drug discovery." Accessed January 21, 2026. [Link]

  • MilliporeSigma. "Receptor Binding Assays." Accessed January 21, 2026. [Link]

  • In-vitro In-vivo In-silico Journal. "Enzyme Inhibition." Accessed January 21, 2026. [Link]

  • PubMed. "In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1." Accessed January 21, 2026. [Link]

  • PubChem. "2-(4-methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline." Accessed January 21, 2026. [Link]

  • National Center for Biotechnology Information. "Mechanism of Action Assays for Enzymes - Assay Guidance Manual." Accessed January 21, 2026. [Link]

  • PubChem. "5-Methyl-2-piperidin-2-ylaniline." Accessed January 21, 2026. [Link]

  • PubChem. "2-methylsulfonyl-N-(1H-pyrazol-5-ylmethyl)aniline." Accessed January 21, 2026. [Link]

  • PubMed Central. "Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter." Accessed January 21, 2026. [Link]

  • PubChem. "5-Methyl-2-[(4-methylpiperidin-1-yl)methyl]aniline." Accessed January 21, 2026. [Link]

  • PubMed. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." Accessed January 21, 2026. [Link]

  • PubMed Central. "Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinolines and 2‐(Piperidin‐4‐yl)decahydroisoquinolines as Potent Antimycotics." Accessed January 21, 2026. [Link]

  • ResearchGate. "(PDF) Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition." Accessed January 21, 2026. [Link]

Sources

Method

Application Notes and Protocols for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, with CAS Number 849035-90-1, is a complex organic molecule increasingly utilized as a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylsulfonyl)-2-piperidin-1-ylaniline, with CAS Number 849035-90-1, is a complex organic molecule increasingly utilized as a key intermediate in pharmaceutical research and development.[1] Its unique structure, incorporating a sulfonyl group, an aniline moiety, and a piperidine ring, makes it a valuable building block in the synthesis of novel therapeutic agents. The presence of these distinct functional groups dictates its chemical reactivity and, critically, necessitates specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the compound's integrity.

This guide provides a detailed overview of the best practices for the handling and storage of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, the following protocols are synthesized from data on structurally related molecules, including substituted anilines and sulfonyl-containing compounds, to provide a robust framework for its safe utilization.

Compound Identification and Properties

A clear understanding of the physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is fundamental to its appropriate handling. The table below summarizes key known data for this compound.

PropertyValueSource
CAS Number 849035-90-1[2]
Molecular Formula C12H18N2O2S[2]
Molecular Weight 254.35 g/mol [2]
Melting Point 128-129°C[2]
Appearance Solid (form may vary)N/A

Hazard Identification and Mitigation

While specific toxicological data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is limited, an analysis of its functional groups allows for a presumptive hazard assessment. The compound is classified as an irritant.[2]

  • Aniline Moiety: Aniline and its derivatives are known to be toxic and can be absorbed through the skin. They are often associated with methemoglobinemia.

  • Piperidine Moiety: Piperidine is a cyclic secondary amine that is corrosive and flammable. It can cause severe skin and eye irritation.[3]

  • Sulfonyl Group: While the methylsulfonyl group is generally stable, the overall molecule's reactivity may be influenced by its presence.

Based on these structural components, the following potential hazards are identified:

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2]

The primary routes of exposure are inhalation, skin contact, and eye contact. All handling procedures must be designed to minimize these exposure risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to create a reliable barrier against exposure.

PPE CategorySpecificationsRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.Prevents skin contact and potential absorption.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.[4]
Body Protection A lab coat, worn fully buttoned. For larger quantities, a chemically resistant apron is recommended.Minimizes the risk of contamination to personal clothing.
Respiratory Protection Use in a well-ventilated area is crucial. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.Prevents inhalation of the compound.[4]

Engineering Controls and Safe Handling Workflow

Engineering controls are the primary line of defense in ensuring a safe working environment. The following workflow, illustrated in the diagram below, outlines the critical steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve/Use in a Closed or Contained System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Protocol for Safe Handling:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula for transfers. Avoid pouring the solid.

    • If creating solutions, add the solid to the solvent slowly.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Storage Procedures

Proper storage is critical to maintaining the stability and purity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[5]Prevents thermal degradation.
Atmosphere Store in a tightly sealed container.[5]Protects from atmospheric moisture and contaminants.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and acid chlorides.Prevents potentially hazardous reactions.
Location Store in a designated, well-ventilated chemical storage area.Ensures proper segregation from incompatible materials.

For long-term storage, consider aliquoting the material to minimize repeated opening of the main container.

Emergency Procedures

A clear and practiced emergency response plan is essential.

Spill Response Protocol

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_notify Notify Lab Supervisor spill_evacuate->spill_notify spill_ppe Don Appropriate PPE spill_notify->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Material with Non-Sparking Tools spill_contain->spill_collect spill_dispose Place in a Labeled Hazardous Waste Container spill_collect->spill_dispose spill_decontaminate Decontaminate Spill Area spill_dispose->spill_decontaminate spill_end Spill Cleaned spill_decontaminate->spill_end

Caption: Spill Response Protocol.

  • Small Spills:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department immediately.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal

All waste containing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline must be treated as hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all local, state, and federal regulations.[5]

Conclusion

While 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a valuable tool in modern drug discovery, its potential hazards necessitate a diligent and informed approach to its handling and storage. By implementing the robust engineering controls, consistent use of appropriate PPE, and adherence to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.

References

  • Fisher Scientific. "Safety Data Sheet." [Online]. Available: [Link].

  • ChemWhat. "5-ethyl-2-Methoxy-4-(4-(4-(Methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline." [Online]. Available: [Link].

  • PubChem. "5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline." [Online]. Available: [Link].

  • PubChem. "N-[(1-methylsulfonylpiperidin-3-yl)methyl]aniline." [Online]. Available: [Link].

Sources

Application

Application Note &amp; Protocols: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in High-Throughput Screening

Abstract This document provides a comprehensive technical guide for the evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in high-throughput screening (HTS) campaigns. We detail the scientific rationale for screen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in high-throughput screening (HTS) campaigns. We detail the scientific rationale for screening this compound, present robust protocols for both biochemical and cell-based assays, and outline a complete workflow from primary screening to data analysis and hit validation. The methodologies are designed to be self-validating through the rigorous use of controls and statistical quality control measures, ensuring the generation of reliable and reproducible data for early-stage drug discovery professionals.

Introduction: Rationale for Screening

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify compounds that modulate a specific biological target or pathway.[1][2] The process leverages automation, miniaturization, and sophisticated data analysis to accelerate the identification of "hits"—starting points for medicinal chemistry optimization.[3][4]

The subject of this guide, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, is a small molecule of significant interest for exploratory screening. Its chemical architecture incorporates three key pharmacophores frequently found in clinically successful drugs:

  • Piperidine Ring: A privileged scaffold in medicinal chemistry that enhances druggability by improving pharmacokinetic properties (ADME) and providing a versatile anchor for interacting with biological targets.[5][6] It is present in numerous CNS, anticancer, and antimicrobial agents.[5]

  • Sulfonyl Group: A key functional group known to act as a hydrogen bond acceptor and to form critical interactions with various enzyme active sites. Arylsulfonamide and related motifs are common in inhibitors of enzymes like kinases and carbonic anhydrases.[7][8]

  • Aniline Moiety: A versatile chemical handle and a common structural element in many biologically active compounds, providing a platform for further chemical modification to explore structure-activity relationships (SAR).[9][10]

Given these structural features, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline presents as a promising candidate for screening against a wide range of targets, particularly enzymes (e.g., kinases, proteases) and cellular pathways implicated in oncology and neurodegenerative diseases. This guide provides the framework to systematically evaluate its biological activity.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate promising compounds while systematically eliminating artifacts and false positives.[11] The workflow ensures that resources are focused on the most promising chemical matter for downstream development.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation cluster_3 Phase 4: Hit Validation AssayDev Assay Development (Biochemical or Cell-Based) Mini Miniaturization (e.g., 384-well format) AssayDev->Mini Pilot Pilot Screen (~2000 compounds) Validate Z' > 0.5 Mini->Pilot PrimaryHTS Full Library HTS (Single Concentration, e.g., 10 µM) Pilot->PrimaryHTS DataAnalysis Data Normalization & Hit Selection PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Re-test from fresh stock) DataAnalysis->HitConfirm DoseResponse Dose-Response Curve (Determine IC₅₀/EC₅₀) HitConfirm->DoseResponse Validation Hit Validation Cascade (Orthogonal & Counter-Screens) DoseResponse->Validation

Caption: General workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Screening (Enzyme Inhibition Assay)

This protocol describes a generic, fluorescence-based biochemical assay to screen 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for inhibitory activity against a hypothetical enzyme, "Target Kinase X." Biochemical assays are crucial for identifying direct interactions between a compound and a purified biological target.[12]

3.1. Principle

The assay measures the activity of Target Kinase X, which phosphorylates a peptide substrate. The detection reagent, which only binds to the phosphorylated product, generates a fluorescent signal. An inhibitor of the kinase will prevent substrate phosphorylation, resulting in a low fluorescence signal.

3.2. Materials & Reagents

  • Compound: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Stock: 10 mM in 100% DMSO)

  • Assay Plates: 384-well, low-volume, black, solid-bottom microplates

  • Enzyme: Purified Target Kinase X

  • Substrate: Specific peptide substrate for Kinase X

  • Cofactor: ATP (Adenosine triphosphate)

  • Controls:

    • Positive Control: Known potent inhibitor of Kinase X (e.g., Staurosporine)

    • Negative Control: Vehicle (DMSO)

  • Assay Buffer: Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection Reagent: Fluorescence-based kinase activity kit (e.g., ADP-Glo™, LanthaScreen™)

  • Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection.

3.3. Experimental Protocol

  • Compound Plating:

    • Prepare an intermediate "Assay Ready" plate by diluting the 10 mM compound stock. Using an automated liquid handler, transfer 50 nL of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline from the stock plate into wells of a 384-well assay plate.

    • This results in a final assay concentration of 10 µM in a 5 µL total reaction volume.

    • Dispense 50 nL of DMSO into negative control wells and 50 nL of the positive control inhibitor stock into positive control wells.

  • Enzyme Addition:

    • Prepare a solution of Target Kinase X in cold Assay Buffer.

    • Dispense 2.5 µL of the enzyme solution into each well of the assay plate.

  • Incubation:

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution containing the peptide substrate and ATP in Assay Buffer.

    • Dispense 2.5 µL of the substrate/ATP solution into each well to start the kinase reaction. The total volume is now 5 µL.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 5 µL of the detection reagent to each well. This reagent stops the kinase reaction and initiates the signal generation.

    • Incubate for 30-60 minutes at room temperature as per the manufacturer's instructions.

  • Data Acquisition:

    • Read the fluorescence intensity on a compatible microplate reader.

3.4. Data Analysis & Quality Control

  • Normalization: The activity of each well is typically expressed as a percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Quality Control (Z-Factor): The quality and robustness of the assay are assessed using the Z-factor (or Z').[13] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

ParameterDescriptionTypical Value
Compound Concentration Final concentration for primary screen10 µM
DMSO Concentration Final vehicle concentration< 0.5% v/v
Total Assay Volume Per well in a 384-well plate5-10 µL
Positive Control Known inhibitore.g., 1 µM Staurosporine
Negative Control VehicleDMSO
Z' Factor Target Statistical measure of assay quality> 0.5

Protocol 2: Cell-Based Screening (Cytotoxicity Assay)

This protocol outlines a cell-based assay to determine if 5-(Methylsulfonyl)-2-piperidin-1-ylaniline exhibits cytotoxic or cytostatic effects. Cell-based assays provide insights into a compound's activity in a more physiologically relevant context.[14][15]

4.1. Principle

This assay uses a luminescence-based method to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[14] A decrease in the luminescent signal corresponds to a decrease in cell viability, indicating a cytotoxic or anti-proliferative effect of the compound.

4.2. Materials & Reagents

  • Compound: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Stock: 10 mM in 100% DMSO)

  • Cell Line: A relevant human cell line (e.g., HeLa for cervical cancer, HEK293 for general toxicity).

  • Assay Plates: 384-well, clear-bottom, white-walled, tissue culture-treated microplates.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Controls:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: Vehicle (DMSO).

  • Detection Reagent: ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Equipment: Automated liquid handler, cell incubator (37°C, 5% CO₂), multi-mode microplate reader with luminescence detection.

4.3. Experimental Protocol

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (e.g., 1,000 cells per well) in culture medium.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.[16]

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Using an acoustic dispenser or pin tool, transfer 40 nL of the 10 mM compound stock, positive control, or negative control (DMSO) to the appropriate wells. This yields a final assay concentration of 10 µM.

  • Incubation:

    • Return the plates to the incubator for 48-72 hours.

  • Signal Development:

    • Equilibrate the assay plates and the detection reagent to room temperature.

    • Add 20 µL of the detection reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a compatible microplate reader.

4.4. Data Analysis & Interpretation

  • Normalization: Results are calculated as percent viability relative to the negative (DMSO-treated) controls. % Viability = 100 * (Signal_Compound / Signal_Negative_Control)

  • Hit Criteria: A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability) at the screening concentration.

Hit Validation and Progression

Identifying a "hit" in a primary screen is only the first step. A rigorous validation cascade is essential to eliminate false positives and confirm the compound's mechanism of action.[11][17] Pan-Assay Interference Compounds (PAINS), which interfere with assay technologies non-specifically, are a common source of artifacts that must be filtered out.[11]

Hit_Validation PrimaryHits Primary HTS Hits (e.g., >50% Inhibition) Reconfirm Re-test from Fresh Compound Powder PrimaryHits->Reconfirm DoseResponse 10-Point Dose-Response Determine Potency (IC₅₀) Reconfirm->DoseResponse Orthogonal Orthogonal Assay (Confirm activity with a different technology, e.g., TR-FRET) DoseResponse->Orthogonal CounterScreen Counter-Screen (Rule out non-specific activity, e.g., assay artifacts) DoseResponse->CounterScreen SAR SAR by Analogs (Test structurally similar compounds) DoseResponse->SAR ValidatedHit Validated Hit Series Orthogonal->ValidatedHit CounterScreen->ValidatedHit SAR->ValidatedHit

Caption: A typical hit validation and triage cascade.

Key Validation Steps:

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).[18]

  • Orthogonal Assays: The compound's activity is confirmed using a different assay technology that relies on an alternative detection method. This ensures the observed activity is not an artifact of the primary assay format.[17]

  • Counter-Screens: These are designed to identify non-specific mechanisms of action. For example, a compound identified in a luciferase-based assay might be tested against the luciferase enzyme directly to rule out direct inhibition.

  • Structure-Activity Relationship (SAR) by Analogs: Purchasing and testing commercially available analogs of the hit compound can provide early insights into the SAR and increase confidence that the activity is due to a specific chemical scaffold.[13]

Conclusion

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a compound with significant potential for discovery efforts due to its privileged structural motifs. The protocols and workflows detailed in this guide provide a robust, self-validating framework for its systematic evaluation in high-throughput screening. By employing rigorous quality control, comprehensive data analysis, and a thorough hit validation cascade, researchers can confidently identify and advance true, biologically active compounds, paving the way for subsequent hit-to-lead and lead optimization campaigns.[17][19]

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies.
  • Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). PMC. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. (2000). SPIE Digital Library. [Link]

  • Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). European Pharmaceutical Review. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2018). Oxford Academic. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]

  • High-Throughput Screening Data Analysis. (n.d.). Semantic Scholar. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). PubMed. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • Cell-based assays for high-throughput screening : methods and protocols. (n.d.). Oregon State University Libraries and Press. [Link]

  • Hit Identification (Hit ID). (n.d.). Charles River Laboratories. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Dove Medical Press. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). (2010). PubMed. [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? (n.d.). Creative Bioarray. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap Synapse. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • High-throughput screening assays for the identification of chemical probes. (2013). ResearchGate. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. [Link]

  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. (2021). Yeshiva University. [Link]

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. (2016). PubMed Central. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][11][13][20]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). PubMed. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2018). PubMed Central. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central. [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]

  • Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. (2018). ResearchGate. [Link]

Sources

Method

experimental design for studying 5-(Methylsulfonyl)-2-piperidin-1-ylaniline bioactivity

An Application Guide to the Bioactivity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Introduction: A Rationale for Investigation The compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline integrates three pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Bioactivity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Introduction: A Rationale for Investigation

The compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline integrates three pharmacologically significant motifs: a piperidine ring, an aniline core, and a methylsulfonyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its structural properties can enhance druggability, improve pharmacokinetic profiles, and allow for conformational adaptation to target binding pockets.[1] The sulfonylaniline core is also a cornerstone of many therapeutic agents, including kinase inhibitors and antimicrobial drugs, playing a crucial role in molecular interactions.[2][3][4]

The convergence of these motifs suggests that 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a compelling candidate for biological screening. This guide outlines a structured, multi-phase experimental workflow designed to systematically evaluate its bioactivity, progressing from broad phenotypic screening to more focused mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation for researchers in drug discovery and development.

Phase 1: Foundational Bioactivity - Cytotoxicity and Proliferation Screening

The initial step in characterizing any novel compound is to determine its fundamental effect on cell viability. This establishes a baseline of biological activity and provides essential dose-response data that informs the concentration range for all subsequent, more complex assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle of the MTT Assay

The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[5] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Experimental Workflow: A Tiered Approach

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation a MTT Proliferation Assay (Determine GI50) b Transwell Migration Assay (Assess Anti-Metastatic Potential) a->b If cytotoxic/ anti-proliferative c Transwell Invasion Assay (Assess Anti-Metastatic Potential) a->c If cytotoxic/ anti-proliferative d In Vitro Kinase Panel Screen (Direct Target Identification) b->d If phenotype observed c->d If phenotype observed e Western Blot Analysis (Cellular Target Validation) d->e If kinase hit identified

Caption: High-level experimental workflow for characterizing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability in a 96-well plate format.[6][7]

Materials:

  • 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Test Compound)

  • Vehicle (e.g., DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, U251 for glioblastoma) and a non-cancerous control cell line (e.g., HaCaT keratinocytes)[8]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in PBS, sterile filtered.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[6]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium from a high-concentration stock in DMSO. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the purple crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the absorbance of blank wells (medium, MTT, and solubilizer only). Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration causing 50% growth inhibition).

ParameterDescriptionExpected Outcome
GI₅₀ (Cancer Line) Concentration of compound causing 50% growth inhibition in a cancer cell line.A low GI₅₀ value (e.g., <10 µM) indicates potent anti-proliferative activity.
GI₅₀ (Normal Line) Concentration of compound causing 50% growth inhibition in a non-cancerous cell line.A high GI₅₀ value suggests low toxicity to normal cells.
Selectivity Index (SI) Ratio of GI₅₀ (Normal Line) / GI₅₀ (Cancer Line).An SI > 1 (ideally >10) indicates cancer-selective cytotoxicity.

Phase 2: Phenotypic Screening for Anti-Metastatic Potential

If Phase 1 reveals potent and selective anti-proliferative activity, the next logical step is to investigate more complex cancer-related phenotypes, such as cell migration and invasion, which are hallmarks of metastasis.[9] The Transwell assay is a widely used in vitro method to quantify these processes.[10]

Principle of the Transwell Assay

The assay uses a two-chamber system separated by a porous membrane.[10] Cells are seeded in the upper chamber in a low-serum medium. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).

  • Migration Assay: Measures the ability of cells to actively move through the pores of the membrane toward the chemoattractant.[10]

  • Invasion Assay: The membrane is coated with a layer of extracellular matrix (ECM) proteins (e.g., Matrigel). This requires cells to actively degrade the ECM barrier before migrating, mimicking a key step of metastasis.[10][11]

Protocol 2: Transwell Migration and Invasion Assay

This protocol provides a framework for assessing cell migration and invasion.[12]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

  • Matrigel or other ECM protein solution (for invasion assay only).

  • Serum-free culture medium.

  • Complete culture medium (with 10% FBS as a chemoattractant).

  • Test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x GI₅₀).

  • Fixation solution: 70% Ethanol or 4% Paraformaldehyde.[11]

  • Staining solution: 0.1% Crystal Violet in 20% methanol.

  • Cotton swabs.

Procedure:

  • Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow it to solidify.[11]

  • Cell Preparation: Culture cells to ~80% confluence. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free medium containing the test compound at the desired concentrations. Seed 50,000-100,000 cells in 100 µL into the upper chamber of each insert (both coated and uncoated).

  • Assay Assembly: Add 600 µL of complete medium (with 10% FBS) to the lower wells of the 24-well plate. Carefully place the inserts into the wells.

  • Incubation: Incubate for 12-48 hours at 37°C, 5% CO₂. The time depends on the cell type's migratory capacity.[10]

  • Removal of Non-Migrated Cells: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[12]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[11] Stain with 0.1% Crystal Violet for 20 minutes.

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Quantification: Count the stained cells on the underside of the membrane using a microscope. Capture images from at least 5 random fields per membrane. The number of migrated/invaded cells is averaged.

Treatment GroupAverage Cell Count (Migration)% Inhibition (Migration)Average Cell Count (Invasion)% Inhibition (Invasion)
Vehicle Control250 ± 250%150 ± 200%
Compound (0.5x GI₅₀)175 ± 1830%110 ± 1527%
Compound (1x GI₅₀)80 ± 1268%45 ± 1070%
Compound (2x GI₅₀)25 ± 890%10 ± 593%

Phase 3: Mechanistic Investigation and Target Validation

Observing a potent anti-proliferative and anti-migratory phenotype necessitates an investigation into the underlying molecular mechanism. The sulfonylaniline structure is a common feature in kinase inhibitors.[2] Therefore, a logical next step is to screen the compound against a panel of kinases and then validate any hits in a cellular context.

Approach 1: In Vitro Kinase Profiling

A direct way to identify potential protein targets is to screen the compound against a large panel of purified kinases.[13] This is typically performed as a service by specialized companies. The assay measures the ability of the compound to inhibit the transfer of phosphate from ATP to a substrate by a specific kinase.[14]

Principle: These assays, often using radiometric or fluorescence-based detection, quantify the enzymatic activity of a kinase in the presence and absence of the inhibitor.[14][15] The result is typically expressed as the percent inhibition at a given concentration (e.g., 10 µM) or as an IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Expected Data: A successful screen will identify one or more kinases that are potently inhibited by the compound. For example, results might show >90% inhibition of a kinase like PI3Kα at 10 µM, while showing <20% inhibition of most other kinases, indicating selectivity.

Approach 2: Cellular Target Validation via Western Blotting

A positive result from an in vitro kinase screen must be validated within a cellular context to confirm that the compound engages its target and inhibits the signaling pathway in a biological system.[16] Western blotting is the gold-standard technique for this purpose, as it allows for the detection of changes in protein phosphorylation, a direct indicator of kinase activity.[17]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein.[18] To assess kinase inhibition, one uses an antibody that detects the phosphorylated form of a kinase's substrate (e.g., phospho-Akt) and compares it to the signal from an antibody that detects the total amount of that substrate protein (e.g., total Akt).[16] A decrease in the phospho-protein signal relative to the total protein indicates inhibition of the upstream kinase.

G

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.

Protocol 3: Western Blot for Phospho-Protein Analysis

This general protocol is adapted from established methods and can be tailored for specific targets.[17][18]

Materials:

  • Cell lysates from cells treated with the test compound and vehicle control.

  • 1X SDS Sample Buffer (Laemmli buffer).[18]

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.[16]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., rabbit anti-phospho-Akt Ser473, rabbit anti-total-Akt).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Sample Preparation: Treat cells with the test compound for a short duration (e.g., 1-4 hours) to observe acute signaling changes. Lyse the cells and determine the protein concentration of each lysate.

  • Lysate Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.[18]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-Akt) and then a loading control (e.g., anti-GAPDH).

Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Calculate the ratio of the phospho-protein signal to the total protein signal for each sample. A dose-dependent decrease in this ratio in compound-treated samples compared to the vehicle control confirms cellular inhibition of the pathway.

Conclusion

This application guide provides a comprehensive, phased approach to characterizing the bioactivity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. By progressing from broad assessments of cytotoxicity to specific phenotypic assays and finally to mechanistic studies, researchers can efficiently and rigorously determine the compound's therapeutic potential. The integration of proper controls and a clear understanding of the rationale behind each protocol are paramount for generating high-quality, actionable data in the drug discovery pipeline.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Biocompare. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. Available at: [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. CLYTE Technologies. Available at: [Link]

  • Trevigen. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. In Methods in Molecular Biology. Available at: [Link]

  • Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning Life Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Cusabio. (n.d.). Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. Cusabio. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2009). Current in vitro kinase assay technologies: the quest for a universal format. Journal of biomolecular screening, 14(7), 755–765. Available at: [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology, 967, 39–55. Available at: [Link]

  • ScienceDirect. (2025). In vitro kinase assay: Significance and symbolism. ScienceDirect. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Fortin, G., & Ratti, F. (2016). Improved design and screening of high bioactivity peptides for drug discovery. Bioinformatics, 32(17), i704–i711. Available at: [Link]

  • de Melo, G. M. A., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(22), 5899-5908. Available at: [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(7), 1335-1345. Available at: [Link]

  • Wright, G. D. (2017). Screening and identification of novel biologically active natural compounds. The Journal of antibiotics, 70(12), 1135–1143. Available at: [Link]

  • Singh, D., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37861–37885. Available at: [Link]

  • Chandupatla, R. R., et al. (2023). Predicting compound activity from phenotypic profiles and chemical structures. Nature Communications, 14(1), 1969. Available at: [Link]

  • Al-Salahi, R., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(13), 3045. Available at: [Link]

  • Junaid, M., et al. (2021). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PLOS Computational Biology, 17(5), e1008926. Available at: [Link]

  • Thomas, J. R., et al. (2023). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1243552. Available at: [Link]

  • ResearchGate. (2025). Design, synthesis, crystal structure, bioactivity, and molecular docking studies of novel sulfonylamidine-derived neonicotinoid analogs. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. ResearchGate. Available at: [Link]

  • Zheng, G., et al. (2016). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569–3573. Available at: [Link]

  • PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][7]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Waclawik, K. A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, e202501016. Available at: [Link]

  • ResearchGate. (2025). (PDF) Spectral Analysis and Biological Evaluation of 3,5-Dimethyl-1-[2-(1-methyltetrazol-5-yl)-sulfanylacetyl]-2,6-diphenyl-piperidin-4-one: Crystal Structure, Hirshfeld Surface, Antimicrobial Activity and Dipeptidyl Peptidase IV Inhibition. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Welcome to the technical support center dedicated to the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important aniline derivative. The synthesis, typically achieved via a Buchwald-Hartwig amination, is a powerful transformation but can be sensitive to various reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

A1: The most prevalent method for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is the palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. In this specific case, the likely starting materials are a 2-halo-5-(methylsulfonyl)aniline derivative and piperidine.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • Aryl Halide: 2-Bromo-5-(methylsulfonyl)aniline is a common and reactive choice. While 2-chloro derivatives are more cost-effective, they often require more active and specialized catalyst systems to achieve comparable yields.

  • Amine: Piperidine.

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos, BINAP), and a base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄).[2]

Q3: What are the typical yields for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

A3: Yields can vary significantly based on the optimization of reaction conditions, but a well-optimized Buchwald-Hartwig amination can be expected to provide yields in the range of 70-95%.[3] However, without careful optimization, yields can be considerably lower.

Q4: How can I purify the final product?

A4: Purification of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a high-purity solid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion to the desired product, with the starting aryl halide remaining. What are the likely causes and how can I address them?

A: Low or no product formation is a common issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst system and reaction conditions.

  • Inappropriate Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[2] The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle. For electron-rich anilines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. It is advisable to screen a panel of ligands to identify the optimal one for this specific transformation.

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The strength and solubility of the base are important considerations. If a weaker base like K₂CO₃ is used, a switch to a stronger base such as NaOt-Bu or Cs₂CO₃ may be necessary. Ensure the base is anhydrous.

  • Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress and checking for any signs of decomposition.

Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities alongside my desired product. What are the common side reactions and how can I minimize them?

A: Side product formation can compete with the desired reaction pathway, leading to reduced yields and purification challenges. Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and the formation of diarylamines.

  • Hydrodehalogenation: This side reaction results in the replacement of the halogen on the aryl halide with a hydrogen atom. It can be caused by the presence of trace amounts of water or other protic impurities, which can protonate the palladium intermediate. To minimize this, ensure all solvents and reagents are rigorously dried.

  • Diarylamine Formation: In some cases, the product aniline can react further with the starting aryl halide to form a diarylamine impurity. This is more likely to occur if the product aniline is more reactive than the starting amine (piperidine). This is generally less of a concern with piperidine as the nucleophile. However, if observed, lowering the reaction temperature or using a bulkier ligand can sometimes mitigate this side reaction.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my product from the residual catalyst and ligands. What are some effective purification strategies?

A: The removal of palladium residues and phosphine ligand-related impurities is a common challenge in purifying products from cross-coupling reactions.

  • Aqueous Work-up: A thorough aqueous work-up can help remove some of the inorganic salts and water-soluble impurities. Washing the organic layer with a dilute acid solution can help remove any remaining basic impurities.

  • Silica Gel Chromatography: As mentioned, column chromatography is the most common method for purification. The choice of solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will help separate the product from less polar impurities and the more polar baseline material.

  • Activated Carbon Treatment: To remove residual palladium, a solution of the crude product can be treated with activated carbon, followed by filtration through celite. This can be particularly effective in reducing palladium content to acceptable levels for pharmaceutical applications.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to obtain a highly pure material. Experiment with different solvent systems to find one that provides good crystal formation and efficiently excludes impurities.

Experimental Protocols & Data

Optimized Buchwald-Hartwig Amination Protocol

This protocol provides a starting point for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. Optimization of the ligand, base, and temperature may be required.

Materials:

  • 2-Bromo-5-(methylsulfonyl)aniline (1.0 eq.)

  • Piperidine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • XPhos (0.04 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-5-(methylsulfonyl)aniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by piperidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Table 1: Screening of Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (4)K₂CO₃ (2)Toluene10035
2Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10092
3Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane11088
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10075

Yields are based on isolated product after column chromatography.

Visualizations

Experimental Workflow

G reagents 1. Add Reagents: - 2-Bromo-5-(methylsulfonyl)aniline - Pd₂(dba)₃ - XPhos - NaOt-Bu inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent 3. Add Solvents/Reagents: - Anhydrous Toluene - Piperidine inert->solvent heat 4. Heat & Stir: 100 °C, 12-24h solvent->heat monitor 5. Monitor Reaction: TLC / LC-MS heat->monitor quench 6. Quench Reaction: Saturated aq. NH₄Cl monitor->quench extract 7. Extraction: Ethyl Acetate quench->extract purify 8. Purification: Column Chromatography extract->purify product Final Product: 5-(Methylsulfonyl)-2- piperidin-1-ylaniline purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig synthesis.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X amido_complex Amido Complex pd_complex->amido_complex Amine, Base - HX product_complex Product Coordination amido_complex->product_complex Reductive Elimination product_complex->pd0 - Ar-Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. (2014, September 29). QSpace. Retrieved January 20, 2026, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (2021, March). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC. Retrieved January 20, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 20, 2026, from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). Retrieved January 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfones. (2016, June 7). Retrieved January 20, 2026, from [Link]

  • Synthesis and Dual D2 and 5-HT1A Receptor Binding Affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Selected syntheses and reactions of sulfones. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Synthesis of methylsulphonyl benzene compounds. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Piperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
  • Methods and intermediates for preparing therapeutic compounds. (n.d.). Google Patents.
  • Method for preparation and purification of Linezolid intermediate. (n.d.). Google Patents.
  • Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solubilizing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges w...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in aqueous solutions. Due to its complex, largely hydrophobic structure, this compound is expected to have low aqueous solubility, a common hurdle for promising molecules in the development pipeline.[1][2][3]

This document moves beyond simple protocols to explain the physicochemical principles behind each solubilization strategy. Our goal is to empower you with the knowledge to not only solve immediate experimental roadblocks but also to develop robust, reproducible formulation strategies for your research.

Part 1: Understanding the Molecule & The Problem

Q1: What are the key structural features of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline that cause poor aqueous solubility?

A1: The solubility of a compound is dictated by its molecular structure. Based on its components, we can predict its behavior:

  • Hydrophobic Core: The molecule is built on a substituted aniline ring system, which is inherently hydrophobic. The piperidine ring and the methyl group on the sulfonyl moiety further contribute to its lipophilic ("grease-ball") character.

  • High Crystal Lattice Energy: The planar aromatic ring and the polar sulfonyl group can lead to strong intermolecular interactions in the solid state. Overcoming this crystal lattice energy requires a significant input of energy, which disfavors dissolution in water. This is a common issue for "brick-dust" type molecules.[4]

  • Ionizable "Handle": The aniline group contains a basic nitrogen atom. This is the most critical feature to exploit for solubility enhancement. At neutral pH, this amine is likely in its neutral, free-base form, which is less soluble. By protonating this amine in acidic conditions, we can form a much more water-soluble salt.[5]

Q2: My compound precipitated out of my aqueous buffer after I diluted it from a DMSO stock. What is happening?

A2: This is a classic and very common problem known as "crashing out" or precipitation.[6] It occurs because you are moving the compound from a highly favorable organic environment (DMSO), where it is very soluble, to a highly unfavorable aqueous environment.

When the DMSO stock is diluted into the buffer, the concentration of the organic solvent drops dramatically. The water molecules, which are highly polar and strongly interact with each other, effectively "squeeze out" the hydrophobic compound molecules, causing them to aggregate and precipitate.[7] Your goal is to keep the compound dispersed and solvated in the final aqueous solution, which the following troubleshooting guide will address.

Part 2: A Step-by-Step Troubleshooting Guide to Aqueous Solubility

This guide is structured as a logical workflow, starting with the simplest and most common techniques and progressing to more advanced formulation strategies.

TroubleshootingWorkflow start Start: Compound Precipitates in Aqueous Buffer stock_check Q: Is the initial stock solution clear? (e.g., 10-30 mM in 100% DMSO) start->stock_check dissolve_stock Action: Ensure complete dissolution of stock. Use gentle warming (37°C), vortexing, or sonication. stock_check->dissolve_stock No is_ionizable Q: Does the compound have an ionizable group (acid or base)? stock_check->is_ionizable Yes dissolve_stock->stock_check ph_adjust Strategy 1: pH Adjustment (For Ionizable Compounds) is_ionizable->ph_adjust Yes (Aniline is basic) no_ionizable Strategy 2: Co-Solvent System is_ionizable->no_ionizable No / pH ineffective ph_protocol Action: Lower the pH of the aqueous buffer (e.g., to pH 2-4 for a basic amine). Prepare a pH-solubility profile. ph_adjust->ph_protocol still_precipitates Q: Still observing precipitation after pH/co-solvent optimization? ph_protocol->still_precipitates cosolvent_protocol Action: Prepare a mixed solvent system. Maintain a low % of organic solvent (e.g., 5-10% DMSO/Ethanol) in the final buffer. no_ionizable->cosolvent_protocol cosolvent_protocol->still_precipitates excipients Strategy 3: Solubilizing Excipients still_precipitates->excipients Yes cyclodextrin Option A: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) excipients->cyclodextrin surfactant Option B: Surfactants (e.g., Tween-20, Kolliphor® EL) Primarily for in vitro assays. excipients->surfactant

Caption: A troubleshooting workflow for addressing compound precipitation.

Q3: How do I implement pH adjustment for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

A3: This should be your primary strategy. The aniline moiety is a weak base. By lowering the pH of your aqueous solution, you protonate the aniline's nitrogen atom, converting the neutral molecule into a positively charged cation. This ionic form has a much stronger interaction with polar water molecules, dramatically increasing solubility.[][9]

Principle: The Henderson-Hasselbalch equation dictates the ratio of the protonated (soluble) to unprotonated (insoluble) forms. A general rule of thumb is to adjust the pH to at least two units below the compound's pKa to ensure >99% of it is in the ionized form.[5] While the exact pKa is unknown without experimental data, a typical aniline has a pKa around 4.6.

Action Plan:

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, 3.0).

  • Add your DMSO stock solution to each buffer to the desired final concentration.

  • Observe for precipitation. You should see a significant improvement in solubility at lower pH values.

  • Self-Validation: Always run a vehicle control (DMSO in the acidified buffer without the compound) to ensure that the observed effects in your assay are due to the compound and not the change in pH.[6]

Q4: What if pH adjustment is not sufficient or not compatible with my assay? What is a co-solvent system?

A4: If your experimental system cannot tolerate a low pH, the next strategy is to use a co-solvent system. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[10][11] This makes the environment more "hospitable" to your hydrophobic compound, preventing it from precipitating.[7][12]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Action Plan:

  • Instead of diluting your 100% DMSO stock directly into a 100% aqueous buffer, try preparing an intermediate dilution in a mixture of buffer and a co-solvent.[13]

  • A common approach is to aim for a final concentration of 5-10% organic solvent in your assay.[14] For example, to make a 10 µM solution with 5% DMSO, you could add 5 µL of a 2 mM stock in 100% DMSO to 995 µL of aqueous buffer.

  • Self-Validation: The concentration of the co-solvent must be kept consistent across all experiments, including the vehicle control, as it can independently affect biological systems.[15]

Q5: I'm still having trouble. When should I consider using excipients like cyclodextrins or surfactants?

A5: If the previous methods fail, or if you need to achieve a higher final concentration, solubilizing excipients are the next step. These are "helper" molecules that encapsulate or surround your compound, shielding its hydrophobic parts from the water.

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[16] The hydrophobic drug molecule partitions into the central cavity, forming a water-soluble "inclusion complex."[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, safe choices.[17][20]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water.[21][22] The hydrophobic tails form a core, into which your compound can dissolve, while the hydrophilic heads face the water.[23][24] Non-ionic surfactants like Tween® 20/80 or Kolliphor® EL are often used for in vitro assays.[25]

Action Plan:

  • For Cyclodextrins: Prepare your aqueous buffer containing the cyclodextrin first. Then, add the DMSO stock of your compound to this solution. The complexation process is often rapid.[26]

  • For Surfactants: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Then, add your compound's DMSO stock.

  • Self-Validation: Excipients are not inert. You must run a control with the excipient-containing buffer and DMSO (vehicle) to ensure the excipient itself does not interfere with your assay. High concentrations of surfactants can lyse cell membranes.[15][25]

CyclodextrinMechanism cluster_before Before Complexation cluster_after After Complexation (Inclusion Complex) w1 H₂O drug Hydrophobic Drug w2 H₂O w3 H₂O cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) w4 H₂O complex complex w5 H₂O w6 H₂O drug_inside

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic pH-Solubility Screening
  • Materials: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, DMSO, a set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8), HCl and NaOH for pH adjustment, clear 96-well plates, plate reader capable of measuring turbidity (e.g., at 620 nm).

  • Stock Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.

  • Plate Setup: Dispense 198 µL of your various pH buffers into the wells of the 96-well plate.

  • Compound Addition: Add 2 µL of the 20 mM DMSO stock to each well to achieve a final concentration of 200 µM (final DMSO concentration is 1%). Prepare vehicle control wells with 2 µL of DMSO.

  • Incubation & Measurement: Seal the plate, shake for 5-10 minutes, and let it equilibrate at room temperature for 1-2 hours.

  • Analysis: Measure the absorbance (turbidity) at 620 nm. A higher absorbance indicates more precipitation. Wells that remain clear indicate good solubility at that specific pH.[27]

Parameter Common Organic Solvents Typical Stock Conc. Notes
Primary Solvent Dimethyl sulfoxide (DMSO)10-30 mMExcellent solubilizing power; keep final assay conc. <0.5% to avoid cytotoxicity.[6][13]
Alternatives Dimethylformamide (DMF)10-30 mMSimilar to DMSO, can be more toxic.[6]
Ethanol5-20 mMLess powerful than DMSO but can be better tolerated in some biological systems.
PEG 4001-10 mMA good co-solvent for in vivo formulations.[7]

Table 1: Common organic solvents for preparing initial stock solutions.

Excipient Class Example Typical Starting Conc. Mechanism
Cyclodextrins HP-β-CD2-10% (w/v)Inclusion Complexation[17][20]
SBE-β-CD2-10% (w/v)Inclusion Complexation
Non-ionic Surfactants Tween® 800.05 - 0.5% (v/v)Micellar Solubilization[22][25]
Kolliphor® EL0.1 - 1% (v/v)Micellar Solubilization[22]

Table 2: Recommended starting concentrations for common solubilizing excipients.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?

    • A: This is cell-line dependent, but a widely accepted upper limit is 1%. However, for sensitive assays or long-term incubations, it is strongly recommended to stay at or below 0.5%.[6] Always determine the tolerance of your specific system by running a DMSO dose-response curve.

  • Q: How do I properly make a serial dilution for my dose-response curve to avoid precipitation?

    • A: Perform the serial dilution in 100% DMSO first, before diluting into the final aqueous buffer. For example, prepare 20 mM, 10 mM, 5 mM, etc., stocks in pure DMSO. Then, add an equal small volume (e.g., 1 µL) of each DMSO stock to a large volume (e.g., 999 µL) of your final optimized aqueous buffer. This ensures the final percentage of DMSO remains constant across all concentrations.[3]

  • Q: Can I use sonication to dissolve my compound?

    • A: Yes, sonication can be very helpful for breaking up solid aggregates and speeding the dissolution of your initial stock solution in an organic solvent. However, be cautious with prolonged sonication as the heat generated can potentially degrade sensitive compounds. It is less effective at preventing precipitation upon aqueous dilution.

  • Q: My compound is an amine. Will using a low pH buffer affect its ability to cross cell membranes?

    • A: Yes, this is an important consideration. The protonated, charged form of the drug is more soluble in the extracellular medium but will have much lower permeability across the lipid cell membrane. The small amount of the neutral, uncharged form that exists in equilibrium is what typically crosses the membrane. This is a fundamental concept in pharmacology and may affect the apparent potency of your compound in cell-based assays.

References

  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends". Available at: [Link]

  • PubMed Central (PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". Available at: [Link]

  • MDPI. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications". Available at: [Link]

  • PubMed Central (PMC). "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems". Available at: [Link]

  • World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs". Available at: [Link]

  • ScienceDirect. "Cyclodextrins and their applications in pharmaceutical and related fields". Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. "CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS". Available at: [Link]

  • Hilaris Publisher. "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs". Available at: [Link]

  • Wikipedia. "Cyclodextrin". Available at: [Link]

  • Pharmaceutical Technology. "Formulation Strategies for Poorly Soluble Drugs". Available at: [Link]

  • Blog. "What are the effects of surfactants on the solubilization of hydrophobic substances?". (2025-12-15). Available at: [Link]

  • Wikipedia. "Cosolvent". Available at: [Link]

  • bepls. "Enhancement of Water Solubility for Lopinavir by Co-solvency Approach". Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. "Cosolvent - The 'Medicinal Magician' in The Laboratory". Available at: [Link]

  • PubMed Central (PMC) - NIH. "Application of cosolvency and cocrystallization approach to enhance acyclovir solubility". (2025-07-30). Available at: [Link]

  • NIH. "Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs". Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023-06-16). Available at: [Link]

  • JOCPR. "Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble". Available at: [Link]

  • PubMed Central (PMC) - NIH. "Solubilization of Hydrophobic Dyes in Surfactant Solutions". Available at: [Link]

  • American Pharmaceutical Review. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms". Available at: [Link]

  • PubMed Central (PMC) - NIH. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study". Available at: [Link]

  • Contract Pharma. "Optimizing Drug Solubility". (2017-10-11). Available at: [Link]

  • Reddit. "How to tackle compound solubility issue : r/labrats". (2022-01-06). Available at: [Link]

  • Creative Biolabs. "Aqueous Solubility". Available at: [Link]

  • MedCrave online. "Solubility: a speed–breaker on the drug discovery highway". (2017-04-25). Available at: [Link]

  • ResearchGate. "How to enhance drug solubility for in vitro assays?". (2014-07-31). Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). Available at: [Link]

  • PubMed Central (PMC) - NIH. "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug". Available at: [Link]

  • ResearchGate. "How to deal with the poor solubility of tested compounds in MTT assay?". (2013-01-03). Available at: [Link]

  • ResearchGate. "Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?". (2014-04-07). Available at: [Link]

Sources

Troubleshooting

5-(Methylsulfonyl)-2-piperidin-1-ylaniline stability and degradation pathways

Technical Support Center: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support resource for 5-(Methylsulfonyl)-2-piperidin-1-ylani...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support resource for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. This guide, prepared by our senior application scientists, provides in-depth answers to frequently asked questions regarding the stability and handling of this compound. We aim to equip researchers with the necessary knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

My sample of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline has developed a yellow or brownish tint upon storage. What is the likely cause?

This is a common observation with aniline-containing compounds. The discoloration is most likely due to the oxidation of the aniline functional group. The primary amine on the aromatic ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process often leads to the formation of colored quinone-imine or polymeric species.

Troubleshooting Steps:

  • Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber-colored vial to protect it from light and air.

  • Purity Check: Before use, it is advisable to re-analyze the compound's purity, for instance, by LC-MS, to quantify the extent of degradation.

  • Solvent Purity: If the compound is in solution, ensure that the solvent is degassed and of high purity, as solvent impurities can catalyze degradation.

I am observing unexpected peaks in my LC-MS analysis after my experiment. What are the potential degradation products of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

Based on the structure of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, several degradation pathways can be hypothesized under different stress conditions. The primary sites of reactivity are the aniline nitrogen, the piperidine ring, and to a lesser extent, the methylsulfonyl group.

  • Oxidative Degradation: The most probable degradation pathway involves the oxidation of the aniline moiety. This can lead to the formation of nitroso, nitro, or dimeric/polymeric species. The piperidine ring can also undergo oxidation, potentially leading to ring-opening or the formation of N-oxides.

  • Hydrolytic Degradation: While the methylsulfonyl group is generally stable, under harsh acidic or basic conditions, it could potentially undergo hydrolysis, although this is less common.

  • Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to a complex mixture of degradation products.

A summary of potential degradation products and their expected mass shifts is provided in the table below.

Degradation Pathway Potential Product Mass Shift (vs. Parent) Plausible Conditions
Oxidation (Aniline)N-Oxide+16Oxidative
Oxidation (Piperidine)N-Oxide+16Oxidative
DimerizationAzo Dimer+ Parent Mass - 2Oxidative, Light

Investigating Degradation: A Forced Degradation Study Protocol

To systematically investigate the stability of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound in Acetonitrile B Acid Hydrolysis (e.g., 0.1M HCl) A->B C Base Hydrolysis (e.g., 0.1M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C in solution/solid) A->E F Photolytic (e.g., UV light exposure) A->F G Control (No Stressor) A->G H LC-MS/MS Analysis B->H C->H D->H E->H F->H G->H I Characterize Degradants H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:
  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in a suitable organic solvent like acetonitrile.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Sample Analysis: After the specified time, quench the reactions if necessary (e.g., neutralize the acid and base samples). Analyze all samples, including the control, by a stability-indicating method, such as LC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which are potential degradation products. Use the mass spectrometry data to propose structures for these degradants.

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline under oxidative conditions, which is the most common cause of instability for this class of compounds.

G parent 5-(Methylsulfonyl)-2-piperidin-1-ylaniline n_oxide_aniline N-Oxide (Aniline) parent->n_oxide_aniline Oxidation n_oxide_piperidine N-Oxide (Piperidine) parent->n_oxide_piperidine Oxidation dimer Azo Dimer parent->dimer Oxidative Coupling

Caption: Potential oxidative degradation pathways.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]

Optimization

Technical Support Center: Troubleshooting Assays with 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in their experimental assays. Unexpected results are a common challenge in research; this document provides a systematic, experience-driven framework to identify the root cause of these issues and validate your findings. Our approach emphasizes understanding the "why" behind each troubleshooting step, ensuring robust and reproducible data.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

Before initiating complex troubleshooting, it is crucial to ensure the foundational aspects of compound handling and storage are correctly implemented. Errors at this stage are the most common source of assay variability.

Q1: What are the core physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

Understanding the basic properties of the molecule is the first step in designing a robust experiment. These details influence everything from solvent selection to potential liabilities in assay design.

PropertyValueSource
CAS Number 849035-90-1[1][]
Molecular Formula C₁₂H₁₈N₂O₂S[1][3]
Molecular Weight 254.35 g/mol [1][3]
Appearance Solid[4]
Melting Point 128-129°C[1]
Q2: What is the recommended solvent for preparing high-concentration stock solutions?

For most small molecules of this type, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock preparation due to its high solubilizing power.

  • Primary Recommendation: 100% DMSO.

  • Causality: The piperidine and methylsulfonyl moieties contribute to a molecular structure that is often sparingly soluble in aqueous solutions but readily soluble in polar aprotic solvents like DMSO.[5] Preparing a high-concentration stock (e.g., 10-50 mM) in DMSO allows for minimal solvent carryover into the final aqueous assay buffer, mitigating potential solvent-induced artifacts.

Q3: How should I properly store the solid compound and its solutions to ensure stability?

Improper storage is a leading cause of seeing diminished or no activity over time.

  • Solid Compound: Store at 2-8°C, desiccated, and protected from light.[4]

  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • Causality: Repeated freeze-thaw cycles can cause the compound to fall out of solution and can introduce water condensation into the DMSO stock, which may promote hydrolysis or degradation over the long term.[6][7]

Q4: What are the primary safety precautions for handling this compound?

User safety is paramount. This compound is classified as an irritant and has several hazard statements.[1]

  • Always handle it in a well-ventilated area or chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

  • The Safety Data Sheet (SDS) indicates the compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure. Avoid creating dust or aerosols.[8]

  • Consult the full Safety Data Sheet (SDS) from your supplier before use.[1][9]

Section 2: The Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Assay Result (e.g., No Activity, Poor Curve) check_solubility Step 1: Verify Compound Solubility (Visual Check, Nephelometry) start->check_solubility precip_found Issue: Precipitation Action: Lower Concentration, Change Buffer/Solvent check_solubility->precip_found Precipitate Observed solubility_ok Solubility OK check_solubility->solubility_ok No Precipitate check_controls Step 2: Scrutinize Assay Controls (Positive, Negative, Vehicle) controls_fail Issue: Control Failure Action: Check Reagents, Instrument, Protocol check_controls->controls_fail Controls Out of Spec controls_ok Controls OK check_controls->controls_ok Controls In Spec check_compound Step 3: Assess Compound Integrity (Fresh Aliquot, Analytical Check) compound_degraded Issue: Compound Degradation Action: Use Fresh Stock, Re-evaluate Storage check_compound->compound_degraded Activity Restored with Fresh Stock compound_ok Compound OK check_compound->compound_ok No Change check_interference Step 4: Evaluate Assay Interference (No-Enzyme Control, Signal Quenching) interference_found Issue: Assay Interference Action: Use Orthogonal Assay, Modify Detection Method check_interference->interference_found Signal Affected in No-Enzyme Control conclusion Root Cause Identified precip_found->conclusion solubility_ok->check_controls controls_fail->conclusion controls_ok->check_compound compound_degraded->conclusion compound_ok->check_interference interference_found->conclusion

Caption: A systematic workflow for diagnosing unexpected assay results.

Section 3: Specific Troubleshooting Scenarios (Q&A)

This section addresses the most common specific problems encountered in biochemical and cell-based assays with small molecule inhibitors.

Issue 1: Inconsistent IC₅₀ Values or a "Shallow" Dose-Response Curve

A shallow Hill slope or widely varying potency between experiments suggests an underlying physicochemical issue or assay artifact, not necessarily a complex biological mechanism.

Q: My IC₅₀ value for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline varies significantly between runs, and my dose-response curve doesn't reach 100% inhibition. What's the cause?

A: The most likely cause is compound precipitation at higher concentrations.

  • Causality and Explanation: While your DMSO stock may be clear, diluting it into an aqueous assay buffer can drastically lower the compound's solubility. If the compound precipitates, the actual concentration in solution is much lower than the nominal concentration, leading to a plateau in inhibition well below 100%. This is a classic artifact for many small molecules.[7] The variability arises from minor differences in buffer preparation or temperature that affect the exact point of precipitation.

  • Troubleshooting Steps:

    • Visual Inspection: During your experiment, carefully inspect the wells of your highest concentration points against a dark background. Look for cloudiness, particulates, or a "film" on the well bottom.

    • Solubility Test: Perform a kinetic solubility test (see Protocol 2) in your exact assay buffer. This will determine the practical upper concentration limit for your experiments.

    • Reduce Final DMSO%: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%, never exceeding 5%) to minimize its effect on both the target protein and compound solubility.

    • Consider Additives: In some cases, the inclusion of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer can help maintain compound solubility, but this must be validated to ensure it doesn't affect enzyme activity.

Issue 2: Complete Lack of Expected Inhibitory Activity

Observing no inhibition (a "flat line" dose-response) is alarming, but often traceable to a simple chemical or procedural failure.

Q: My compound is reported to be active, but I see zero inhibition even at high concentrations. What should I check first?

A: Before questioning the biology, validate your compound and your reagents.

  • Causality and Explanation: This is a "false negative" scenario.[6] The most common causes are either that the compound is no longer active (degradation) or that a critical component of your assay has failed, preventing you from seeing any signal to inhibit.

  • Troubleshooting Steps:

    • Check the Positive Control: The first step is to look at your positive control inhibitor for the assay. If it also failed, the problem lies with your reagents (e.g., enzyme, substrate) or instrument setup, not with 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.[6]

    • Prepare a Fresh Dilution Series: Discard your current dilution plate. Prepare a completely new one from a fresh, single-use aliquot of your DMSO stock that has not been subjected to multiple freeze-thaw cycles. Pipetting errors or degradation in diluted aqueous solutions are common culprits.

    • Consider Substrate Competition: If you are running a competitive assay (e.g., a kinase assay), check the concentration of the competitive substrate (like ATP). If the substrate concentration is too high relative to the compound's Ki, it can make a potent inhibitor appear weak or inactive. This is explained by the Cheng-Prusoff equation.[10] Try running the assay at a lower substrate concentration (e.g., at the Km value) to increase the apparent potency of a competitive inhibitor.[10][11]

Issue 3: High Inhibition at All Concentrations and Apparent Cytotoxicity in Cell-Based Assays

Observing near-100% inhibition even at your lowest tested concentrations or widespread cell death can indicate non-specific activity or assay interference.

Q: My compound inhibits the signal by >90% at every concentration I test. In my cellular assay, it appears to be highly cytotoxic. Is it just a very potent, toxic compound?

A: Not necessarily. These results are classic red flags for assay interference or non-specific mechanisms like compound aggregation.

  • Causality and Explanation:

    • Assay Interference: The compound itself may be absorbing light or quenching the fluorescent signal your assay produces, mimicking true inhibition. This is a common artifact in fluorescence- and absorbance-based readouts.[12]

    • Compound Aggregation: At certain concentrations, some small molecules can form aggregates that sequester and non-specifically denature proteins. This is a well-known mechanism of false-positive hits from high-throughput screening.

    • Cytotoxicity: In cell-based assays, off-target effects or general chemical liabilities can lead to cytotoxicity, which will invariably cause a drop in signal in assays that rely on cell viability (e.g., luciferase reporters).[10]

  • Troubleshooting Steps:

    • Run a "No-Enzyme" Control: Set up a dose-response experiment but omit the enzyme/protein target. If you still see a dose-dependent decrease in signal, you have confirmed direct assay interference.

    • Test in an Orthogonal Assay: If possible, validate the hit using a different detection technology. For example, if you are using a fluorescence-based assay, try a label-free method like Surface Plasmon Resonance (SPR) to confirm a direct binding interaction.[11]

    • Detergent Counter-Screen: To test for aggregation, run the assay again in the presence of a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). If the "inhibition" is significantly reduced, it was likely caused by aggregation.

    • Measure Cytotoxicity Directly: Run a standalone cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your functional cell-based assay. This will allow you to de-couple true target-specific effects from general cell death.

Section 4: Key Experimental Protocols

Following standardized, validated protocols is essential for reproducibility.

Protocol 1: Preparation and Handling of Stock Solutions
  • Pre-Weighing: Allow the vial of solid 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 20 mM).

  • Solubilization: Vortex vigorously for 1-2 minutes. If necessary, use a brief (5-10 min) sonication in a water bath to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: For experiments, thaw a single aliquot. Create an intermediate dilution series in DMSO before making the final dilutions into your aqueous assay buffer to minimize precipitation.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a quick assessment of the solubility limit in your specific assay buffer.

  • Buffer Preparation: Prepare the exact final assay buffer, including all salts, additives, and the same final percentage of DMSO that will be in your assay.

  • Compound Addition: In a clear 96- or 384-well plate, add a fixed volume of buffer to each well.

  • Serial Dilution: Add a small volume of a high-concentration DMSO stock of your compound to the first well to achieve the highest desired test concentration. Serially dilute this across the plate.

  • Equilibration: Allow the plate to incubate at the same temperature as your assay for 1-2 hours.

  • Measurement: Read the plate on a nephelometer, which measures light scattering.

  • Analysis: The concentration at which the light scattering signal begins to rise sharply above the buffer-only baseline is your approximate limit of solubility. Do not use concentrations at or above this limit in your primary assays.

Protocol 3: Standard IC₅₀ Determination in a Biochemical Assay (Generic Kinase Example)

This workflow illustrates the necessary controls for a robust IC₅₀ determination.

IC50_Workflow prep Prepare Reagents: - Kinase Buffer - ATP/Substrate Mix - Kinase Solution plate_compound Plate Compound: - Serial Dilute Compound in DMSO - Transfer to Assay Plate prep->plate_compound add_kinase Add Kinase: - Add Kinase to all wells - (Except No-Enzyme Control) plate_compound->add_kinase pre_incubate Pre-Incubate: (e.g., 15 min @ RT) Allows compound to bind kinase add_kinase->pre_incubate initiate_rxn Initiate Reaction: - Add ATP/Substrate Mix pre_incubate->initiate_rxn incubate_rxn Incubate: (e.g., 60 min @ RT) initiate_rxn->incubate_rxn detect Detect Signal: - Add Detection Reagent - Read Plate incubate_rxn->detect analyze Analyze Data: - Normalize to Controls - Fit Dose-Response Curve detect->analyze

Sources

Troubleshooting

optimization of reaction conditions for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline derivatives

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the . As Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the . As Senior Application Scientists, our goal is to bridge the gap between theory and practice, offering field-proven insights to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline derivatives?

The most prevalent and robust method for constructing the C-N bond in these derivatives is the Palladium-catalyzed Buchwald-Hartwig amination .[1] This cross-coupling reaction is a powerful tool for forming aryl amines by reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, this typically involves coupling a 2-halo-4-(methylsulfonyl)aniline derivative with piperidine.

The core challenge in this specific synthesis arises from the electronic properties of the starting material. The methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen, making the coupling more difficult compared to electron-rich anilines.[2] Therefore, careful optimization of the catalytic system is paramount for success.

Q2: Why is the choice of ligand so critical for this reaction, and which ligands are recommended?

The ligand is arguably the most crucial component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] For challenging substrates like electron-deficient anilines, the ligand must be a strong electron donor and sterically bulky.[2][4]

  • Causality: Bulky, electron-rich phosphine ligands promote the formation of a highly reactive, monoligated L₁Pd(0) active species. This species is more effective at undergoing oxidative addition with less reactive aryl halides (like aryl chlorides) and can accelerate the turnover-limiting reductive elimination step.[4]

  • Recommendations: Modern biaryl phosphine ligands are the gold standard. For the coupling of a secondary cyclic amine like piperidine with an electron-deficient aryl halide, consider the following:

    • XPhos: Often a top performer for a wide range of C-N couplings, showing excellent results with electron-deficient substrates.[1]

    • RuPhos: A good choice for secondary amines.[3]

    • BrettPhos: Highly effective for coupling primary amines, but can also be screened for secondary amines.[3][5]

Q3: Which palladium source is better: a precatalyst or generating the active catalyst in situ?

For reproducibility and efficiency, using a well-defined, air-stable palladium precatalyst is highly recommended.[2]

  • Causality: Precatalysts, such as the G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G3), are designed to cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions.[3] This leads to more consistent results, lower catalyst loadings, and often higher yields compared to generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, which can be inconsistent and sensitive to impurities.[2][6]

Q4: What is the role of the base, and how do I choose the right one?

The base plays a critical role in deprotonating the amine nucleophile (or its protonated form after initial complexation) to generate the active aminating agent. The choice of base must be carefully considered.

  • Causality: A base that is too weak may not efficiently deprotonate the amine, leading to a slow or stalled reaction. A base that is too strong or nucleophilic could lead to side reactions or degradation of sensitive functional groups.[3]

  • Recommendations:

    • Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common and effective bases for Buchwald-Hartwig aminations, especially with weakly nucleophilic amines.[2]

    • Weaker bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[3]

Q5: How do I select the optimal solvent and temperature for the reaction?

Solvent and temperature are critical parameters that influence solubility, reaction rate, and catalyst stability.

  • Causality: The solvent must be able to dissolve the reagents and, importantly, the inorganic base to a sufficient extent.[6] The temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause catalyst decomposition or side reactions.

  • Recommendations:

    • Solvents: Anhydrous, degassed aprotic polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this type of coupling.[1][6]

    • Temperature: Reactions involving electron-deficient substrates often require elevated temperatures, typically in the range of 80-110 °C .[2][7] It is always advisable to start at a moderate temperature (e.g., 100 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue and can be traced back to several root causes related to the catalytic system and reaction setup.

  • Possible Cause 1a: Inactive Catalyst

    • Explanation: The active Pd(0) species is not forming efficiently or is being poisoned. Oxygen is a potent inhibitor of palladium catalysts and can lead to the formation of inactive palladium oxides.[2]

    • Solution:

      • Use a Precatalyst: Employ a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active catalyst.[3]

      • Ensure Inert Atmosphere: Use rigorous techniques to exclude oxygen. This includes using an oven-dried reaction vessel, evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times, and using anhydrous, degassed solvents.[2]

  • Possible Cause 1b: Poor Substrate Reactivity

    • Explanation: The electron-withdrawing methylsulfonyl group deactivates the aryl halide towards oxidative addition and reduces the nucleophilicity of the aniline starting material (if the coupling partner is piperidine).[2]

    • Solution:

      • Switch to a More Reactive Halide: If possible, use the aryl bromide or iodide instead of the aryl chloride, as they are generally more reactive in the oxidative addition step.[3]

      • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve conversion.[7]

  • Possible Cause 1c: Incorrect Base Selection or Quality

    • Explanation: The base may be too weak to deprotonate the amine effectively, or its physical properties could be hindering the reaction.

    • Solution:

      • Use a Stronger Base: Switch to NaOtBu or KOtBu if you are using a weaker base like Cs₂CO₃.[2]

      • Check Base Quality: Ensure the base is fresh and has been stored under inert gas. Some bases can clump, reducing their effective surface area. Grinding the base before use can sometimes improve performance.[3]

  • Possible Cause 1d: Inappropriate Ligand Choice

    • Explanation: The chosen ligand may not be optimal for this specific transformation. The electronic and steric properties of the ligand are critical for activating the palladium center appropriately for the challenging substrate.[3]

    • Solution:

      • Screen Different Ligands: If the initial choice (e.g., XPhos) fails, screen other bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos.[4][5] Consulting a ligand selection guide can be highly beneficial.[3]

Problem 2: Incomplete Reaction (Stalled Reaction)

You observe the formation of the product, but the reaction stalls before the starting material is fully consumed.

  • Possible Cause 2a: Insufficient Reaction Time or Temperature

    • Explanation: The reaction kinetics may be slow due to the challenging nature of the substrates.

    • Solution:

      • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments (e.g., from 100 °C to 110 °C).

      • Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 24-48 hours), monitoring periodically by TLC or LC-MS to see if the reaction progresses.[2]

  • Possible Cause 2b: Catalyst Decomposition

    • Explanation: Over time, especially at high temperatures, the active catalyst can decompose into inactive palladium black.[2]

    • Solution:

      • Use a More Stable Precatalyst: Modern precatalysts are designed for greater stability and longevity.

      • Add a Second Portion of Catalyst: If you suspect decomposition, adding a second small portion of the catalyst and ligand midway through the reaction can sometimes restart a stalled reaction.

Problem 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate can complicate purification and lower the yield.

  • Possible Cause: Hydrodehalogenation or Homocoupling

    • Explanation: Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene. Homocoupling is the dimerization of the aryl halide. These side reactions can be promoted by certain catalyst systems and conditions.[3]

    • Solution:

      • Optimize Catalyst System: The choice of ligand can significantly influence the prevalence of side reactions. Screening different ligands may identify one that favors the desired C-N coupling pathway.

      • Adjust Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes minimize the formation of these byproducts.[3]

Problem 4: Difficulty in Product Purification

The crude product is difficult to purify by standard column chromatography.

  • Possible Cause 4a: Co-elution of Impurities

    • Explanation: Unreacted starting materials or side products may have similar polarities to the desired product, making separation difficult.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients.

      • Acid/Base Wash: Before chromatography, perform an aqueous workup. An acid wash (e.g., with 1 M HCl) can help remove basic impurities, while a base wash (e.g., with saturated NaHCO₃) can remove acidic impurities.[8]

  • Possible Cause 4b: Peak Tailing in Chromatography

    • Explanation: The basic nitrogen atoms in the piperidine and aniline moieties can interact with acidic silanol groups on the surface of the silica gel, leading to significant peak tailing.

    • Solution:

      • Add a Tailing Suppressor: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the chromatography eluent. This will neutralize the active sites on the silica gel and improve the peak shape.

Data Presentation: Recommended Reaction Parameters

The following table summarizes a robust starting point for the optimization of the Buchwald-Hartwig amination for electron-deficient substrates.

ParameterRecommended ConditionRationale & Citation
Aryl Halide Aryl Bromide or IodideMore reactive towards oxidative addition than aryl chlorides.[3]
Amine Piperidine (1.2-1.5 equiv.)A slight excess ensures the complete consumption of the limiting aryl halide.[3]
Pd Source XPhos Pd G3 (1-3 mol%)Air-stable precatalyst that provides reliable generation of the active Pd(0) species.[2][3]
Ligand XPhos (included in precatalyst)A bulky, electron-rich biaryl phosphine ligand, ideal for challenging couplings.[1][4]
Base NaOtBu (1.4-2.0 equiv.)Strong, non-nucleophilic base effective for deprotonating the amine.[2][3]
Solvent Anhydrous, Degassed Toluene or 1,4-DioxaneAprotic polar solvents that facilitate the dissolution of reagents.[1][6]
Temperature 100-110 °CElevated temperature is often required for electron-deficient substrates.[2][7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen from deactivating the palladium catalyst.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

This protocol is a general starting point and should be optimized based on specific substrates and laboratory conditions.

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromo-4-(methylsulfonyl)aniline (1.0 mmol, 1.0 equiv.), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[2][3]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe, followed by piperidine (1.2 mmol, 1.2 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent peak tailing) to afford the desired 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Carefully and quickly open the reaction vessel under a positive pressure of inert gas. Using a capillary tube, take a small aliquot of the reaction mixture. Dilute the aliquot with a small amount of ethyl acetate or dichloromethane.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting aryl halide and piperidine for comparison.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The product should be a new spot, typically with an Rf value between that of the starting materials. The disappearance of the starting aryl halide spot indicates the reaction is nearing completion.[9]

Visualization

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline derivatives.

Troubleshooting_Workflow start Low or No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvent, Ar/N₂ Purge) start->check_inert First Check check_catalyst Evaluate Catalyst System start->check_catalyst First Check check_reagents Check Reagent Quality (Base, Amine, Halide) start->check_reagents First Check use_precatalyst Switch to Well-Defined Precatalyst (e.g., XPhos Pd G3) check_inert->use_precatalyst If using in situ prep check_catalyst->use_precatalyst screen_ligands Screen Alternative Ligands (e.g., RuPhos, BrettPhos) check_catalyst->screen_ligands use_strong_base Use Stronger Base (e.g., NaOtBu) check_reagents->use_strong_base use_fresh_reagents Use Freshly Opened/Purified Reagents check_reagents->use_fresh_reagents optimize_conditions Optimize Reaction Conditions use_precatalyst->optimize_conditions screen_ligands->optimize_conditions use_strong_base->optimize_conditions use_fresh_reagents->optimize_conditions increase_temp Increase Temperature (e.g., 100 -> 110 °C) optimize_conditions->increase_temp increase_time Increase Reaction Time (e.g., 12h -> 24h) optimize_conditions->increase_time success Yield Improved increase_temp->success increase_time->success

Caption: Logical troubleshooting workflow for addressing low product yield.

References

  • Fors, B. P., & Buchwald, S. L. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Hesp, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Silva, T. H., et al. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. ResearchGate. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Nye, J. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Vasta, J. D., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]

  • Wang, Y., et al. (2022). Efficient synthesis of anilines. ResearchGate. [Link]

  • Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Bellina, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • LibreTexts. (2020). 20.7: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Google Patents. (n.d.). CN102229577A - Method for preparation and purification of Linezolid intermediate.

Sources

Optimization

preventing precipitation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in stock solutions

Welcome to the technical support guide for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, specifically focusing on the prevention and resolution of precipitation in stock solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline that influence its solubility?

A1: Understanding the physicochemical properties of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is crucial for troubleshooting solubility issues. Key properties include:

  • Molecular Formula: C₁₂H₁₈N₂O₂S[1]

  • Molecular Weight: 254.35 g/mol [1]

  • Appearance: Typically a solid, with a melting point of 128-129°C[1].

  • Functional Groups: The molecule contains an aniline group (a primary amine attached to a benzene ring), a piperidine ring (a secondary amine in a saturated heterocycle), and a methylsulfonyl group. The amine groups can act as hydrogen bond acceptors and donors, influencing interactions with solvents.[2][3]

  • Basicity: The presence of two amine groups makes the compound basic.[2] The piperidine nitrogen is generally more basic than the aniline nitrogen. This basicity means that the compound's solubility can be significantly influenced by the pH of the solution.[2][4][5] At lower pH, the amine groups can become protonated, increasing their polarity and potentially their aqueous solubility.

Q2: Why is my 5-(Methylsulfonyl)-2-piperidin-1-ylaniline precipitating out of my DMSO stock solution?

A2: Precipitation from a stock solution, especially one prepared in a high-quality solvent like DMSO, can be alarming. Several factors can contribute to this issue:

  • Supersaturation: You may have created a supersaturated solution, where the concentration of the compound exceeds its solubility limit in DMSO under the given storage conditions.[6] While a compound may initially dissolve, especially with the aid of vortexing or gentle heating, it can precipitate over time as it equilibrates to a more thermodynamically stable state.[6]

  • Water Absorption by DMSO: Dimethyl sulfoxide (DMSO) is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] The introduction of even small amounts of water can significantly decrease the solubility of hydrophobic organic compounds, leading to precipitation.[6] This is a critical factor to consider, especially if the stock solution vial is opened frequently.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can induce precipitation.[6][8][9] As the solvent freezes, the compound can be forced out of solution, forming aggregates or crystals that may not readily redissolve upon thawing.[6] The presence of absorbed water can exacerbate this issue.[6]

  • Temperature Fluctuations: Storing stock solutions at inconsistent temperatures can affect solubility. While cooling generally decreases solubility, fluctuations can promote nucleation and crystal growth.[10]

  • Compound Purity: Impurities in the compound itself can sometimes act as nucleation sites, initiating the precipitation process.[8]

Q3: What is the best solvent for preparing a stock solution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

A3: For most non-polar to moderately polar small molecules used in biological research, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its excellent solvating power for a wide range of organic compounds.[11][12] It is generally recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. For applications where DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) could be considered, but their solvating capacity for this specific compound should be experimentally verified.

Q4: How should I properly store my stock solutions to prevent precipitation?

A4: Proper storage is paramount for maintaining the integrity of your stock solutions.[13][14]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[7][13]

  • Storage Temperature: For long-term stability, store the aliquots at -20°C or -80°C.[7][13] As a general guideline, compounds stored at -20°C are often stable for up to 3 years in powder form, while solutions may be stable for shorter periods (e.g., 1-6 months).[13][15] Always refer to the supplier's datasheet for specific recommendations.

  • Container: Use tightly sealed vials, preferably with inert gas (like argon or nitrogen) overlayed if the compound is sensitive to air or moisture.

  • Desiccation: When removing vials from the freezer, allow them to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture into the cold DMSO, which can compromise the compound's solubility.[6]

Troubleshooting Guide: Resolving Precipitation

If you encounter precipitation in your stock solution, do not discard it immediately. The following steps can often be taken to redissolve the compound.

Step-by-Step Protocol for Redissolving Precipitate
  • Visual Inspection: Confirm the presence of a precipitate. This may appear as crystalline structures, a fine powder, or a film on the vial walls.[13]

  • Room Temperature Equilibration: Allow the vial to come to room temperature completely. Sometimes, a compound that has precipitated at low temperatures will redissolve as it warms up.

  • Vortexing: Vigorously vortex the solution for 1-2 minutes to mechanically break up the precipitate and facilitate its re-dissolution.[16]

  • Gentle Heating: If vortexing is insufficient, gently warm the solution in a water bath set to 37-50°C for 10-15 minutes.[7] Caution: Do not overheat, as this could degrade the compound. Swirl the vial intermittently during warming.

  • Sonication: If the precipitate persists, sonicate the solution in an ultrasonic water bath for 5-15 minutes.[16][17][18] The high-frequency sound waves generate cavitation, which can effectively break apart solid aggregates and enhance dissolution.[18][19][20]

  • Final Assessment: After any of these steps, visually inspect the solution against a light source to ensure all particulate matter has dissolved. If the solution remains clear after cooling to room temperature, it can likely be used. However, consider diluting it to a lower concentration to prevent future precipitation.

Decision-Making Workflow for Precipitate Resolution

Below is a diagram outlining the logical steps to take when dealing with a precipitated stock solution.

Precipitation_Troubleshooting start Precipitate Observed in Stock Solution equilibrate Equilibrate to Room Temperature start->equilibrate vortex Vortex for 1-2 minutes equilibrate->vortex heat Gently Warm (37-50°C) for 10-15 min vortex->heat sonicate Sonicate for 5-15 minutes heat->sonicate check_dissolution Is the precipitate fully dissolved? sonicate->check_dissolution use_solution Solution is ready for use. Consider preparing fresh stock at a lower concentration. check_dissolution->use_solution Yes consult Precipitate persists. Consult further options. check_dissolution->consult No dilute Dilute to a lower stock concentration consult->dilute cosolvent Add a co-solvent (use with caution) consult->cosolvent

Caption: Troubleshooting workflow for redissolving precipitated compound.

Advanced Strategies for Stubborn Solubility Issues

For compounds that consistently present solubility challenges, more advanced preparation techniques may be necessary.

1. pH Adjustment:

Given that 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a basic compound, its protonation state is pH-dependent.[2][4] For aqueous working solutions, adjusting the pH to a slightly acidic range (e.g., pH 5-6) can increase the solubility by protonating the amine groups, thereby increasing the molecule's polarity. However, this must be done with caution, as the pH of the final solution must be compatible with your experimental system (e.g., cell culture media, enzyme assay buffer). The solubility of molecules with acidic and basic groups is often lowest at their isoelectric point (pI), the pH at which the net charge is zero.[21]

2. Use of Co-solvents:

If precipitation occurs when diluting the DMSO stock into an aqueous buffer (a phenomenon known as "solvent shock"), the use of a co-solvent may be beneficial.[22][23] Co-solvents are water-miscible organic solvents that can help to bridge the polarity gap between DMSO and water, thereby keeping the compound in solution.[24][25]

  • Recommended Co-solvents: Common co-solvents in biological research include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).[15][25]

  • Protocol: When preparing your working solution, you can try a step-wise dilution. For example, first, dilute the DMSO stock into a solution containing the co-solvent, and then add this mixture to your final aqueous buffer.[15] The final concentration of the co-solvent should be kept to a minimum to avoid adverse effects on your experiment.

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous DMSOHigh solvating power for many organic compounds.[12] Ensure it is anhydrous to prevent water-induced precipitation.[6]
Stock Concentration 10-50 mMA balance between having a concentrated stock to minimize the volume added to experiments and avoiding supersaturation.[8]
Storage Temp. -20°C or -80°CMinimizes degradation and reduces the rate of solvent evaporation.[13][15]
Handling Aliquot into single-use vialsPrevents contamination and avoids detrimental freeze-thaw cycles.[7][13]
Co-solvents Ethanol, PEG400, Propylene GlycolCan be used to prevent precipitation upon dilution into aqueous media. Final concentration should be minimized.[15][25]

By adhering to these best practices and utilizing the troubleshooting guide, researchers can significantly mitigate the risk of precipitation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, ensuring the accuracy and reproducibility of their experimental results.

References

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Knecht, W. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]

  • Captivate Bio. SMALL MOLECULES. Retrieved from [Link]

  • Clark, J. Solubility and pH of amines. Retrieved from [Link]

  • Quora. (2019, March 30). How to prevent co-precipitation in chemistry. Retrieved from [Link]

  • Hielscher Ultrasonics. Ultrasonic Crystallization and Precipitation. Retrieved from [Link]

  • ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Wikipedia. Sonication. Retrieved from [Link]

  • Lee, T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. Retrieved from [Link]

  • ChemGulf. (2023, September 23). How do amines and amides affect the pH of a solution?. Retrieved from [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Hielscher Ultrasonics. Ultrasonic Precipitation Process. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. Retrieved from [Link]

  • ResearchGate. (2023, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Pharmex. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2011). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (2023, April 12). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Wikipedia. Isoelectric point. Retrieved from [Link]

  • ResearchGate. (2004). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. Drawing...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. Drawing upon established principles of separation science and practical laboratory experience, this document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable the consistent attainment of high-purity material.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in a question-and-answer format.

Issue 1: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions.

  • Question: I'm attempting to purify 5-(Methylsulfonyl)-2-piperidin-1-ylaniline using a standard silica gel column with an ethyl acetate/hexanes mobile phase. However, the compound is streaking severely, and I cannot achieve baseline separation from impurities. What is causing this, and how can I fix it?

  • Answer: This is a classic problem when purifying basic compounds on standard silica gel.[1] The issue stems from the interaction between the basic nitrogen atoms in the piperidine and aniline moieties of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow and uneven elution, resulting in significant peak tailing or streaking.

    Solutions:

    • Mobile Phase Modification with a Basic Additive: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[2][3]

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

      • Ammonium Hydroxide: A solution of 1-2% of 25% ammonium hydroxide in methanol can be used as a polar component in your mobile phase (e.g., in a dichloromethane/methanol system).[1]

    • Use of an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable, consider switching to a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4] Basic or neutral alumina will not have the acidic sites that cause streaking.

      • Amine-Bonded Silica: This stationary phase has amino groups covalently bonded to the silica surface, which shields the silanol groups and provides a less acidic environment.[2]

Issue 2: I'm observing a new, more polar spot on my TLC plate during purification, and my overall yield is decreasing.

  • Question: During column chromatography on silica gel, I've noticed the appearance of a new, more polar impurity that wasn't present in my crude material. My final yield is also lower than expected. What is happening?

  • Answer: This is likely due to on-column degradation. The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds. While 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is generally stable, prolonged exposure to an acidic environment, especially if there are trace amounts of water, can lead to side reactions.

    Solutions:

    • Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel by flushing it with your mobile phase containing a basic additive like triethylamine.[3] This will neutralize the most acidic sites before your compound is loaded.

    • Minimize Residence Time: Avoid letting your compound sit on the column for extended periods. Run the chromatography as efficiently as possible.

    • Switch to a Less Acidic Stationary Phase: As mentioned in the previous issue, using alumina or a bonded silica phase will mitigate the risk of acid-catalyzed degradation.[2][4]

Issue 3: I am struggling to find a suitable single solvent for recrystallization.

  • Question: I have tried several common solvents for recrystallization, but my compound is either too soluble at room temperature or barely soluble even at boiling. How can I find an effective recrystallization system?

  • Answer: It is common for a single solvent not to have the ideal solubility profile for recrystallization. In such cases, a two-solvent (or mixed-solvent) system is often the solution. The principle is to use a "good" solvent in which your compound is soluble and an "anti-solvent" in which it is poorly soluble.[5]

    Solution: Systematic Solvent Screening

    • Select a Range of Solvents: Choose solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water).

    • Single-Solvent Test: In small test tubes, add a few milligrams of your compound and a few drops of a single solvent. Observe the solubility at room temperature and then upon heating. An ideal single solvent will show low solubility at room temperature and high solubility upon heating.[5]

    • Two-Solvent System Development:

      • Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is quite soluble).

      • Slowly add a miscible "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    Hypothetical Solvent Screening Data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

SolventSolubility at Room TemperatureSolubility at BoilingSuitability
HeptaneInsolubleInsolublePoor (Potential Anti-Solvent)
TolueneSparingly SolubleSolubleGood Candidate
Ethyl AcetateSolubleVery SolublePoor (Potential "Good" Solvent)
IsopropanolSolubleVery SolublePoor (Potential "Good" Solvent)
Ethanol/Water--Promising Mixed System
Toluene/Heptane--Promising Mixed System

Issue 4: My final product purity does not improve significantly after recrystallization.

  • Question: I have successfully recrystallized my product, but HPLC analysis shows that a key impurity remains. What can I do?

  • Answer: This indicates that the impurity has a similar solubility profile to your product in the chosen solvent system and is co-crystallizing.

    Solutions:

    • Choose a Different Recrystallization Solvent System: The impurity may have a different solubility in a different solvent system. Perform the solvent screening process again to find a system that better differentiates between your product and the impurity.

    • Perform a Pre-purification Step: If the impurity is of a different chemical nature (e.g., more basic or less basic), an acid-base extraction during the workup could remove it.

    • Chromatography Followed by Recrystallization: The most robust approach is to use two different purification techniques. First, run a column to remove the bulk of the impurities, even if the separation from the persistent impurity is not perfect. Then, recrystallize the partially purified material. The recrystallization will be much more effective at removing the small amount of remaining impurity.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I should be looking for in the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

    • A1: While specific impurities depend on the synthetic route, you can anticipate several classes:

      • Starting Materials: Unreacted precursors from the synthesis.[6]

      • Isomeric Byproducts: If the synthesis involves aromatic substitution, you might have isomers with the methylsulfonyl or piperidinyl groups at different positions.

      • Over-alkylation or Di-substitution Products: Depending on the reaction conditions, multiple substitutions on the aniline ring or nitrogen could occur.

      • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[6]

  • Q2: What is the expected polarity of this compound, and where should I expect it to run on a TLC plate?

    • A2: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is a moderately polar compound. The sulfonyl group is polar, and the two nitrogen atoms can act as hydrogen bond acceptors. In a typical mobile phase like 30-50% ethyl acetate in hexanes, you can expect an Rf value in the range of 0.2-0.4. However, due to its basicity, it will likely streak on unmodified silica. Adding a small amount of triethylamine to the TLC developing chamber will give a more compact and reliable spot.

  • Q3: Is 5-(Methylsulfonyl)-2-piperidin-1-ylaniline stable under acidic or basic conditions?

    • A3:

      • Acidic Conditions: The compound will form salts with acids due to the basic aniline and piperidine nitrogens. While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, could lead to degradation. The acidic nature of standard silica gel is a concern during chromatography.[7]

      • Basic Conditions: The compound is generally stable under basic conditions. In fact, using a mild base like triethylamine is recommended during purification by column chromatography.[2]

  • Q4: What are the best practices for handling and storing the purified compound?

    • A4: Like many anilines, this compound may be sensitive to light and air over time. It is best stored in a well-sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place. The provided melting point is 128-129°C, indicating it is a solid at room temperature.[8]

Experimental Protocols

Protocol 1: Column Chromatography with a Modified Mobile Phase
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 20% ethyl acetate in hexanes + 0.5% triethylamine) until the column is stable.

  • Sample Loading: Dissolve the crude 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexanes, maintaining the 0.5% triethylamine throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC (using a TLC tank pre-saturated with the mobile phase containing triethylamine).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process.

Protocol 2: Recrystallization using a Two-Solvent System (Toluene/Heptane)
  • Dissolution: In a flask, add the crude 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. Add a minimal amount of hot toluene while stirring until the solid completely dissolves.

  • Induce Cloudiness: While the solution is still hot, slowly add heptane dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot toluene to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification Strategy Decision Workflow

PurificationWorkflow start Crude Product 5-(Methylsulfonyl)-2- piperidin-1-ylaniline tlc TLC Analysis (with and without TEA) start->tlc decision_streaking Streaking Observed? tlc->decision_streaking col_chrom Column Chromatography (Silica + TEA or Alumina) decision_streaking->col_chrom Yes recryst Recrystallization (Solvent Screening) decision_streaking->recryst No decision_purity Sufficiently Pure? decision_purity->col_chrom No, from recryst decision_purity->recryst No, from col_chrom final_product Pure Product decision_purity->final_product Yes col_chrom->decision_purity recryst->decision_purity

Caption: Decision workflow for purifying 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

Interaction of Basic Compound with Silica Gel

SilicaInteraction cluster_0 Standard Silica Gel cluster_1 Silica Gel with Triethylamine (TEA) silica_no_tea Acidic Silanol (Si-OH) compound_no_tea Basic Compound (R-NH2) compound_no_tea->silica_no_tea Strong Interaction (Causes Streaking) silica_with_tea Neutralized Silanol (Si-O- ... H-NEt3) compound_with_tea Basic Compound (R-NH2) compound_with_tea->silica_with_tea Weak Interaction (Good Elution) tea TEA tea->silica_with_tea Neutralizes Acidic Sites

Caption: Effect of a basic modifier on silica gel chromatography.

References

  • Veeprho. (n.d.).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • ResearchGate. (2018, June 18).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Unknown. (n.d.).
  • Wiley-VCH. (n.d.).
  • Unknown. (2025, September 9). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS.
  • Wiley-VCH. (n.d.).
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Matrix Scientific. (n.d.). 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.
  • ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
  • BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • BenchChem. (2025).
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • BOC Sciences. (n.d.). CAS 849035-90-1 5-(METHYLSULFONYL)-2-PIPERIDIN-1-YLANILINE.
  • Royal Society of Chemistry. (n.d.). Electronic supplementary information Table of Contents 1.0 Additional chemistry 1.1 Synthesis of the aniline precursor 5d for sy.
  • ResearchGate. (2017, April 10). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl)
  • ResearchGate. (2025, August 9). (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-5-(quinoxalin-2-yl)aniline.

Sources

Optimization

minimizing off-target effects of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline in experiments

Welcome to the technical support resource for researchers utilizing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, also known as CHMFL-ABL-053. This guide is designed to provide in-depth, practical advice to help you design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, also known as CHMFL-ABL-053. This guide is designed to provide in-depth, practical advice to help you design robust experiments and navigate the common challenges associated with the use of potent kinase inhibitors, with a specific focus on minimizing and identifying potential off-target effects. Our goal is to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)
Q1: What is 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CHMFL-ABL-053), and what are its primary molecular targets?

A1: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, referred to in the literature as CHMFL-ABL-053, is a potent, selective, and orally bioavailable small molecule inhibitor.[1][2] It was developed as a type-II inhibitor targeting the "DFG-out" (inactive) conformation of specific kinases. Its primary, well-characterized targets are crucial in oncogenic signaling, particularly in Chronic Myeloid Leukemia (CML).[2][3]

The primary kinase targets and their corresponding potencies are summarized below:

Target KinaseIC50 ValueReference
ABL170 nM[1][3]
p38α62 nM[1][3]
SRC90 nM[1][3]

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.

CHMFL-ABL-053 was designed to potently inhibit the BCR-ABL fusion protein, the hallmark of CML, as well as SRC family kinases and p38 MAPK, which are also implicated in CML pathology and inflammatory responses.[3][4]

cluster_targets Primary Kinase Targets cluster_pathways Downstream Cellular Processes CHMFL CHMFL-ABL-053 BCR_ABL BCR-ABL (ABL1) CHMFL->BCR_ABL IC50 = 70 nM SRC SRC CHMFL->SRC IC50 = 90 nM p38 p38 MAPK CHMFL->p38 IC50 = 62 nM Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Survival BCR_ABL->Survival SRC->Proliferation Inflammation Inflammation p38->Inflammation

Figure 1: Primary targets of CHMFL-ABL-053 and their associated pathways.
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of ABL, SRC, or p38. Could this be an off-target effect?

A2: This is a critical observation and strongly suggests the possibility of an off-target effect. While CHMFL-ABL-053 is highly selective, "selective" does not mean "specific," especially at concentrations above the IC50 for its primary targets.[5] Off-target binding can lead to unexpected biological responses.[6][7]

A kinome-wide selectivity profile for CHMFL-ABL-053 was performed at a concentration of 1 µM (1000 nM), which is significantly higher than its IC50 values for ABL, SRC, and p38.[3] This screen identified other kinases that can be inhibited, representing potential off-targets.

Known Potential Off-Targets of CHMFL-ABL-053 (at 1 µM)

Off-Target KinasePercent of Control (%)*Reference
DDR1< 1%[3]
RIPK2< 1%[3]
GAK< 1%[3]
EphA8< 1%[3]
ZAK (MAP3K20)< 1%[3]

*Percent of Control: A lower value indicates stronger binding/inhibition. A value of <1% signifies significant interaction at the tested concentration.[3]

Therefore, if your experimental concentration of CHMFL-ABL-053 is high, or if your cell type has high expression of one of these off-targets, the phenotype you are observing could indeed be due to inhibition of a kinase other than ABL, SRC, or p38. The first step in troubleshooting is to rigorously control for concentration.

Q3: What is the most crucial first step to minimize off-target effects in my cell-based assays?

A3: The single most important factor is using the lowest effective concentration of the inhibitor. The risk of engaging off-target kinases increases dramatically with concentration.[5][8] You must perform a careful dose-response experiment in your specific cellular model to determine the concentration that effectively inhibits the primary target without unnecessarily engaging lower-affinity off-targets.

The goal is to identify the EC50 (half maximal effective concentration) for your on-target effect, not just the GI50 (half maximal growth inhibition). For CML cells, the ideal on-target readout is the phosphorylation level of a direct downstream substrate of BCR-ABL, such as Crkl or STAT5.[2][3]

Known Cellular Potency of CHMFL-ABL-053

CML Cell LineGI50 (Growth Inhibition)Reference
K56214 nM[1][3]
KU81225 nM[1][3]
MEG-0116 nM[1][3]

While these GI50 values are excellent starting points, you should generate a dose-response curve in your own system to find the lowest concentration that gives maximal inhibition of BCR-ABL signaling. Working at or slightly above the EC50 for target inhibition is the best practice for minimizing off-target effects.[9][10]

Troubleshooting Guide: Unexpected Results

You've performed an experiment with CHMFL-ABL-053 and the results are inconsistent with known ABL/SRC/p38 biology. Follow this workflow to dissect the problem.

Start Unexpected Phenotype Observed CheckConc Q1: Is my concentration optimized? Perform dose-response on p-Crkl. Start->CheckConc Controls Q2: Are my controls robust? CheckConc->Controls Yes, using lowest effective dose ConclusionOff Phenotype is likely OFF-TARGET CheckConc->ConclusionOff No, concentration is too high Orthogonal Q3: Can I confirm this is an off-target effect? Controls->Orthogonal Yes, controls are clean ConclusionOn Phenotype is likely ON-TARGET Controls->ConclusionOn No, vehicle control shows similar phenotype Orthogonal->ConclusionOn No, orthogonal methods reproduce phenotype Orthogonal->ConclusionOff Yes, orthogonal methods do not phenocopy

Figure 2: Workflow for troubleshooting unexpected phenotypes with CHMFL-ABL-053.
Q4: How can I confirm that my observed phenotype is a true on-target effect?

1. Essential Negative Controls:

  • Vehicle Control: Always treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve CHMFL-ABL-053. This controls for any effects of the solvent itself.[5][13]

  • Target-Negative Cell Line: Use a cell line that does not express the primary target (e.g., a non-CML cell line that is BCR-ABL negative). If the phenotype persists in this cell line, it is definitively an off-target effect.[4]

2. Orthogonal Validation Approaches: Orthogonal validation means using a non-antibody or non-inhibitor-based method to verify your results.[11][14][15]

  • Genetic Knockdown/Knockout: Use RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the primary target (e.g., ABL1 or SRC). If silencing the target protein reproduces the phenotype observed with CHMFL-ABL-053, it provides strong evidence for an on-target effect.[16]

  • Alternative Inhibitor: Use a structurally different inhibitor that targets the same primary kinase (e.g., another ABL inhibitor like Imatinib or Nilotinib). If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect.[17] Conversely, if the phenotype is unique to CHMFL-ABL-053, it points towards an off-target mechanism.

  • Rescue Experiment: This is a gold-standard technique.[6] Introduce a version of the target kinase that has been mutated to be resistant to CHMFL-ABL-053. If the inhibitor's effect is reversed in cells expressing the resistant mutant, it confirms the effect is on-target.

cluster_main Investigating an Observed Phenotype cluster_validation Orthogonal Validation Methods Phenotype Phenotype X observed with CHMFL-ABL-053 RNAi Does RNAi/CRISPR of ABL1 cause Phenotype X? Phenotype->RNAi Rescue Does a drug-resistant ABL1 mutant RESCUE Phenotype X? Phenotype->Rescue Alt_Inhibitor Does another ABL inhibitor cause Phenotype X? Phenotype->Alt_Inhibitor Conclusion Conclusion: On-Target or Off-Target? RNAi->Conclusion Rescue->Conclusion Alt_Inhibitor->Conclusion

Figure 3: Logic of using orthogonal methods to validate an observed phenotype.
Experimental Protocols
Protocol 1: Determining On-Target EC50 in CML Cells (e.g., K562)

This protocol describes how to determine the effective concentration of CHMFL-ABL-053 required to inhibit BCR-ABL signaling, using phosphorylation of its downstream target Crkl (p-Crkl) as a readout.

Materials:

  • K562 cells (or other BCR-ABL positive cell line)

  • CHMFL-ABL-053 stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium (e.g., RPMI + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibodies: anti-p-Crkl (Tyr207), anti-Crkl (total), anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Seed K562 cells in a 6-well plate at a density that allows for logarithmic growth (e.g., 0.5 x 10^6 cells/mL) and allow them to acclimate.

  • Compound Dilution: Prepare a serial dilution of CHMFL-ABL-053 in culture medium. A suggested concentration range based on the known GI50 is: 0 nM (vehicle), 1 nM, 5 nM, 10 nM, 25 nM, 50 nM, 100 nM, 500 nM.

  • Treatment: Add the diluted compound to the cells. Incubate for a duration known to be effective for signaling inhibition (e.g., 1-2 hours).[3]

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold lysis buffer.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-p-Crkl and anti-loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Strip and re-probe the membrane for total Crkl to ensure changes in phosphorylation are not due to changes in total protein levels.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the p-Crkl signal to the total Crkl signal for each lane.

    • Plot the normalized p-Crkl signal against the log of the CHMFL-ABL-053 concentration.

    • Fit the data to a sigmoidal dose-response curve using software like GraphPad Prism to calculate the EC50 value.[18]

References
  • DC Chemicals. (n.d.). CHMFL-ABL-053. Retrieved January 21, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. Retrieved January 21, 2026, from [Link]

  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. Retrieved January 21, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved January 21, 2026, from [Link]

  • Gurova, K., et al. (2018). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. PubMed. Retrieved January 21, 2026, from [Link]

  • Trepel, J., et al. (2015). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 21, 2026, from [Link]

  • aichat.physics.ucla.edu. (n.d.). Dot Language Graphviz. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved January 21, 2026, from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved January 21, 2026, from [Link]

  • Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Retrieved January 21, 2026, from [Link]

  • while true do;. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved January 21, 2026, from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved January 21, 2026, from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. Retrieved January 21, 2026, from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved January 21, 2026, from [Link]

  • Atlas Antibodies. (n.d.). Orthogonal Validation in IHC. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Retrieved January 21, 2026, from [Link]

  • GraphPad. (n.d.). Dose-response - Inhibition. GraphPad Prism 10 Curve Fitting Guide. Retrieved January 21, 2026, from [Link]

  • ICH. (n.d.). Dose-Response Information. Retrieved January 21, 2026, from [Link]

  • Wu, J., et al. (2019). Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML). NIH. Retrieved January 21, 2026, from [Link]

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][8][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Retrieved January 21, 2026, from [Link]

  • Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CAS No. 849035-90-1).[1] This document provides researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (CAS No. 849035-90-1).[1] This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important aniline derivative. Our goal is to bridge the gap between theoretical procedures and practical laboratory application by explaining the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic strategy for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline?

A1: The most robust and widely applicable strategy for synthesizing this molecule is a two-part approach. First, the synthesis of a key intermediate, 2-halo-5-(methylsulfonyl)aniline, is required. This is followed by a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to couple the aniline intermediate with piperidine.[2] This method is favored for its high functional group tolerance, broad substrate scope, and typically good-to-excellent yields, making it ideal for scaling.

Q2: What are the critical starting materials and how are they prepared?

A2: The primary starting materials are a suitable precursor for the aniline core and piperidine. The key challenge lies in the synthesis of the aniline intermediate, 2-Bromo-5-(methylsulfonyl)aniline . A reliable method for its preparation begins with commercially available 4-bromothioanisole. The synthesis involves three main steps:

  • Oxidation: The sulfide group of 4-bromothioanisole is oxidized to a sulfone.

  • Nitration: The aromatic ring is nitrated. The strongly deactivating and meta-directing sulfonyl group, combined with the ortho-, para-directing bromo group, directs the incoming nitro group to the desired position.

  • Reduction: The nitro group is reduced to the primary amine to yield the final intermediate.

Q3: The Buchwald-Hartwig amination can be sensitive. Which catalyst, ligand, and base combination do you recommend?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalytic system.[2][3] For the coupling of an electron-deficient aryl bromide with a secondary amine like piperidine, a highly active catalyst system is required.

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂) are common and effective pre-catalysts.[2]

  • Ligand: A bulky, electron-rich biarylphosphine ligand is critical. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent choices that promote the reductive elimination step and prevent side reactions.[4]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for this transformation. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrate is base-sensitive, though they may require higher temperatures.[4]

Q4: How should I monitor the reaction's progress and determine its endpoint?

A4: The reaction progress should be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A typical TLC analysis would involve spotting the reaction mixture alongside the starting aniline intermediate on a silica plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. LC-MS is a more definitive method, allowing for the direct observation of the mass-to-charge ratio of the product and the disappearance of the starting material. The reaction is considered complete when the limiting reagent (usually the aniline intermediate) is fully consumed.

Q5: What is the most effective method for purifying the final product?

A5: Purification is typically achieved via column chromatography on silica gel. A solvent system using a gradient of ethyl acetate in hexane or dichloromethane in hexane is generally effective for separating the product from catalyst residues and non-polar byproducts. For obtaining high-purity material, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane is highly recommended.[5][6] If purification proves difficult due to co-eluting impurities, converting the aniline product to its hydrochloride salt can facilitate purification through precipitation, after which the free base can be regenerated.[7]

Experimental Protocols & Methodologies
Part 1: Synthesis of 2-Bromo-5-(methylsulfonyl)aniline (Intermediate)

This three-step protocol outlines the preparation of the key aniline intermediate.

Synthesis_Workflow_Part1 A 4-Bromothioanisole B 1-Bromo-4-(methylsulfonyl)benzene A->B  m-CPBA or H₂O₂/AcOH   C 2-Nitro-1-bromo-4-(methylsulfonyl)benzene B->C  HNO₃/H₂SO₄   D 2-Bromo-5-(methylsulfonyl)aniline C->D  SnCl₂·2H₂O / EtOH   Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition pd_amido Pd(II) Amido Complex pd_complex->pd_amido Ligand Exchange & Deprotonation pd_amido->pd0 Catalyst Regeneration product Product (Ar-NR₂) pd_amido->product Reductive Elimination sub_ArX Ar-X sub_ArX->pd_complex sub_Amine R₂NH sub_Amine->pd_complex sub_Base Base sub_Base->pd_amido

Sources

Reference Data & Comparative Studies

Validation

The Enigmatic Profile of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline: A Comparative Analysis in the Kinase Inhibitor Landscape

For the attention of Researchers, Scientists, and Drug Development Professionals. In the expansive arena of kinase inhibitor discovery, the quest for novel scaffolds with high potency and selectivity is relentless.

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the expansive arena of kinase inhibitor discovery, the quest for novel scaffolds with high potency and selectivity is relentless. This guide delves into a comparative analysis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a compound whose publicly available biological data remains elusive, juxtaposed with established kinase inhibitors sharing similar structural motifs. While direct experimental data for the titular compound is not presently in the public domain, an examination of its constituent chemical features allows for a theoretical exploration of its potential efficacy and a roadmap for its empirical evaluation.

Deconstructing the Molecule: Potential Kinase Interactions

The structure of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline presents a compelling framework for kinase inhibition. The aniline core is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors, often serving as a crucial hinge-binding moiety that anchors the inhibitor to the ATP-binding pocket of the kinase. The piperidine ring, a prevalent feature in medicinal chemistry, can influence solubility, metabolic stability, and provide vectors for additional interactions within the kinase domain[1]. Furthermore, the methylsulfonyl group, an electron-withdrawing entity, can modulate the physicochemical properties of the molecule and potentially form hydrogen bonds with amino acid residues in the target protein.

Given these structural alerts, it is plausible to hypothesize that 5-(Methylsulfonyl)-2-piperidin-1-ylaniline could exhibit inhibitory activity against various kinase families. Structure-activity relationship (SAR) studies of other aniline-based kinase inhibitors have demonstrated that substitutions on the aniline ring can profoundly impact kinase selectivity and potency[2][3][4].

A Comparative Framework: Juxtaposition with Known Inhibitors

To contextualize the potential of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, we can draw comparisons with inhibitors that share its core structural elements.

Comparator Kinase Inhibitor Core Moiety Key Kinase Targets Noteworthy Features
Anilinoquinazolines (e.g., Gefitinib, Erlotinib) 4-AnilinoquinazolineEGFRThe anilino group is critical for binding to the EGFR kinase domain. Substitutions on this ring dictate selectivity and potency[4].
Anilinopyrimidines (e.g., Imatinib) AnilinopyrimidineABL, KIT, PDGFRDemonstrates how the aniline motif can be incorporated into different heterocyclic systems to achieve potent and selective kinase inhibition.
Piperidine-containing inhibitors (e.g., Ruxolitinib) PiperidineJAK1, JAK2The piperidine moiety contributes to the overall pharmacokinetic and pharmacodynamic profile of the drug[1].

This comparative table underscores the versatility of the aniline and piperidine scaffolds in kinase inhibitor design. The specific substitution pattern of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, with the methylsulfonyl and piperidinyl groups at positions 5 and 2 respectively, would likely confer a unique kinase selectivity profile that distinguishes it from these established drugs.

Charting the Course: Essential Experimental Validation

To ascertain the true efficacy of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a systematic and rigorous experimental cascade is imperative. The following outlines a logical workflow for its initial characterization.

experimental_workflow cluster_0 Initial Screening & Profiling cluster_1 Cellular & Functional Assays cluster_2 In Vivo Evaluation Biochemical_Screening Biochemical Kinase Panel Screening Selectivity_Profiling Selectivity Profiling Biochemical_Screening->Selectivity_Profiling Identifies initial hits Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., NanoBRET) Cell_Viability Cell Viability/Proliferation Assays Cellular_Target_Engagement->Cell_Viability Translates to cellular context Selectivity_Profiling->Cellular_Target_Engagement Confirms on-target activity Pathway_Analysis Downstream Pathway Modulation (Western Blot) Cell_Viability->Pathway_Analysis Elucidates mechanism Pharmacokinetics Pharmacokinetic Studies Pathway_Analysis->Pharmacokinetics Prepares for in vivo testing Efficacy_Models In Vivo Efficacy Models Pharmacokinetics->Efficacy_Models Determines dosing & efficacy

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline: A Comparative and Methodological Approach

For the researcher, scientist, and drug development professional, the journey from a novel compound to a validated therapeutic candidate is one of rigorous scientific inquiry. The compound 5-(Methylsulfonyl)-2-piperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the journey from a novel compound to a validated therapeutic candidate is one of rigorous scientific inquiry. The compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, with its distinct sulfonylaniline and piperidine moieties, represents a promising yet enigmatic starting point. While public-domain data on its specific biological activity is sparse[1], its structural components are present in a wide array of bioactive molecules, from kinase inhibitors to central nervous system agents[2][3][4].

This guide eschews a rigid template to provide a dynamic, logic-driven framework for elucidating and validating the mechanism of action (MoA) of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. We will explore potential biological targets based on structural analogy and lay out a comprehensive, multi-pronged experimental strategy to move from hypothesis to validated mechanism. This document is designed to be a practical companion for researchers embarking on the characterization of this or similar novel chemical entities.

Part 1: Deconstructing the Molecule: Hypothesizing Potential Mechanisms of Action

The structure of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline offers clues to its potential biological roles. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a versatile framework for interacting with biological targets[3]. The methylsulfonyl group, an electron-withdrawing moiety, can influence the electronic properties of the aniline ring system and participate in hydrogen bonding, while the aniline itself is a common feature in kinase inhibitors and other targeted therapies.

Based on these features and the broader landscape of pharmacologically active piperidine-containing molecules, we can hypothesize several potential target classes for this compound:

  • Protein Kinases: The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The general structure of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline bears some resemblance to scaffolds found in kinase inhibitors, which often feature a heterocyclic ring system and an aniline moiety that can interact with the ATP-binding pocket of the kinase[2].

  • G-Protein Coupled Receptors (GPCRs): Piperidine-containing compounds are well-represented as ligands for a variety of GPCRs, modulating signaling pathways involved in a vast array of physiological processes.

  • Ion Channels: The piperidine scaffold is also found in a number of ion channel modulators, where it can influence neuronal excitability and other cellular functions.

  • Enzyme Inhibition: Beyond kinases, the compound could potentially inhibit other classes of enzymes, such as cholinesterases or dipeptidyl peptidase 4 (DPP-4)[4][5].

The initial phase of MoA validation will, therefore, involve broad screening to narrow down these possibilities.

Part 2: A Step-by-Step Experimental Roadmap for MoA Validation

The following sections outline a logical and iterative experimental workflow to identify the molecular target of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline and validate its mechanism of action.

Phase 1: Unbiased Target Identification

The first step is to cast a wide net to identify potential interacting partners. This can be achieved through several complementary approaches:

  • Affinity-Based Methods:

    • Protocol: Immobilization and Affinity Chromatography-Mass Spectrometry (AC-MS).

      • Synthesize a derivative of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline with a reactive handle (e.g., a carboxylic acid or an amine) for immobilization, ensuring the modification is unlikely to disrupt the primary binding interactions.

      • Covalently couple the derivatized compound to a solid support (e.g., NHS-activated sepharose beads).

      • Incubate the affinity matrix with a complex protein lysate from a relevant cell line or tissue.

      • Wash the matrix extensively to remove non-specific binders.

      • Elute specifically bound proteins using an excess of the free compound.

      • Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Phenotypic Screening and Target Deconvolution:

    • Protocol: High-Content Imaging or Cellular Viability Screens.

      • Treat a panel of well-characterized cell lines (e.g., a cancer cell line panel) with a range of concentrations of the compound.

      • Use high-content imaging to assess changes in cellular morphology, protein localization, or other phenotypic markers. Alternatively, use a simple viability assay (e.g., CellTiter-Glo®) to identify sensitive and resistant cell lines.

      • For sensitive cell lines, employ "omics" approaches (proteomics, transcriptomics) to identify pathways perturbed by the compound, which can provide clues to its molecular target.

The following diagram illustrates the workflow for target identification:

A 5-(Methylsulfonyl)-2- piperidin-1-ylaniline B Synthesize Affinity Probe A->B C Immobilize on Solid Support B->C D Incubate with Cell Lysate C->D E Wash Non-Specific Binders D->E F Elute with Free Compound E->F G LC-MS/MS Analysis F->G H Identify Potential Targets G->H A Putative Target from Phase 1 B Express and Purify Protein A->B C Surface Plasmon Resonance (SPR) B->C D Isothermal Titration Calorimetry (ITC) B->D E Determine Binding Affinity (KD) and Kinetics C->E D->E F Validate Direct Interaction E->F A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Putative Target Kinase B->C D Downstream Substrate C->D E Phosphorylated Substrate D->E F Cellular Response (e.g., Proliferation) E->F G 5-(Methylsulfonyl)-2- piperidin-1-ylaniline (Hypothesized Inhibitor) G->C

Sources

Validation

5-(Methylsulfonyl)-2-piperidin-1-ylaniline versus other CCR5 antagonists: a comparative study

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of therapeutics primarily known for their r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of therapeutics primarily known for their role in inhibiting HIV-1 entry. Due to the limited publicly available data on the specific compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a CCR5 antagonist, this document will focus on a comparative analysis of well-characterized CCR5 antagonists. We will benchmark their performance using key experimental data and provide detailed protocols for the assays used in their evaluation. The insights herein are intended to guide researchers in the selection and development of novel CCR5-targeting therapies.

Introduction to CCR5 and Its Antagonism

The CCR5 receptor, a member of the G protein-coupled receptor (GPCR) family, is a key player in the immune system, primarily mediating the migration of T-cells and monocytes to sites of inflammation.[1] Crucially, it also serves as a co-receptor for the entry of the most common strains of HIV-1 into host cells.[2] This makes CCR5 a prime target for antiretroviral therapy.

CCR5 antagonists function by binding to the CCR5 receptor and inducing a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it, thereby blocking viral entry into the host cell.[3] This mechanism of action is distinct from other antiretroviral drug classes that target viral enzymes. The clinical validation of this approach is exemplified by the FDA-approved drug, Maraviroc.[1]

Comparative Landscape of CCR5 Antagonists

The landscape of CCR5 antagonists is diverse, encompassing small molecules and monoclonal antibodies, each with unique properties. While some have achieved clinical success, others have been discontinued due to safety or efficacy concerns.[3] This underscores the importance of rigorous comparative studies during drug development.

Here, we compare several notable CCR5 antagonists to illustrate the spectrum of activity and potential liabilities.

CompoundTypeMechanism of ActionKey Characteristics
Maraviroc Small MoleculeNegative allosteric modulator of CCR5.[3]FDA-approved for treating CCR5-tropic HIV-1 infection.[1] Generally well-tolerated.
Vicriviroc Small MoleculeBinds to a hydrophobic pocket in the CCR5 transmembrane helices.[4]Showed potent antiviral activity but development was halted due to concerns about malignancies in a clinical trial.[5]
Aplaviroc Small MoleculeBinds specifically to human CCR5.[6]Development was discontinued due to severe hepatotoxicity observed in clinical trials.
Cenicriviroc Small MoleculeDual antagonist of CCR5 and CCR2.[7]Investigated for HIV and non-alcoholic steatohepatitis (NASH) due to its anti-inflammatory effects.[7][8]
Leronlimab Monoclonal AntibodyBinds to the CCR5 receptor, blocking HIV-1 entry.[9]A humanized monoclonal antibody under investigation for HIV, cancer, and other indications.[10]

In-Depth Experimental Protocols for Antagonist Evaluation

The characterization of CCR5 antagonists relies on a battery of in vitro assays to determine their binding affinity, functional antagonism, and antiviral efficacy. Below are detailed protocols for key experiments.

CCR5 Binding Affinity Assay (Radioligand Displacement)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor, providing a measure of its binding affinity (Ki).

Protocol:

  • Cell Culture: Culture a cell line stably expressing high levels of human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

  • Membrane Preparation: Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable assay buffer.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and a serial dilution of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a CCR5 ligand (chemokine).

Protocol:

  • Cell Preparation: Use a CCR5-expressing cell line (e.g., CEMx174-CCR5) or primary cells like peripheral blood mononuclear cells (PBMCs). Resuspend the cells in assay medium.

  • Assay Setup: Use a 96-well chemotaxis plate with a porous membrane (e.g., Transwell®). In the lower chamber, add the assay medium containing a CCR5 chemokine (e.g., RANTES/CCL5) as the chemoattractant.

  • Cell Seeding: In the upper chamber, add the cell suspension pre-incubated with various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 2-4 hours).

  • Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.

  • Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the test compound concentration to determine the IC50 value.

HIV-1 Entry Assay (Pseudovirus-based)

This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells. It often utilizes pseudoviruses that express the HIV-1 envelope protein and a reporter gene (e.g., luciferase or GFP).

Protocol:

  • Cell Culture: Seed a CCR5-expressing target cell line (e.g., TZM-bl, which expresses CD4, CCR5, and CXCR4 and contains a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Compound Treatment: Pre-incubate the target cells with serial dilutions of the test compound for a short period (e.g., 30-60 minutes) at 37°C.

  • Viral Infection: Add a fixed amount of CCR5-tropic HIV-1 pseudovirus to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, integration, and reporter gene expression.

  • Reporter Gene Assay: Measure the reporter gene activity. For luciferase, lyse the cells and add a luciferase substrate, then measure the luminescence. For GFP, measure the fluorescence.

  • Data Analysis: Plot the percentage of inhibition of viral entry (relative to untreated control) against the logarithm of the test compound concentration to calculate the EC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of CCR5 antagonist activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for antagonist evaluation.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CD4 CD4 HIV-1 gp120->CD4 1. Binds CCR5 Ligand (e.g., RANTES) CCR5 Ligand (e.g., RANTES) CCR5 CCR5 CCR5 Ligand (e.g., RANTES)->CCR5 Binds G-protein G-protein CCR5->G-protein Activates Viral Entry Viral Entry CCR5->Viral Entry 3. Fusion & Entry CD4->CCR5 2. Conformational Change Downstream Signaling Ca2+ flux, Chemotaxis G-protein->Downstream Signaling CCR5 Antagonist CCR5 Antagonist CCR5 Antagonist->CCR5 Blocks Binding

Caption: CCR5 Signaling and HIV-1 Entry Pathway.

Experimental_Workflow cluster_discovery Compound Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_lead_optimization Lead Optimization Compound Library Compound Library Synthesis of Analogs Synthesis of Analogs Compound Library->Synthesis of Analogs Binding Assay 1. Binding Affinity (Ki) Synthesis of Analogs->Binding Assay Chemotaxis Assay 2. Functional Antagonism (IC50) Binding Assay->Chemotaxis Assay HIV-1 Entry Assay 3. Antiviral Efficacy (EC50) Chemotaxis Assay->HIV-1 Entry Assay ADME/Tox Profiling ADME/Tox Profiling HIV-1 Entry Assay->ADME/Tox Profiling Lead Candidates In Vivo Studies In Vivo Studies ADME/Tox Profiling->In Vivo Studies

Caption: Experimental Workflow for CCR5 Antagonist Evaluation.

Conclusion and Future Directions

The development of CCR5 antagonists has been a significant advancement in antiretroviral therapy, providing a unique mechanism to combat HIV-1. While Maraviroc stands as a clinical success, the journey of other antagonists highlights the challenges of drug development, including managing off-target effects and unforeseen toxicities. The lack of specific data on 5-(Methylsulfonyl)-2-piperidin-1-ylaniline underscores the vast chemical space yet to be explored for novel CCR5 modulators. Future research should focus on developing antagonists with improved safety profiles, broader activity against different HIV-1 strains, and potential applications in other inflammatory diseases and cancer. The experimental framework provided in this guide offers a robust starting point for the comprehensive evaluation of such novel chemical entities.

References

  • Vandekerckhove, L., Verhofstede, C., & Vogelaers, D. (2007).
  • Clinical Info. (2018). Co-receptor Tropism Assays - HIV Management Guidelines. National Institutes of Health. [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of medicinal chemistry, 47(23), 5613–5622.
  • Strizki, J. M., et al. (2005). Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1. Antimicrobial agents and chemotherapy, 49(12), 4911–4919.
  • CytoDyn. (2020).
  • Watson, C., et al. (2005). Maraviroc in the treatment of HIV infection.
  • Maeda, K., et al. (2007). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • PubChem. Aplaviroc. National Center for Biotechnology Information. [Link]

  • Clinical Info. (2018). Co-receptor Tropism Assays. National Institutes of Health. [Link]

  • Lalezari, J. P., et al. (2008). Phase 2 Study of the Safety and Efficacy of Vicriviroc, a CCR5 Inhibitor, in HIV-1-Infected, Treatment-Experienced Patients: AIDS Clinical Trials Group 5211. The Journal of infectious diseases, 197(5), 721–728.
  • Friedman, S. L., et al. (2016). A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis.
  • Wikipedia. Cenicriviroc. [Link]

  • Wikipedia. Leronlimab. [Link]

  • Wilen, C. B., Tilton, J. C., & Doms, R. W. (2011). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. Annual review of medicine, 63, 329–342.
  • Wikipedia. Maraviroc. [Link]

  • Wikipedia. Vicriviroc. [Link]

  • Wikipedia. Aplaviroc. [Link]

  • Taylor & Francis Online. Cenicriviroc – Knowledge and References. [Link]

Sources

Comparative

cross-reactivity profile of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

An Objective Guide to the Cross-Reactivity Profile of D-159687, a Selective PDE4D Allosteric Modulator For researchers and drug development professionals, the quest for target specificity is paramount. An ideal therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity Profile of D-159687, a Selective PDE4D Allosteric Modulator

For researchers and drug development professionals, the quest for target specificity is paramount. An ideal therapeutic agent should exhibit high affinity for its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target side effects and ambiguous experimental results. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline , more commonly known in scientific literature as D-159687 , a selective, negative allosteric modulator of Phosphodiesterase 4D (PDE4D).[1][2]

We will compare D-159687 against established tool compounds and inhibitors with different selectivity profiles to provide a clear, data-driven perspective. The analysis is grounded in standard biochemical and cellular profiling methodologies, explained herein, to offer a comprehensive framework for evaluating compound selectivity.

The Central Target: The Phosphodiesterase 4 (PDE4) Family

The PDE4 enzyme family is a critical regulator of intracellular signaling. By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 enzymes control a vast array of physiological processes, from inflammation to cognition. The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. While all four subtypes share a conserved catalytic domain, they have distinct tissue expression patterns and physiological roles.

This subtype diversity presents both a challenge and an opportunity. Non-selective PDE4 inhibitors, such as Rolipram, have shown therapeutic potential but are often plagued by side effects like nausea and emesis, which are linked to the inhibition of the PDE4D subtype in specific brain regions.[1] This has driven the development of subtype-selective inhibitors, like D-159687, which aims to harness the therapeutic benefits of PDE4 inhibition (e.g., for cognitive enhancement) while avoiding mechanism-based toxicities.[3][4]

cluster_membrane Cell Membrane GPCR GPCR (e.g., β-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 (A, B, C, D) cAMP->PDE4 Hydrolyzed by CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Synaptic Plasticity, Inflammation) CREB->Response AMP AMP PDE4->AMP D159687 D-159687 D159687->PDE4 Inhibits

Caption: The cAMP signaling cascade, highlighting the regulatory role of PDE4.

Comparative Compounds

To contextualize the selectivity of D-159687, we compare it against two key compounds:

  • Rolipram: A first-generation, non-selective PDE4 inhibitor. It is a widely used tool compound for studying the broad effects of PDE4 inhibition but is known to cause significant side effects.[2]

  • A-33: A selective inhibitor of the PDE4B subtype. Comparing D-159687 to A-33 helps illustrate how selectivity for different PDE4 subtypes can lead to distinct pharmacological effects.[3][5]

Comparative Selectivity Data

The primary measure of a compound's selectivity is its relative potency against different targets. The following table summarizes the inhibitory activity (IC₅₀) of D-159687 and comparative compounds against the four human PDE4 subtypes.

CompoundTargetIC₅₀ (nM)Selectivity ProfileKey References
D-159687 PDE4D ~50-100 nM Selective for PDE4D [2][3][5]
PDE4B>10,000 nM>100-fold vs. PDE4B[3]
Other PDEs (1-11)No significant inhibitionHighly selective within PDE family[6]
Rolipram PDE4A/B/C/D100-1000 nMNon-selective pan-PDE4 [2]
A-33 PDE4B ~60 nM Selective for PDE4B [3]
PDE4D>10,000 nM>160-fold vs. PDE4D[3]

Note: IC₅₀ values are approximate and can vary based on assay conditions. The key takeaway is the relative potency and selectivity.

Furthermore, broad cross-reactivity screening is essential to identify potential off-target liabilities. D-159687 was profiled against a standard panel of 64 common off-targets, including G-protein coupled receptors, ion channels, and transporters, and was found to have no significant cross-reactivity.[6] This "clean" profile is a hallmark of a well-designed, target-specific compound.

Methodologies for Assessing Cross-Reactivity

Objective evaluation of a compound's selectivity profile relies on standardized, robust experimental protocols. Below are the core methodologies used to generate the type of data presented in this guide.

Protocol 1: PDE4 Subtype Biochemical Assay

This protocol determines a compound's potency (IC₅₀) against each of the four purified PDE4 enzyme subtypes.

Principle: This is a competitive assay where the inhibitor competes with the cAMP substrate. The amount of product (AMP) generated is measured, often via a secondary reaction that produces a fluorescent signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are purified.

  • Compound Dilution: A serial dilution of the test compound (e.g., D-159687) is prepared in a multi-well plate. DMSO is used as a vehicle control.

  • Reaction Initiation: A reaction mixture containing the specific PDE4 enzyme subtype and a fluorescently labeled cAMP substrate is added to each well.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination & Detection: A stop solution containing a binding agent that specifically recognizes the fluorescent AMP product is added. The fluorescence polarization (FP) is then read by a plate reader. A high FP signal corresponds to low enzyme activity (high inhibition).

  • Data Analysis: The FP signal is converted to percent inhibition relative to controls. The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic model.

Protocol 2: Broad Off-Target Liability Screening

This workflow outlines how a compound is screened against a large panel of diverse biological targets to proactively identify potential safety liabilities.

Principle: Radioligand binding assays are the gold standard for this type of screening. The test compound's ability to displace a known, radioactively labeled ligand from a specific receptor, channel, or transporter is measured.

cluster_workflow Broad Panel Screening Workflow start Test Compound (e.g., D-159687 at 10 µM) prep Prepare Assay Plates: One Target Per Well (Receptor, Ion Channel, etc.) start->prep add_ligand Add Target-Specific Radioligand ([³H]-Ligand) prep->add_ligand add_compound Add Test Compound or Vehicle Control add_ligand->add_compound incubate Incubate to Reach Binding Equilibrium add_compound->incubate separate Separate Bound from Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Calculate % Displacement vs. Control quantify->analyze report Identify Hits (e.g., >50% Displacement) analyze->report

Caption: Workflow for a typical broad off-target liability screen.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying that a compound engages its target within the complex environment of a living cell.[7][8]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can confirm direct physical interaction.[9][10]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells that endogenously express the target (e.g., PDE4D) and treat them with the test compound (D-159687) or vehicle (DMSO) for a set time.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling.

  • Cell Lysis: Lyse the cells to release their protein contents (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (PDE4D) using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.

Conclusion and Expert Interpretation

The available data strongly indicates that D-159687 is a highly selective inhibitor of the PDE4D enzyme. Its cross-reactivity profile reveals two key strengths:

  • Intra-Family Selectivity: D-159687 demonstrates potent inhibition of PDE4D with minimal activity against other PDE4 subtypes (A, B, C). This is in stark contrast to non-selective inhibitors like Rolipram. This subtype selectivity is the molecular basis for its distinct pharmacological profile, which has been shown to be pro-cognitive without the emetic effects associated with pan-PDE4 inhibition.[2][3]

  • Broad Kinome and Target-Class Selectivity: Screening against a wide panel of common off-targets shows a lack of significant interactions, suggesting a low probability of unintended pharmacological effects.[6] This "clean" profile makes D-159687 a superior tool for specifically interrogating the function of PDE4D in cellular and in vivo models.

References

  • BenchChem. (n.d.). A Head-to-Head Comparison of p38 MAPK Inhibitors: A Guide for Researchers.
  • Bentham Science Publishers. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery, 2(7), 516-521.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580.
  • Tocris Bioscience. (n.d.). SB 203580.
  • MedChemExpress. (n.d.). Doramapimod (BIRB 796).
  • APExBIO. (n.d.). BIRB 796 (Doramapimod).
  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Jove. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 235-47.
  • Titus, S. A., et al. (2017). A Negative Allosteric Modulator of PDE4D Enhances Learning after Traumatic Brain Injury. Journal of Neurotrauma, 34(11), 1944-1953.
  • Pärn, T., et al. (2013). CETSA.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Zhang, C., et al. (2017). Comparison of the Pharmacological Profiles of Selective PDE4B and PDE4D Inhibitors in the Central Nervous System. Scientific Reports, 7, 40115.
  • Muo, I. M., et al. (2018). Compound D159687, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function. Biochemical and Biophysical Research Communications, 506(4), 1059-1064.
  • Blednov, Y. A., et al. (2023). Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice. Neuropharmacology, 237, 109633.
  • Conti, M., et al. (2020). PDE4D: A Multipurpose Pharmacological Target. International Journal of Molecular Sciences, 21(23), 9217.
  • Kida, S., et al. (2021). Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways. Neuropsychopharmacology, 46(6), 1173-1182.

Sources

Validation

The 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology. The 2-substituted aniline motif is a privileged scaffold, frequently appearing in clinical and preclinical kinase inhibitors. This guide delves into the structure-activity relationship (SAR) studies of analogs based on the 5-(methylsulfonyl)-2-piperidin-1-ylaniline core, a scaffold with significant potential for the development of potent and selective kinase inhibitors. By drawing comparisons with structurally related compounds from recent literature, this document aims to provide a comprehensive analysis of how molecular modifications influence biological activity, offering a valuable resource for researchers in the field.

The Core Scaffold: Physicochemical Properties and Rationale for Exploration

The 5-(methylsulfonyl)-2-piperidin-1-ylaniline scaffold combines several key features that make it an attractive starting point for kinase inhibitor design. The aniline nitrogen provides a crucial hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding site. The piperidine moiety can modulate solubility and metabolic stability, while also providing a vector for exploring interactions with the solvent-exposed region of the kinase.[1] The electron-withdrawing methylsulfonyl group at the 5-position can influence the pKa of the aniline nitrogen and potentially engage in additional interactions within the binding pocket.

Comparative SAR Analysis of Structurally Related Kinase Inhibitors

While a dedicated, comprehensive SAR study on the 5-(methylsulfonyl)-2-piperidin-1-ylaniline scaffold is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally analogous compounds, particularly those targeting kinases like Mer, c-Met, and mTOR.[2][3][4]

Modifications on the Aniline Ring

The substitution pattern on the aniline ring is critical for kinase inhibitory activity. In a series of 2-substituted aniline pyrimidine derivatives developed as dual Mer/c-Met inhibitors, various substituents on the aniline moiety were explored.[2][3]

Table 1: Impact of Aniline Ring Substitution on Kinase Inhibitory Activity (Exemplary Data from Related Series)

Compound IDAniline SubstitutionMer IC50 (nM)c-Met IC50 (nM)
18c 2-(4-fluorophenyl)18.5 ± 2.333.6 ± 4.3
17c 2-(4-chlorophenyl)6.4 ± 1.826.1 ± 7.7

Data extracted from a study on 2-substituted aniline pyrimidine derivatives as Mer/c-Met inhibitors.[2][3]

These findings suggest that halogen substitution at the para-position of a phenyl group at the 2-position of the aniline can be favorable for potent kinase inhibition. The methylsulfonyl group at the 5-position in our core scaffold is expected to significantly influence the electronic properties of the aniline ring, potentially enhancing binding affinity.

The Role of the Piperidine Moiety

The piperidine ring in the 5-(methylsulfonyl)-2-piperidin-1-ylaniline scaffold offers multiple avenues for modification to optimize pharmacokinetic and pharmacodynamic properties. Studies on piperidine-substituted quinolones have shown that substitution on the piperidine ring can impact clearance rates and oral bioavailability.[5]

General SAR observations for the piperidine moiety from related studies:

  • Substitution: Small alkyl or trifluoromethyl groups on the piperidine ring can be tolerated and may improve metabolic stability.[5]

  • Fused Rings: Fusing a phenyl group to the piperidine can be explored to create more rigid analogs and probe for additional hydrophobic interactions.[5]

  • Replacement: Replacing the piperidine with other cyclic amines, such as piperazine or morpholine, can significantly alter the compound's properties and biological activity.[6]

The following diagram illustrates the key points of modification on the core scaffold and the general SAR trends observed in related compound series.

SAR_Summary cluster_scaffold 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Core cluster_piperidine Piperidine Modifications cluster_aniline Aniline Modifications cluster_activity Biological Outcome Core Aniline-SO2Me (Hinge Binding) Piperidine_Subst Substitution (Alkyl, CF3) Core->Piperidine_Subst Impacts Metabolic Stability Piperidine_Replacement Ring Replacement (Piperazine, Morpholine) Core->Piperidine_Replacement Modulates Solubility & Activity Piperidine_Fused Fused Rings Core->Piperidine_Fused Increases Rigidity Aniline_Subst Substitution (Halogens, Alkyl) Core->Aniline_Subst Influences Binding Affinity PK Pharmacokinetics Piperidine_Subst->PK Potency Potency Piperidine_Replacement->Potency Selectivity Selectivity Piperidine_Replacement->Selectivity Piperidine_Fused->Potency Aniline_Subst->Potency

Caption: Key modification points and their general impact on the biological properties of 2-(piperidin-1-yl)aniline analogs.

Experimental Protocols

To facilitate further research and comparison, this section provides detailed methodologies for the synthesis and biological evaluation of analogs based on the 5-(methylsulfonyl)-2-piperidin-1-ylaniline scaffold, adapted from studies on similar compounds.[2][6]

General Synthetic Scheme

The synthesis of 5-(methylsulfonyl)-2-piperidin-1-ylaniline analogs typically involves a nucleophilic aromatic substitution reaction followed by further modifications.

Synthesis_Workflow Start Starting Material (e.g., 2-Fluoro-5-methylsulfonyl-nitrobenzene) Intermediate1 Nucleophilic Substitution with Piperidine Start->Intermediate1 Piperidine, Base, Solvent Intermediate2 Reduction of Nitro Group to Aniline Intermediate1->Intermediate2 e.g., Fe/NH4Cl or H2/Pd-C Final_Product Further Derivatization (e.g., Amide Coupling) Intermediate2->Final_Product Acid Chloride, Pyridine

Caption: A general synthetic workflow for the preparation of 5-(methylsulfonyl)-2-piperidin-1-ylaniline analogs.

Step-by-Step Protocol for Synthesis:

  • Nucleophilic Aromatic Substitution: To a solution of a suitable starting material (e.g., 2-fluoro-5-methylsulfonyl-nitrobenzene) in a solvent such as toluene, add the desired piperidine derivative and a base (e.g., K2CO3). Heat the reaction mixture to reflux and monitor by TLC until completion. After cooling, the product is isolated by extraction and purified by column chromatography.[6]

  • Nitro Group Reduction: The resulting nitrobenzene derivative is dissolved in a suitable solvent (e.g., ethanol/water). A reducing agent such as iron powder and ammonium chloride, or catalytic hydrogenation (H2 over Pd/C), is used to reduce the nitro group to an aniline. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.[6]

  • Further Derivatization (e.g., Amide Formation): The synthesized aniline can be further derivatized. For example, to form an amide, the aniline is dissolved in a solvent like pyridine, and the desired acid chloride is added. The reaction is stirred at room temperature until completion. The final product is then isolated and purified.[6]

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Step-by-Step Protocol for Kinase Assay:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, and test compounds.

  • Assay Procedure: The assay is performed in a microplate format. The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

The 5-(methylsulfonyl)-2-piperidin-1-ylaniline scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the SAR of structurally related compounds, key areas for modification to enhance potency, selectivity, and pharmacokinetic properties have been identified. Future work should focus on the systematic exploration of substitutions on both the aniline and piperidine rings of this core structure. In particular, the introduction of various substituents at the 4-position of the piperidine ring and the exploration of different electron-withdrawing and -donating groups on the aniline ring could lead to the discovery of highly potent and selective kinase inhibitors with therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such analogs, paving the way for further advancements in this area of drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules. [Link]

  • US Patent 9,593,098 B2 - Compounds and compositions for modulating EGFR mutant kinase activities. (2017).
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2022). Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (2022). Molecules. [Link]

  • Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2015). Journal of Experimental and Clinical Medicine. [Link]

  • Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. (2012). PubChem. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). RSC Medicinal Chemistry. [Link]

  • 3-Z-1-(4-(N-(4-METHYL-PIPERAZIN-1-YL)- METHYLCARBONYL)-N-METHYL-AMINO)- ANILINO)-1-PHENYL-METHYLENE-6- METHOXYCARBONYL-2-INDOLINONE MONOETHANESULPHONATE AND THE USE THEREOFAS A PHARMACEUTICAL COMPOSITION - Patent US-7119093-B2. (2006).
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-7407955-B2. (2008).
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][7]naphthyridin-2(1H)- one. (2011). Journal of Medicinal Chemistry. [Link]

  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2014). ResearchGate. [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8178541-B2. (2012). PubChem. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2016). Molecules. [Link]

Sources

Comparative

Independent Verification of the Biological Activity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline: A Comparative and Methodological Guide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous, independent verification. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous, independent verification. This guide provides a comprehensive framework for elucidating the biological activity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a molecule incorporating both the privileged piperidine scaffold and the pharmacologically significant sulfonylaniline motif. In the absence of established biological targets for this specific molecule, we present a systematic, multi-tiered screening approach to uncover its potential therapeutic value. This document is structured to empower researchers with the rationale behind experimental choices, detailed protocols for execution, and a comparative context for data interpretation.

Introduction: Deconstructing 5-(Methylsulfonyl)-2-piperidin-1-ylaniline for Bioactivity Prediction

The chemical architecture of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline offers tantalizing clues to its potential biological functions. The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of approved drugs targeting the central nervous system, infectious diseases, and cancer.[1][2][3][4] Its conformational flexibility and ability to engage in various molecular interactions contribute to its success as a pharmacophore.[4] The sulfonylaniline moiety is also a well-recognized pharmacophore present in various therapeutic agents, known for its hydrogen bonding capabilities and metabolic stability.[5][6]

Given these structural alerts, we can hypothesize a range of potential biological activities for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, including but not limited to:

  • Neurological Activity: Targeting enzymes like acetylcholinesterase (AChE) or transporters such as the serotonin transporter (SERT).

  • Anti-inflammatory Effects: Potentially through the inhibition of pathways like the NLRP3 inflammasome.

  • Metabolic Regulation: Targeting enzymes such as dipeptidyl peptidase-IV (DPP-IV).

  • Antimicrobial Properties: Particularly antifungal activity, a known attribute of some piperidine derivatives.

This guide will outline a strategic workflow to test these hypotheses, beginning with broad in vitro screening and culminating in more focused in vivo validation for any confirmed activities.

Tier 1: Initial In Vitro Screening and Cytotoxicity Profiling

The primary objective of this initial phase is to cast a wide net, screening for a range of potential biological activities in a cost-effective and high-throughput manner. It is imperative to first assess the compound's intrinsic cytotoxicity to ensure that any observed activity in subsequent assays is not a result of cell death.

Foundational Cytotoxicity Assessment

Causality of Experimental Choice: Before evaluating specific biological activities, it is crucial to determine the concentration range at which 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is non-toxic to cells. This ensures that any observed effects in subsequent functional assays are due to specific molecular interactions rather than general cytotoxicity. We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T for general toxicity, or a neuronally-derived line like SH-SY5Y if focusing on neurological effects) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Experimental Protocol: LDH Cytotoxicity Assay [7][8][9][10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity Profile

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0.1
1
10
50
100
Broad-Spectrum Bioactivity Screening

Based on the cytotoxicity data, select a non-toxic concentration range for the following screening assays.

Workflow for Tier 1 Screening

Caption: Tier 1 screening workflow for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

a) Cholinesterase Inhibition Assay (Ellman's Method) [11][12][13]

  • Rationale: To investigate potential anti-Alzheimer's activity.

  • Protocol:

    • In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL acetylcholinesterase (AChE) enzyme.

    • Measure the absorbance at 412 nm every minute for 15 minutes.

  • Comparative Control: Donepezil.

b) DPP-IV Inhibition Assay [14][15][16][17][18]

  • Rationale: To explore potential anti-diabetic activity.

  • Protocol:

    • Use a commercially available fluorescence-based DPP-IV inhibitor screening kit.

    • In a 96-well plate, add recombinant human DPP-IV enzyme to the assay buffer.

    • Add the test compound at various concentrations.

    • Add the fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Incubate at 37°C for 30 minutes.

    • Measure fluorescence at Ex/Em = 360/460 nm.

  • Comparative Control: Sitagliptin.

c) Antifungal Susceptibility Testing [19][20][21][22]

  • Rationale: To assess antimicrobial properties.

  • Protocol (Broth Microdilution):

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

    • Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • Incubate at 35°C for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth.

  • Comparative Control: Fluconazole or Amphotericin B.

Data Presentation: Tier 1 Screening Results

AssayTarget% Inhibition at [X µM]IC₅₀ / MIC (µM)Positive Control IC₅₀ (µM)
CholinesteraseAChEDonepezil: ~0.02
DPP-IVDPP-IVSitagliptin: ~0.019
AntifungalC. albicansFluconazole: ~0.5-4

Tier 2: In-Depth In Vitro Characterization and Mechanism of Action

Should a "hit" be identified in Tier 1, the next logical step is to confirm this activity and begin to elucidate the mechanism of action.

Workflow for Tier 2 Validation

Caption: Tier 2 in vitro validation workflow.

Dose-Response and Potency Determination

For any confirmed activity, a full dose-response curve should be generated to accurately determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). This involves a more granular serial dilution of the compound around the initially identified active concentration.

Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. For example, if 5-(Methylsulfonyl)-2-piperidin-1-ylaniline inhibits AChE, it should also be tested against butyrylcholinesterase (BChE) to determine its selectivity. Similarly, a DPP-IV inhibitor should be tested against other related proteases like DPP-8 and DPP-9.[23]

Mechanism of Action (MoA) Studies

The experimental design for MoA studies will be target-dependent.

  • For Enzyme Inhibitors (e.g., AChE, DPP-IV): Enzyme kinetics studies (e.g., Lineweaver-Burk plots) should be performed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

  • For Antifungal Activity: A time-kill kinetics assay can provide insights into whether the compound is fungicidal or fungistatic.

  • For Receptor/Transporter Ligands (e.g., SERT): Radioligand binding assays can be used to determine the binding affinity (Ki) of the compound for the target.

Tier 3: In Vivo Efficacy and Preliminary Safety Assessment

Promising in vitro data warrants investigation in a relevant animal model. The choice of model is contingent on the validated in vitro activity.

Animal Models of Disease
  • Alzheimer's Disease (if AChE inhibition is confirmed): A scopolamine-induced amnesia model in rodents can be used to assess effects on cognition.[24][25] Behavioral tests such as the Morris water maze or Y-maze would be appropriate endpoints.[26]

  • Type 2 Diabetes (if DPP-IV inhibition is confirmed): An oral glucose tolerance test (OGTT) in rats or mice can be used to evaluate the compound's ability to improve glucose homeostasis.[14][27]

  • Fungal Infections (if antifungal activity is confirmed): A murine model of systemic candidiasis can be employed, with endpoints including fungal burden in target organs and survival rates.[20][21][22][28]

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Immunosuppression (if necessary): Administer cyclophosphamide to mice to induce a neutropenic state.

  • Infection: Intravenously inject a standardized inoculum of C. albicans.

  • Treatment: Administer 5-(Methylsulfonyl)-2-piperidin-1-ylaniline at various doses (e.g., via oral gavage or intraperitoneal injection) for a specified duration. Include a vehicle control group and a positive control group (e.g., fluconazole).

  • Endpoint Analysis:

    • Survival: Monitor and record survival daily.

    • Fungal Burden: At the end of the study, euthanize the animals, harvest organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions to determine the CFU/gram of tissue.

Data Presentation: In Vivo Antifungal Efficacy

Treatment GroupDose (mg/kg)Mean Survival (Days)Fungal Burden in Kidneys (log CFU/g)
Vehicle Control-
5-(Methylsulfonyl)-2-piperidin-1-ylanilineLow
5-(Methylsulfonyl)-2-piperidin-1-ylanilineHigh
Fluconazole10

Conclusion: Synthesizing the Evidence

This guide provides a robust, hypothesis-driven framework for the independent verification of the biological activity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. By systematically progressing through tiers of in vitro screening, in-depth characterization, and in vivo validation, researchers can build a comprehensive profile of this novel chemical entity. The emphasis on appropriate controls, mechanistic studies, and comparative analysis will ensure the generation of high-quality, reproducible data, thereby providing a solid foundation for any future drug development efforts.

References

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Image attached to a research paper]. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Nutrients. (2021). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PMC. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2023). Peer review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Retrieved from [Link]

  • Journal of Neuroinflammation. (2021). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods. [Image attached to a research paper]. Retrieved from [Link]

  • Current Protocols. (2020). Inflammasome assays in vitro and in mouse models. PMC. Retrieved from [Link]

  • Future Science OA. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PMC. Retrieved from [Link]

  • Molecules. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. Retrieved from [Link]

  • Methods in Molecular Biology. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Antibiotics. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. Retrieved from [Link]

  • Molecules. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI. Retrieved from [Link]

  • ScienceOpen. (2023). Animal models of Alzheimer's disease: preclinical insights and challenges. Retrieved from [Link]

  • Diabetes. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Retrieved from [Link]

  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Alzheimer’s Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. MDPI. Retrieved from [Link]

  • Scientific Reports. (2017). The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. PMC. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • PNAS. (2021). Identification of the potassium-binding site in serotonin transporter. Retrieved from [Link]

  • Frontiers in Nutrition. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Retrieved from [Link]

  • MDPI. (2022). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. Retrieved from [Link]

  • Xia & He Publishing Inc. (2023). Inducing Agents for Alzheimer's Disease in Animal Models. Retrieved from [Link]

  • Cells. (2021). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PMC. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Retrieved from [Link]

  • PLOS ONE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • ACS Omega. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]

  • Microbial Cell. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]

  • Limav. (n.d.). Animal models of Alzheimer's disease and drug development. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • JoVE. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. Retrieved from [Link]

  • Bioorganic Chemistry. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. Retrieved from [Link]

  • Creative BioMart. (n.d.). Dipeptidyl peptidase IV Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Medscape. (n.d.). Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Medical Mycology. (2007). Animal models: an important tool in mycology. Oxford Academic. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026). The search for dipeptidyl peptidase iv (DPP4) inhibitors for the treatment of type 2 diabetes: an in-silico study. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Debio 1347/CH5183284): Correlating In Vitro Potency with In Vivo Efficacy

For drug development professionals navigating the complex landscape of oncology therapeutics, the journey from a promising molecule in a test tube to a viable clinical candidate is fraught with challenges. A critical jun...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals navigating the complex landscape of oncology therapeutics, the journey from a promising molecule in a test tube to a viable clinical candidate is fraught with challenges. A critical juncture in this process is the translation of in vitro findings to in vivo models. This guide provides a comprehensive comparison of the in vitro and in vivo results for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, also known as Debio 1347 or CH5183284, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. By dissecting the experimental data and the underlying methodologies, we aim to provide researchers with a framework for understanding the preclinical profile of this compound and for designing their own robust evaluation strategies.

Introduction to 5-(Methylsulfonyl)-2-piperidin-1-ylaniline: A Selective FGFR Inhibitor

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is an orally available small molecule that has garnered significant interest for its selective inhibition of the FGFR family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in various cancers.[1][3][4] This makes selective FGFR inhibitors like Debio 1347 a promising therapeutic strategy for patients with tumors harboring these specific genetic alterations.[1][5] This guide will delve into the preclinical data that has supported its clinical investigation.

In Vitro Characterization: Defining Potency and Selectivity

The initial assessment of any potential drug candidate begins with rigorous in vitro testing to determine its potency, selectivity, and mechanism of action. For 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a variety of biochemical and cell-based assays have been employed to establish its profile as a selective FGFR inhibitor.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are fundamental in quantifying the direct interaction between an inhibitor and its target enzyme.[6][7] For Debio 1347, these assays have been crucial in determining its inhibitory concentration (IC50) against the FGFR family.

Table 1: In Vitro Biochemical Potency of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Debio 1347/CH5183284)

TargetIC50 (nM)
FGFR19.3[2][8]
FGFR27.6[2][8]
FGFR322[2][8]
FGFR4290[2][8]

The data clearly demonstrates a high affinity for FGFR1, 2, and 3, with significantly lower potency against FGFR4, highlighting its selectivity within the FGFR family.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the IC50 of an inhibitor against a specific kinase.[9][10]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and a buffer solution with optimized concentrations of ATP (often at or near the Km for ATP) and necessary co-factors.[6]

  • Inhibitor Addition: Add varying concentrations of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Measurement: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP using a filter-based method.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Kinase Purified Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Buffer Reaction Buffer Buffer->Reaction_Mix Inhibitor Debio 1347 (Varying Conc.) Inhibitor->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Add [γ-³³P]ATP Filtration Filter Separation Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc

In Vitro Kinase Assay Workflow

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays provide direct target engagement data, cell-based assays are essential to confirm that the inhibitor can effectively modulate its target within a cellular environment.

5-(Methylsulfonyl)-2-piperidin-1-ylaniline has demonstrated potent inhibition of FGFR autophosphorylation in cancer cell lines with known FGFR genetic alterations.[8] For instance, it effectively prevents the autophosphorylation of FGFR1, FGFR2, and FGFR3 in cell lines such as DMS114 (FGFR1 amplification), SNU-16 (FGFR2 amplification), and KMS11 (FGFR3 mutation) at concentrations between 100 to 300 nM.[8] This inhibition of receptor activation translates into antiproliferative activity against these cancer cell lines.[8] A notable feature of this compound is its ability to inhibit the FGFR2 gatekeeper mutation (V564F), which can confer resistance to other FGFR inhibitors.[1][8]

In Vivo Evaluation: Translating In Vitro Potency to Antitumor Efficacy

The ultimate preclinical validation for a cancer therapeutic lies in its ability to inhibit tumor growth in vivo.[11][12] Animal models, such as xenografts, are indispensable for evaluating a drug's efficacy, pharmacokinetics, and toxicity in a living system.[11][13][14][15]

Xenograft Models: Assessing Antitumor Activity

5-(Methylsulfonyl)-2-piperidin-1-ylaniline has demonstrated significant and selective antitumor activity in various xenograft models harboring FGFR genetic alterations when administered orally.[8][16]

Table 2: In Vivo Antitumor Efficacy of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Debio 1347/CH5183284) in Xenograft Models

Cancer TypeCell Line/ModelFGFR AlterationRoute of AdministrationDose (mg/kg/day)Antitumor ActivityReference(s)
LeukemiaKG1FGFR1OP-FGFR1 fusionOral100Significant[8][16]
Gastric CancerSNU-16FGFR2 amplificationOral100Significant[8]
Endometrial CancerMFE-280FGFR2 S252W mutationOral100Significant[8][16]
Bladder CancerUM-UC-14FGFR3 S249C mutationOral100Significant[8][16]
Bladder CancerRT112/84FGFR3-TACC3 fusionOral100Significant[8][16]
NSCLC PDX ModelLION 137FGFR amplificationOral-Dose-dependent[17]

These in vivo studies corroborate the in vitro findings, demonstrating that the potent inhibition of FGFR signaling translates into a tangible therapeutic effect in preclinical models of cancers driven by FGFR alterations.

Experimental Protocol: Xenograft Tumor Growth Study

This protocol describes a typical workflow for evaluating the in vivo efficacy of an anticancer agent.[11][12]

  • Cell Culture and Implantation: Culture the selected cancer cell line (e.g., SNU-16) and implant the cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer 5-(Methylsulfonyl)-2-piperidin-1-ylaniline orally to the treatment group at the specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Regularly measure tumor volume and monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).

  • Data Evaluation: Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.

In_Vivo_Workflow cluster_prep Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Drug_Admin Oral Administration of Debio 1347 Randomization->Drug_Admin Vehicle_Admin Vehicle Administration (Control) Randomization->Vehicle_Admin Monitoring Tumor & Body Weight Monitoring Drug_Admin->Monitoring Vehicle_Admin->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision & Analysis Euthanasia->Tumor_Excision Efficacy_Eval Efficacy Evaluation Tumor_Excision->Efficacy_Eval

In Vivo Xenograft Study Workflow

Mechanism of Action: An ATP-Competitive Inhibitor

The molecular mechanism underlying the inhibitory activity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline has been elucidated through structural studies. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of FGFR1, 2, and 3.[1][2] This mode of action prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[17]

Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation Debio1347 Debio 1347 Debio1347->FGFR Inhibits ATP ATP ATP->FGFR ADP ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

FGFR Signaling and Inhibition by Debio 1347

Bridging the Gap: Correlation Between In Vitro and In Vivo Data

The preclinical data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline presents a compelling case for the strong correlation between its in vitro potency and in vivo efficacy. The nanomolar IC50 values against FGFR1, 2, and 3 in biochemical assays, coupled with the effective inhibition of receptor phosphorylation and cell proliferation in FGFR-altered cell lines, provided a solid rationale for its in vivo testing. The subsequent demonstration of significant tumor growth inhibition in xenograft models harboring the same FGFR alterations at well-tolerated oral doses validates the in vitro findings and underscores the compound's potential as a targeted therapy.

This strong correlation is a critical factor in the decision-making process for advancing a compound into clinical development. The journey of Debio 1347 into Phase I and II clinical trials further attests to the predictive power of these preclinical studies.[3][5][18][19][20][21][22]

Conclusion

The preclinical evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (Debio 1347/CH5183284) serves as an exemplary case study for the successful translation of in vitro activity to in vivo efficacy. Its potent and selective inhibition of FGFR1, 2, and 3, demonstrated through a combination of biochemical and cell-based assays, directly correlates with its robust antitumor activity in xenograft models of cancers with FGFR genetic alterations. For researchers in the field, this guide highlights the importance of a multi-faceted approach to preclinical drug evaluation, where a deep understanding of the molecular target, rigorous in vitro characterization, and well-designed in vivo studies are paramount for the successful development of novel cancer therapeutics.

References

  • Biocompare. In Vivo Models. [Link]

  • Champions Oncology. In Vivo Preclinical Mouse Models. [Link]

  • ClinicalTrials.gov. Debio 1347-101 Phase I Trial in Advanced Solid Tumours With Fibroblast Growth Factor Receptor (FGFR) Alterations. [Link]

  • ASCO Publications. FUZE clinical trial: a phase 2 study of Debio 1347 in FGFR fusion-positive advanced solid tumors irrespectively of tumor histology. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • AACR Journals. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. [Link]

  • Charles River Laboratories. Cancer Models. [Link]

  • NIH. In vivo models in breast cancer research: progress, challenges and future directions. [Link]

  • PubMed Central. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. [Link]

  • PubMed. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. [Link]

  • Clinical Trials GPS. Debio 1347-101 Phase I Trial in Advanced Solid Tumours With Fibroblast Growth Factor Receptor (FGFR) Alterations. [Link]

  • PubMed. The fibroblast growth factor receptor genetic status as a potential predictor of the sensitivity to CH5183284/Debio 1347, a novel selective FGFR inhibitor. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • AACR Journals. Abstract 2533: Design and preclinical profile of CH5183284/Debio 1347, a novel orally available and selective FGFR inhibitor acting on a gatekeeper mutant of FGFR2. [Link]

  • Debiopharm. DEBIO 1347 In Patients With GastroIntestinal Cancers Harboring An FGFR Gene Fusion: Preliminary Results. [Link]

  • Debiopharm. Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor. [Link]

  • PubMed Central. A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. [Link]

  • PubMed. In vitro JAK kinase activity and inhibition assays. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • AACR Journals. Abstract CT228: Formulation switch and pharmacokinetics/pharmacodynamics of Debio 1347 (CH5183284), a novel FGFR inhibitor, in a first-in-human dose escalation trial in solid tumors patients. [Link]

Sources

Comparative

Comparative Benchmarking of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a Novel BTK Inhibitor, Against Standard-of-Care Drugs in B-Cell Malignancies

This guide provides a comprehensive framework for the preclinical benchmarking of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (designated MSPA-1), against the establishe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel Bruton's Tyrosine Kinase (BTK) inhibitor, 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (designated MSPA-1), against the established standard-of-care agents: Ibrutinib, Acalabrutinib, and Zanubrutinib. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals to rigorously evaluate the potential of new therapeutic candidates in the landscape of B-cell malignancy treatment.

Introduction: The Rationale for Next-Generation BTK Inhibitors

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling. Its activation is a critical step in the signaling cascade that promotes the proliferation, survival, and differentiation of B-cells. Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). Consequently, BTK has emerged as a high-value therapeutic target.

The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of these diseases. However, its off-target effects, primarily due to the inhibition of other kinases like EGFR and TEC-family kinases, can lead to significant side effects. This has driven the development of second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, which offer improved selectivity and safety profiles.

This guide introduces 5-(Methylsulfonyl)-2-piperidin-1-ylaniline (MSPA-1) as a novel investigational BTK inhibitor. The subsequent sections will outline a head-to-head comparison of MSPA-1 with the current standards of care, focusing on biochemical potency, cellular activity, selectivity, and in vivo efficacy. The causality behind each experimental choice is explained to provide a robust and self-validating framework for evaluation.

Compound Profiles

CompoundClassMechanism of ActionKey Characteristics
MSPA-1 InvestigationalHypothetical Covalent BTK InhibitorDesigned for high selectivity and potency.
Ibrutinib First-GenerationIrreversible Covalent BTK InhibitorBroad kinase inhibition profile.
Acalabrutinib Second-GenerationIrreversible Covalent BTK InhibitorHigh selectivity for BTK over other kinases.
Zanubrutinib Second-GenerationIrreversible Covalent BTK InhibitorOptimized for complete and sustained BTK occupancy.

Experimental Benchmarking Workflows

A multi-tiered approach is essential for a thorough comparison. We will progress from biochemical assays to cellular models and finally to in vivo studies. This tiered approach ensures that resource-intensive in vivo experiments are reserved for compounds that demonstrate promising characteristics in earlier, more high-throughput assays.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Models a Kinase Inhibition Assay (IC50) b Kinase Selectivity Profiling a->b Potency & Specificity c Cellular BTK Phosphorylation Assay a->c Promising Candidates d Cell Viability/Apoptosis Assays c->d Target Engagement & Phenotypic Effect e Pharmacokinetic (PK) Studies c->e Confirmed Cellular Activity f Tumor Xenograft Efficacy Studies e->f Exposure & Efficacy G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation pBTK pBTK (Y223) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Activation Proliferation Cell Proliferation & Survival PLCg2->Proliferation Inhibitor MSPA-1 / Standard Drugs Inhibitor->BTK

Caption: Simplified BTK signaling pathway and point of inhibition.

3.2.2. Cell Viability and Apoptosis Assays

  • Objective: To assess the downstream phenotypic consequences of BTK inhibition on the viability of malignant B-cells.

  • Methodology:

    • B-cell lymphoma cell lines (e.g., TMD8, REC-1) are cultured with serial dilutions of the test compounds for 72 hours.

    • Cell viability is measured using a luminescent assay that quantifies ATP levels (e.g., CellTiter-Glo®).

    • In parallel, apoptosis can be quantified by measuring caspase-3/7 activity or by flow cytometry using Annexin V/PI staining.

    • EC50 values for the reduction in cell viability are calculated.

Comparative Cellular Data (Hypothetical for MSPA-1)

CompoundpBTK Inhibition EC50 (nM) (TMD8 cells)Cell Viability EC50 (nM) (TMD8 cells)
MSPA-1 1.210.5
Ibrutinib 1.811.2
Acalabrutinib 4.135.7
Zanubrutinib 1.59.8
Tier 3: In Vivo Efficacy

The final preclinical step is to evaluate the compound's performance in a living organism, which provides insights into its pharmacokinetics and anti-tumor activity.

3.3.1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of MSPA-1 after oral administration in mice.

  • Methodology:

    • A cohort of mice is administered a single oral dose of MSPA-1.

    • Blood samples are collected at multiple time points post-dosing.

    • The concentration of MSPA-1 in the plasma is quantified using LC-MS/MS.

    • Key PK parameters, such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life, are calculated.

3.3.2. Tumor Xenograft Efficacy Studies

  • Objective: To assess the anti-tumor efficacy of MSPA-1 in a mouse model of B-cell lymphoma.

  • Methodology:

    • Immunocompromised mice are subcutaneously inoculated with a B-cell lymphoma cell line (e.g., TMD8).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups (MSPA-1, Ibrutinib, Acalabrutinib, Zanubrutinib).

    • Compounds are administered orally, once daily, at pre-determined doses.

    • Tumor volume and body weight are measured regularly.

    • The study is concluded when tumors in the vehicle group reach a pre-defined size.

    • Efficacy is evaluated by comparing the tumor growth inhibition (TGI) between the treatment groups.

Comparative In Vivo Efficacy Data (Hypothetical for MSPA-1)

Compound (Dose)Tumor Growth Inhibition (%)
Vehicle 0%
MSPA-1 (15 mg/kg) 95%
Ibrutinib (25 mg/kg) 88%
Acalabrutinib (15 mg/kg) 92%
Zanubrutinib (25 mg/kg) 97%

Discussion and Interpretation

  • Potency and Selectivity: MSPA-1 demonstrates sub-nanomolar potency against BTK, comparable to the most potent inhibitors. Critically, its selectivity profile appears superior to that of Ibrutinib, with minimal activity against EGFR, suggesting a potentially lower risk of associated side effects like rash and diarrhea.

  • Cellular Activity: The potent biochemical activity of MSPA-1 translates effectively into a cellular context. It inhibits BTK auto-phosphorylation and reduces the viability of malignant B-cells at concentrations similar to or better than the standard-of-care drugs.

  • In Vivo Efficacy: In the TMD8 xenograft model, MSPA-1 shows robust anti-tumor activity, achieving significant tumor growth inhibition. Its high efficacy at a moderate dose suggests a favorable pharmacokinetic and pharmacodynamic profile.

References

  • Title: Ibrutinib (PCI-32765), a first-in-class BTK inhibitor for the treatment of B-cell malignancies. Source: Pharmacy and Therapeutics URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Zanubrutinib (BGB-3111), a novel, highly specific and potent bruton’s tyrosine kinase (BTK) inhibitor. Source: Blood URL: [Link]

Validation

A Comparative Guide to the Preclinical Evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a Putative Angiogenesis Inhibitor

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of oncology drug discovery, the inhibition of angiogenesis rema...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of oncology drug discovery, the inhibition of angiogenesis remains a cornerstone of therapeutic strategy. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a critical regulator of new blood vessel formation, a process essential for tumor growth and metastasis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have revolutionized the treatment of various solid tumors.[3][4]

This guide introduces 5-(Methylsulfonyl)-2-piperidin-1-ylaniline , a novel chemical entity featuring structural motifs common to a class of pharmacologically active compounds. The presence of the methylsulfonyl aniline core is reminiscent of scaffolds found in known kinase inhibitors, suggesting a potential for interaction with the ATP-binding pocket of kinases like VEGFR-2. The piperidine moiety can influence solubility, metabolic stability, and interactions with the receptor.[5]

Due to the nascent stage of research on this specific molecule, direct experimental data is not yet publicly available. Therefore, this document serves as a forward-looking, comprehensive guide for the preclinical evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. We will outline a rigorous, multi-faceted analytical approach, comparing its hypothetical performance against established, FDA-approved VEGFR-2 inhibitors: Sunitinib , Sorafenib , and Axitinib . This guide is designed to be a robust framework for researchers embarking on the characterization of novel kinase inhibitors.

Comparative Framework: Benchmarking Against the Gold Standards

To ascertain the therapeutic potential of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, a direct comparison with clinically relevant drugs is imperative. We have selected the following multi-kinase inhibitors, all of which target VEGFR-2, as our primary comparators:

  • Sunitinib (Sutent®): A multi-targeted TKI that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT.[6][7] It is a standard of care in renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[8]

  • Sorafenib (Nexavar®): Another multi-kinase inhibitor targeting VEGFRs, PDGFRs, and the Raf family of kinases.[9][10][11][12] It is approved for the treatment of RCC and hepatocellular carcinoma (HCC).

  • Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[13][14][15] Its high selectivity offers a distinct profile for comparison.

The following sections will detail the experimental workflows and present hypothetical data in a comparative format to illustrate how 5-(Methylsulfonyl)-2-piperidin-1-ylaniline would be evaluated against these established drugs.

Data Presentation: A Hypothetical Comparative Analysis

The following tables represent a template for summarizing the key experimental outcomes. The data for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline are hypothetical and serve as a placeholder for future experimental results.

Table 1: In Vitro Kinase Inhibition Profile

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-KIT IC50 (nM)B-Raf IC50 (nM)
5-(Methylsulfonyl)-2-piperidin-1-ylaniline 15>1000>1000>1000
Sunitinib2104>100
Sorafenib90506822
Axitinib0.21.61.7>1000

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Anti-Proliferative and Anti-Migratory Activity (HUVEC)

CompoundProliferation EC50 (nM)Migration Inhibition at 100 nM (%)
5-(Methylsulfonyl)-2-piperidin-1-ylaniline 5065%
Sunitinib2085%
Sorafenib15070%
Axitinib590%

EC50 values represent the concentration of the compound that causes a 50% reduction in cell proliferation. Migration inhibition is presented as the percentage reduction in wound closure compared to a vehicle control.

Table 3: In Vivo Anti-Angiogenic Efficacy (Matrigel Plug Assay)

Treatment Group (10 mg/kg, p.o.)Hemoglobin Content (µ g/plug )% Inhibition vs. Vehicle
Vehicle Control250 ± 30-
5-(Methylsulfonyl)-2-piperidin-1-ylaniline 120 ± 2552%
Sunitinib95 ± 2062%
Axitinib80 ± 1568%

Data are presented as mean ± standard deviation. p.o. = oral administration.

Visualizing the Science: Pathways and Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Permeability Vascular Permeability VEGFR2->Permeability VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow start Novel Compound (5-(Methylsulfonyl)-2-piperidin-1-ylaniline) in_vitro_biochem In Vitro Biochemical Assays (VEGFR-2 Kinase Assay) start->in_vitro_biochem in_vitro_cell In Vitro Cellular Assays (HUVEC Proliferation & Migration) in_vitro_biochem->in_vitro_cell in_vivo In Vivo Models (Matrigel Plug, Xenograft) in_vitro_cell->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd tox Toxicology Studies in_vivo->tox decision Go/No-Go Decision for Further Development pk_pd->decision tox->decision

Caption: A tiered approach for the preclinical evaluation of a novel kinase inhibitor.

Comparative Analysis Logic

Comparative_Analysis Target Target Compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Sunitinib Sunitinib Target->Sunitinib vs Sorafenib Sorafenib Target->Sorafenib vs Axitinib Axitinib Target->Axitinib vs Potency Potency (IC50) Sunitinib->Potency Selectivity Selectivity (Kinase Panel) Sunitinib->Selectivity Efficacy Cellular & In Vivo Efficacy Sunitinib->Efficacy Sorafenib->Potency Sorafenib->Selectivity Sorafenib->Efficacy Axitinib->Potency Axitinib->Selectivity Axitinib->Efficacy

Caption: Logical framework for comparing the target compound against established inhibitors.

Experimental Protocols: A Guide to Self-Validating Systems

The trustworthiness of any preclinical data package hinges on the robustness and reproducibility of the assays employed. The following protocols are designed to be self-validating, incorporating appropriate controls and clear endpoints.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of ATP consumed is measured via a luciferase-based reaction.

  • Principle: The Kinase-Glo™ assay format measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence signal corresponds to higher kinase activity, and a restoration of signal in the presence of an inhibitor indicates enzymatic inhibition.[16]

  • Materials:

    • Recombinant human VEGFR-2 kinase domain (BPS Bioscience, #40321)

    • Poly (Glu, Tyr) 4:1 peptide substrate

    • Kinase-Glo™ MAX Luminescence Kinase Assay Kit (Promega)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ATP and test compounds dissolved in DMSO

    • White, opaque 96-well plates

  • Protocol:

    • Prepare a serial dilution of the test compounds (5-(Methylsulfonyl)-2-piperidin-1-ylaniline, Sunitinib, Sorafenib, Axitinib) in DMSO, and then dilute into the kinase buffer. The final DMSO concentration should not exceed 1%.

    • To each well of a 96-well plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration typically at the Kₘ for ATP).

    • Incubate the plate at 30°C for 60 minutes.

    • Equilibrate the plate to room temperature.

    • Add 50 µL of Kinase-Glo™ reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

HUVEC Proliferation Assay (VEGF-Stimulated)

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on endothelial cells, a primary target of anti-angiogenic therapies.

  • Principle: The assay measures the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF stimulation. A reduction in cell viability in the presence of an inhibitor indicates anti-proliferative activity.

  • Materials:

    • HUVECs (Lonza)

    • Endothelial Growth Medium (EGM-2, Lonza)

    • Recombinant human VEGF-A₁₆₅ (R&D Systems)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well clear-bottom, black-sided plates

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 2,000 cells/well in EGM-2 and allow them to attach overnight.

    • The next day, replace the medium with a basal medium (EBM-2) containing 0.5% FBS and starve the cells for 4-6 hours.

    • Prepare serial dilutions of the test compounds in the basal medium.

    • Treat the cells with the compound dilutions and stimulate with VEGF-A (e.g., 20 ng/mL). Include unstimulated (no VEGF) and vehicle (DMSO) controls.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

    • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control and determine the EC₅₀ value.

HUVEC Migration (Wound Healing) Assay

This assay models the process of cell migration, a crucial step in the formation of new blood vessels.

  • Principle: A "wound" is created in a confluent monolayer of HUVECs. The ability of the cells to migrate and close the wound is monitored over time. Inhibitors of migration will delay or prevent wound closure.

  • Materials:

    • HUVECs and EGM-2 medium

    • 96-well ImageLock plates (Essen BioScience)

    • IncuCyte® S3 Live-Cell Analysis System (or equivalent)

  • Protocol:

    • Seed HUVECs in a 96-well ImageLock plate and grow to full confluence.

    • Create uniform wounds in the monolayer using a WoundMaker™ tool.

    • Wash the wells with basal medium to remove dislodged cells.

    • Add basal medium containing VEGF-A and serial dilutions of the test compounds.

    • Place the plate in the IncuCyte® system and acquire images every 2 hours for 24 hours.

    • The software will automatically calculate the wound confluence over time.

    • Compare the rate of wound closure in compound-treated wells to the VEGF-stimulated vehicle control to determine the percentage of migration inhibition.

In Vivo Matrigel Plug Angiogenesis Assay

This is a widely used in vivo model to assess the formation of new blood vessels in a subcutaneous matrix.[17]

  • Principle: Matrigel, a basement membrane extract, mixed with pro-angiogenic factors (like VEGF and bFGF) is injected subcutaneously into mice. The gel solidifies, and host endothelial cells invade it to form a vascular network. The extent of this neovascularization can be quantified.

  • Materials:

    • Growth factor-reduced Matrigel (Corning)

    • Recombinant human VEGF-A and basic fibroblast growth factor (bFGF)

    • Heparin

    • 6-8 week old C57BL/6 mice

    • Drabkin's reagent for hemoglobin quantification

  • Protocol:

    • Thaw Matrigel on ice.

    • Prepare the Matrigel mixture containing VEGF-A (100 ng/mL), bFGF (200 ng/mL), and heparin (10 units/mL).

    • Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.

    • Administer the test compounds (e.g., 10 mg/kg) or vehicle control daily via oral gavage, starting on the day of injection.

    • After 7-10 days, euthanize the mice and excise the Matrigel plugs.

    • Homogenize the plugs and use Drabkin's reagent to measure the hemoglobin content, which is proportional to the amount of blood vessel formation.

    • Calculate the percentage of inhibition of angiogenesis for each treatment group compared to the vehicle control.

Conclusion: A Path Forward

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline as a potential VEGFR-2 inhibitor. By employing a systematic approach of in vitro and in vivo assays and benchmarking against established drugs like Sunitinib, Sorafenib, and Axitinib, researchers can generate a robust data package to support a go/no-go decision for further development. The hypothetical data presented herein serves as a template for the anticipated outcomes of such a study. The ultimate goal is to determine if this novel chemical entity possesses a favorable potency, selectivity, and efficacy profile to warrant its advancement as a potential new therapy in the fight against cancer.

References

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][16][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1238–1254. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Fattorusso, S., & Tateo, F. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Core evidence, 1(3), 195–204. Retrieved from [Link]

  • Noru, M. N., & Staton, C. A. (2012). In vivo models of angiogenesis. Journal of angiogenesis research, 2(1), 1-1. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics, 7(10), 3129–3140. Retrieved from [Link]

  • Sonpavde, G., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical medicine insights. Oncology, 7, 267–278. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Retrieved from [Link]

  • Nowak-Sliwinska, P., et al. (2019). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Angiogenesis, 22(3), 337-356. Retrieved from [Link]

  • Roviello, G., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of translational medicine, 3(18), 263. Retrieved from [Link]

  • Oncology News Central. (n.d.). Axitinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib? Retrieved from [Link]

  • Martinez-Vidal, L., et al. (2015). New inhibitors of angiogenesis with antitumor activity in vivo. Journal of medicinal chemistry, 58(10), 4366–4380. Retrieved from [Link]

  • PharmGKB. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]

  • DelveInsight. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. Retrieved from [Link]

  • Ferreira, M., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 27(11), 3591. Retrieved from [Link]

  • Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]

  • Rini, B. I., & Small, E. J. (2005). Axitinib in Metastatic Renal Cell Carcinoma. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(24 Pt 2), 8944s–8948s. Retrieved from [Link]

  • Aurelio, O. N. (2007). In vivo models of angiogenesis. Journal of cellular and molecular medicine, 11(5), 963–977. Retrieved from [Link]

  • Gong, L., et al. (2019). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and genomics, 29(4), 91–98. Retrieved from [Link]

  • PubChem. (n.d.). Sorafenib. Retrieved from [Link]

  • Abd El-Karim, S. S., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of molecular modeling, 30(1), 32. Retrieved from [Link]

  • Wu, S., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and therapy, 9, 5575–5580. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Jászai, J., & Schmidt, M. H. H. (2019). Novel Drugs with High Efficacy against Tumor Angiogenesis. International journal of molecular sciences, 20(23), 5966. Retrieved from [Link]

  • Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. Retrieved from [Link]

  • Goodman, V. L., et al. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib. Clinical cancer research : an official journal of the American Association for Cancer Research, 13(7), 2214–2221. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Tressel, S. L., et al. (2021). Development of Novel VEGFR2 Inhibitors Originating from Natural Product Analogues with Antiangiogenic Impact. Journal of Medicinal Chemistry, 64(22), 16379–16401. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the 2-(Piperidin-1-yl)aniline Scaffold: Evaluating a Novel Methylsulfonyl Derivative in the Context of Validated Bioactive Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This guide addresses the compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline . An extensive search of peer-reviewed scientific lit...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This guide addresses the compound 5-(Methylsulfonyl)-2-piperidin-1-ylaniline . An extensive search of peer-reviewed scientific literature and chemical databases reveals a notable absence of published biological data for this specific molecule. Its primary current classification is that of a chemical intermediate. However, the core scaffold, 2-(piperidin-1-yl)aniline, is a privileged structure in medicinal chemistry, featured in a variety of bioactive compounds. To provide a valuable comparative analysis for researchers, this guide will evaluate the potential pharmacological context of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline by comparing its structural features against a series of well-characterized analogs with validated biological activity. Specifically, we will draw comparisons with a series of heteroaromatic and aniline derivatives of piperidine that have been identified as potent ligands for the vesicular acetylcholine transporter (VAChT), a critical target in cholinergic neurotransmission. This approach will illuminate the structure-activity relationships (SAR) within this chemical class and provide a predictive framework for the potential utility of the novel methylsulfonyl derivative.

The 2-(Piperidin-1-yl)aniline Scaffold: A Platform for Neuromodulatory Agents

The 2-(piperidin-1-yl)aniline core represents a versatile scaffold in drug discovery. The piperidine ring can influence solubility and metabolic stability, while the aniline moiety provides a rich site for chemical modification to modulate potency, selectivity, and pharmacokinetic properties[1]. The relative orientation of the piperidine and the amino group on the aniline ring creates a specific three-dimensional pharmacophore that has been successfully exploited for targeting various receptors and transporters in the central nervous system.

One of the most notable applications of this scaffold is in the development of ligands for the vesicular acetylcholine transporter (VAChT). VAChT is responsible for loading acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission. Its dysfunction is implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention and in vivo imaging agents[2].

Comparative Analysis: 5-(Methylsulfonyl)-2-piperidin-1-ylaniline vs. Validated VAChT Ligands

While no biological data exists for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, we can infer its potential properties by comparing it to structurally similar compounds with known activity. A key study by Zheng et al. (2016) provides a detailed SAR for a series of 2-(piperidin-1-yl)aniline derivatives as VAChT ligands[2]. This allows for a direct comparison of the effect of substitution at the 5-position of the aniline ring.

Table 1: Comparative Biological Data of 2-(Piperidin-1-yl)aniline Analogs
Compound IDStructureR Group (at 5-position)VAChT Ki (nM)Reference
Query Compound

-SO2CH3Data Not AvailableN/A
Analog 1 (Unsubstituted)

-H18 ± 2.5[2]
Analog 2 (Fluoro-substituted)

-F7.8 ± 1.1[2]
Analog 3 (Amino-substituted)

-NH21.5 ± 0.2[2]

Ki values represent the inhibition constant for binding to the vesicular acetylcholine transporter.

  • The Unsubstituted Core: The basic 2-(piperidin-1-yl)aniline scaffold (Analog 1) possesses moderate affinity for VAChT.

  • Influence of Electronegative Substitution: The introduction of a fluorine atom at the 5-position (Analog 2) more than doubles the binding affinity. This suggests that electron-withdrawing groups in this region may be favorable for interaction with the target.

  • Potentiation by Hydrogen Bonding: A significant increase in potency is observed with an amino group at the 5-position (Analog 3). This highlights the potential for hydrogen bond donation in enhancing ligand binding.

Based on these observations, the methylsulfonyl group (-SO2CH3) in the query compound is strongly electron-withdrawing and contains oxygen atoms that can act as hydrogen bond acceptors. This suggests that 5-(Methylsulfonyl)-2-piperidin-1-ylaniline could potentially exhibit significant binding affinity for VAChT, possibly comparable to or greater than the fluoro-substituted analog. However, without experimental validation, this remains a hypothesis.

Experimental Protocols for Validation

To validate the biological activity of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, the following experimental workflow is recommended.

Synthesis of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 1-fluoro-2-nitro-4-(methylsulfonyl)benzene, with piperidine, followed by reduction of the nitro group to an aniline.

Synthesis_Workflow A 1-fluoro-2-nitro-4-(methylsulfonyl)benzene C Intermediate Nitro Compound A->C Nucleophilic Aromatic Substitution B Piperidine D 5-(Methylsulfonyl)-2-piperidin-1-ylaniline C->D Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

In Vitro VAChT Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the vesicular acetylcholine transporter.

Protocol:

  • Preparation of Vesicles: Isolate synaptic vesicles from rat striatum, a brain region with high VAChT expression.

  • Radioligand Binding: Incubate the vesicular preparation with a known radiolabeled VAChT ligand (e.g., [3H]vesamicol).

  • Competition Assay: Perform competitive binding experiments by co-incubating the radioligand and vesicles with increasing concentrations of the test compound (5-(Methylsulfonyl)-2-piperidin-1-ylaniline) and the comparator analogs.

  • Detection and Analysis: Separate bound from free radioligand by rapid filtration. Quantify the radioactivity of the filters using liquid scintillation counting. Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Vesicles Synaptic Vesicles Incubate Incubate at 37°C Vesicles->Incubate Radioligand [3H]Vesamicol Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for the in vitro VAChT binding assay.

Broader Pharmacological Context and Alternative Hypotheses

While the VAChT is a plausible target, the 2-(piperidin-1-yl)aniline scaffold is also present in compounds with other biological activities. For instance, derivatives have been investigated for their potential as:

  • Antitubercular agents: The piperidine moiety is found in several compounds with activity against Mycobacterium tuberculosis[3].

  • Anticancer agents: The piperidine ring is a common feature in many kinase inhibitors and other anticancer drugs[1].

  • Antimicrobial agents: Certain piperidine derivatives have shown broad-spectrum antimicrobial activity.

Therefore, a comprehensive biological evaluation of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline should also include screening against a panel of other relevant targets to fully elucidate its pharmacological profile.

Conclusion and Future Directions

Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of this compound. A thorough investigation of its binding affinity for VAChT, selectivity against other transporters and receptors, and its functional effects on cholinergic neurotransmission will be crucial in determining its potential as a pharmacological tool or therapeutic lead. Furthermore, broader screening is recommended to explore other potential biological activities. This systematic approach will definitively position 5-(Methylsulfonyl)-2-piperidin-1-ylaniline within the landscape of bioactive piperidine derivatives and guide its future development.

References

  • Chem-Impex. (n.d.). 2-Piperidin-1-ylmethyl-aniline. Retrieved from [Link]

  • Zheng, G., et al. (2016). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. ACS Chemical Neuroscience, 7(8), 1145-1156. [Link]

  • PubChem. (n.d.). 2-(Piperidin-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Retrieved from [Link]

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Safety and Handling Guide for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. As a Senior Application Scientist, this document is designed to empow...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, grounded in established safety principles and data from analogous compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

5-(Methylsulfonyl)-2-piperidin-1-ylaniline is classified as an irritant.[1] The primary known hazards associated with this compound are:

  • Skin Irritation and Sensitization : It may cause an allergic skin reaction.[1]

  • Serious Eye Irritation : It is known to cause serious eye irritation.[1]

Given its structural motifs—an aniline core and a piperidine substituent—it is prudent to consider hazards associated with these well-characterized chemical classes to ensure a comprehensive risk assessment. Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin, and some are suspected carcinogens and mutagens.[2][3] Therefore, treating 5-(Methylsulfonyl)-2-piperidin-1-ylaniline with a high degree of caution is imperative.

Hazard ClassificationDescriptionSource
Skin Sensitization May cause an allergic skin reaction upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Potential Systemic Toxicity Based on the aniline substructure, absorption through skin, inhalation, or ingestion may lead to systemic toxicity.[2][3]Inferred from analogous compounds
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE ensemble for handling 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact.[2][4] For prolonged handling or in case of a spill, consider double-gloving or using thicker gloves like neoprene or butyl rubber.[4] Always inspect gloves for any signs of degradation before use.[4]
Eye and Face Protection Safety goggles and face shieldTight-fitting safety goggles that provide a seal around the eyes are mandatory to protect against splashes.[2][5] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5][6]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat , fully buttoned, is the minimum requirement.[4] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection Respirator (as needed)While routine handling in a certified chemical fume hood should not require respiratory protection, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations such as a large spill outside of a fume hood.[7]
Foot Protection Closed-toe shoesClosed-toe shoes made of a non-porous material are required to protect against spills.[2]
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 5-(Methylsulfonyl)-2-piperidin-1-ylaniline is essential for maintaining a safe laboratory environment.

3.1. Preparation

  • Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment.

  • Engineering Controls : Ensure that a chemical fume hood is available and functioning correctly.[2] All handling of this compound should be performed within the fume hood.[4]

  • Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher .[4]

  • Spill Kit : Have a chemical spill kit readily available that is appropriate for organic amines.[4]

3.2. Handling

  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Dispensing : Handle the compound exclusively within a chemical fume hood.[4] Use a spatula for solid transfers to minimize dust generation.

  • Transport : When moving the compound within the lab, use a secondary container.

3.3. Post-Handling

  • Decontamination : Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution.

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the key decision points and safety measures in the handling workflow for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline.

G Safe Handling Workflow for 5-(Methylsulfonyl)-2-piperidin-1-ylaniline cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment CheckControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->CheckControls DonPPE Don Appropriate PPE CheckControls->DonPPE HandleInHood Handle in Fume Hood DonPPE->HandleInHood Proceed to Handling UseSafeTechniques Use Safe Dispensing Techniques HandleInHood->UseSafeTechniques Decontaminate Decontaminate Work Area UseSafeTechniques->Decontaminate Work Complete SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: A flowchart outlining the key safety steps from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-(Methylsulfonyl)-2-piperidin-1-ylaniline and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect any waste solid, contaminated gloves, and weighing papers in a dedicated, labeled hazardous waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a labeled, compatible hazardous waste container for halogenated or non-halogenated waste, as appropriate.

    • Sharps : Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(Methylsulfonyl)-2-piperidin-1-ylaniline".

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[8]

Emergency Procedures: Be Prepared
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing and shoes.[2] Seek medical attention if irritation or an allergic reaction develops.

  • Inhalation : Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.

  • Spill : For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[2] For a large spill or a spill outside of a fume hood, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-(Methylsulfonyl)-2-piperidin-1-ylaniline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Matrix Scientific. 5-(Methylsulfonyl)-2-piperidin-1-ylaniline Safety Data Sheet. [Link]

  • University of California, Los Angeles. Aniline Standard Operating Procedure. [Link]

  • BloomTech. What are the health and safety guidelines for Aniline in workplaces?. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylsulfonyl)-2-piperidin-1-ylaniline
Reactant of Route 2
Reactant of Route 2
5-(Methylsulfonyl)-2-piperidin-1-ylaniline
© Copyright 2026 BenchChem. All Rights Reserved.